Product packaging for Dimorpholinophosphinyl chloride(Cat. No.:CAS No. 7264-90-6)

Dimorpholinophosphinyl chloride

Cat. No.: B048387
CAS No.: 7264-90-6
M. Wt: 254.65 g/mol
InChI Key: XTOQMDCHFVDCCL-UHFFFAOYSA-N
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Description

Dimorpholinophosphinyl chloride is a highly reactive and versatile organophosphorus reagent primarily employed in synthetic chemistry for the introduction of the phosphomorpholidate functional group. Its main research application lies in the synthesis of nucleotide analogues and phosphoramidate prodrugs, which are critical in the development of antiviral and anticancer therapeutics. The compound acts as a key phosphorylating agent, facilitating the efficient coupling of nucleosides and other hydroxyl-containing molecules through a phosphoramidation mechanism. This reactivity is particularly valuable for constructing phosphorus-nitrogen bonds, enabling the creation of compounds that can mimic natural nucleotides and interfere with viral polymerase or cellular signaling pathways. Researchers also utilize this compound for the preparation of novel ligands and functionalized materials. Due to its moisture sensitivity, it must be handled under inert atmospheric conditions to preserve its reactivity and purity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN2O3P B048387 Dimorpholinophosphinyl chloride CAS No. 7264-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[chloro(morpholin-4-yl)phosphoryl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQMDCHFVDCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500726
Record name Bis[(morpholin-4-yl)]phosphinic chloride
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Molecular Weight

254.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7264-90-6
Record name Bis(morpholino)phosphinyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007264906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[(morpholin-4-yl)]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(morpholino)phosphinyl chloride
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to Dimorpholinophosphinyl Chloride (CAS: 7264-90-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus compound with the CAS number 7264-90-6. It serves as a highly effective condensing and phosphinylating agent in organic synthesis. Its unique chemical structure, featuring two morpholine rings attached to a phosphorus center, imparts high reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored under an inert atmosphere in a refrigerator.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7264-90-6[1][4]
Molecular Formula C₈H₁₆ClN₂O₃P[4][5]
Molecular Weight 254.65 g/mol [4]
Appearance White to off-white solid/powder[1][4]
Melting Point 80 °C[1][2]
Boiling Point 137-140 °C at 0.02 Torr[2][3]
Density 1.36 ± 0.1 g/cm³ (Predicted)[2][4]
Solubility Slightly soluble in Chloroform and Methanol[2]
Purity ≥ 97% (HPLC)[4]
Canonical SMILES C1COCCN1P(=O)(N2CCOCC2)Cl[5]
InChI InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2[5]

Synthesis of this compound

This compound is typically synthesized through the reaction of a phosphorus halide with morpholine. The most common methods involve the use of phosphorus pentachloride or phosphorus oxychloride.

Synthesis from Phosphorus Pentachloride

A prevalent method for the synthesis of this compound involves the reaction of dimorpholine with phosphorus pentachloride in an anhydrous solvent such as benzene.[6]

Experimental Protocol:

  • Reactants: Dimorpholine and Phosphorus Pentachloride.

  • Solvent: Anhydrous benzene.

  • Procedure: In a reaction vessel maintained at room temperature, phosphorus pentachloride is reacted with dimorpholine in anhydrous benzene. The reaction is typically stirred until completion.

  • Purification: The resulting product is purified by recrystallization to obtain high-purity this compound.[6]

G PCl5 Phosphorus Pentachloride (PCl₅) Reaction Reaction at Room Temperature PCl5->Reaction Dimorpholine Dimorpholine Dimorpholine->Reaction Solvent Anhydrous Benzene Solvent->Reaction DMPC This compound Reaction->DMPC Purification Recrystallization DMPC->Purification Final_Product High-Purity DMPC Purification->Final_Product

Synthesis of DMPC from Phosphorus Pentachloride.
Synthesis from Phosphorus Oxychloride

An alternative and also widely used method is the reaction of phosphorus oxychloride with morpholine.

Experimental Protocol:

  • Reactants: Phosphorus oxychloride and Morpholine.

  • Solvent: An aprotic solvent such as dichloromethane.

  • Procedure: Morpholine is added to a solution of phosphorus oxychloride in the chosen solvent. The reaction is often carried out in the presence of a tertiary amine, like triethylamine, to act as a hydrogen chloride scavenger.

  • Purification: The product is isolated and purified, likely through filtration and recrystallization.

Chemical Reactions and Mechanism of Action

This compound's utility stems from its role as a potent phosphinylating agent.[7][8] The phosphorus-chlorine bond is highly susceptible to nucleophilic attack, which allows for the activation of various functional groups.

Substitution Reactions

The chlorine atom in DMPC is a good leaving group and can be readily substituted by a variety of nucleophiles, including alcohols, phenols, and amines. This reactivity is central to its application as a condensing agent.[4]

Mechanism as a Condensing Agent

When used as a condensing agent, for instance in esterification or amidation, DMPC activates a carboxylic acid by forming a highly reactive phosphinic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the corresponding ester or amide.

G DMPC Dimorpholinophosphinyl Chloride (DMPC) Activation Activation DMPC->Activation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Activation Intermediate Reactive Phosphinic Anhydride Intermediate Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack Intermediate->Nucleophilic_Attack Nucleophile Nucleophile (Nu-H) (e.g., Alcohol, Amine) Nucleophile->Nucleophilic_Attack Product Final Product (e.g., Ester, Amide) Nucleophilic_Attack->Product Byproduct Phosphinic Acid Byproduct Nucleophilic_Attack->Byproduct

General Mechanism of DMPC as a Condensing Agent.

Applications in Drug Development and Organic Synthesis

This compound is a key reagent in the synthesis of several pharmaceutical compounds and is also utilized in peptide and polymer chemistry.

Synthesis of Dexamethasone Phosphate

A significant application of DMPC is as a condensing reagent in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid, Dexamethasone.[3][8] DMPC facilitates the formation of the phosphate ester bond, which enhances the drug's solubility and bioavailability.

Experimental Protocol:

Detailed experimental protocols specifically citing the use of this compound for the industrial synthesis of Dexamethasone Phosphate are not prevalent in the public domain, with many patents describing the use of the alternative reagent, pyrophosphoryl chloride.[9][10] However, a general laboratory-scale procedure can be inferred from its function as a condensing agent:

  • Reactants: Dexamethasone, a phosphate source (such as phosphoric acid), and this compound.

  • Solvent: An anhydrous polar aprotic solvent (e.g., pyridine or dimethylformamide).

  • Procedure: Dexamethasone and the phosphate source would be dissolved in the solvent. This compound would then be added, likely at a reduced temperature, to activate the phosphate group and facilitate the esterification with the hydroxyl group of Dexamethasone. The reaction mixture would be stirred until the reaction is complete.

  • Work-up and Purification: The reaction would be quenched, and the Dexamethasone Phosphate would be isolated and purified using standard techniques such as extraction, chromatography, and/or crystallization.

G Dexamethasone Dexamethasone Condensation Condensation Reaction Dexamethasone->Condensation Phosphate Phosphate Source Phosphate->Condensation DMPC Dimorpholinophosphinyl Chloride (DMPC) DMPC->Condensation Condensing Agent Dex_Phosphate Dexamethasone Phosphate Condensation->Dex_Phosphate Purification Purification Dex_Phosphate->Purification Final_Product High-Purity Dexamethasone Phosphate Purification->Final_Product

Role of DMPC in Dexamethasone Phosphate Synthesis.
Peptide Synthesis

This compound can be used as a coupling reagent in peptide synthesis to form amide bonds between amino acids.[3] It serves as an alternative to other common coupling reagents.

Experimental Protocol:

A specific, detailed experimental protocol for the use of DMPC in peptide synthesis was not found in the searched literature. However, a general procedure would involve:

  • Reactants: An N-protected amino acid, a C-protected amino acid, and this compound.

  • Solvent: A suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure: The N-protected amino acid is activated by reacting it with this compound, likely in the presence of a base to neutralize the liberated HCl. The C-protected amino acid is then added to the activated species to form the peptide bond.

  • Work-up and Purification: The resulting dipeptide is isolated and purified using standard chromatographic techniques.

Polymer Chemistry

DMPC finds applications in polymer chemistry, where it can be used to introduce phosphinyl groups into polymer backbones.[7][8] This modification can enhance properties such as thermal stability and mechanical strength.[8]

Experimental Protocol:

Detailed experimental procedures for the use of DMPC in polymer modification are highly specific to the polymer and desired properties and are not broadly available in the general literature. The general approach would involve reacting a polymer with functional groups (e.g., hydroxyl or amine groups) with this compound, often in a suitable solvent and potentially with a catalyst.

Safety and Handling

This compound is a moisture-sensitive and potentially hazardous chemical.[1][2]

  • Hazards: It may cause respiratory irritation and is harmful if swallowed. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[1]

  • Handling: It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a reactive and versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to act as an efficient condensing and phosphinylating agent makes it a valuable tool for the construction of complex molecules. While detailed, standardized experimental protocols are not always readily available in the public domain, the principles of its reactivity provide a solid foundation for its application in research and development. Further investigation into its use in peptide and polymer synthesis may unveil new and valuable applications for this compound.

References

An In-depth Technical Guide to Dimorpholinophosphinyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), a versatile organophosphorus compound, has emerged as a critical reagent in modern organic synthesis. Its unique structural features impart a high degree of reactivity and selectivity, making it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical and material science sectors. This technical guide provides a comprehensive overview of the physical and chemical properties of DMPC, detailed experimental protocols for its synthesis and key applications, and a discussion of its role in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two morpholine rings. This structure is key to its reactivity as a phosphinylating and condensing agent.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₆ClN₂O₃P[1][2][3]
Molecular Weight 254.65 g/mol [1][2][3]
Appearance White to off-white solid/powder[1]
Melting Point 80 °C[1][3]
Boiling Point 137-140 °C at 0.02 Torr[1][3]
Solubility Slightly soluble in Chloroform and Methanol[1][3]
Stability Moisture sensitive, Hygroscopic[1][3]
Storage Refrigerator, under inert atmosphere[1][3]
CAS Number 7264-90-6[1][3][4]

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound involves the reaction of phosphorus oxychloride with morpholine.[2] This nucleophilic substitution reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Triethylamine (or another suitable tertiary amine base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous diethyl ether to the stirred morpholine solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to obtain a white crystalline solid.

Characterization: The identity and purity of the synthesized DMPC can be confirmed by standard analytical techniques:

  • ¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopy: To confirm the structure and the phosphorus environment.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the P=O and P-Cl bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Key Applications and Methodologies

This compound is a highly effective condensing and phosphinylating agent, finding significant application in the synthesis of pharmaceuticals and in peptide chemistry.

Application 1: Synthesis of Dexamethasone Phosphate

A prominent application of DMPC is in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the potent anti-inflammatory corticosteroid, Dexamethasone.[1][3][4] DMPC acts as a condensing reagent to facilitate the esterification of the C21 hydroxyl group of Dexamethasone with phosphoric acid.

Experimental Protocol: Synthesis of Dexamethasone 21-Phosphate using DMPC

Materials:

  • Dexamethasone

  • This compound (DMPC)

  • Phosphoric acid (H₃PO₄)

  • Pyridine (as solvent and base)

  • Anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Dexamethasone (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • In a separate flask, react this compound (1.1 equivalents) with phosphoric acid (1.1 equivalents) in anhydrous pyridine at 0 °C to form the active phosphinylating agent.

  • Slowly add the freshly prepared phosphinylating agent to the Dexamethasone solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2-4 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Dexamethasone 21-phosphate by column chromatography on silica gel.

Application 2: Peptide Bond Formation

This compound is also utilized as a coupling reagent in peptide synthesis.[2] It activates the carboxylic acid of an N-protected amino acid, facilitating the formation of an amide bond with the amino group of another amino acid or peptide. The reactivity of DMPC makes it particularly useful for coupling sterically hindered amino acids.

Experimental Protocol: Dipeptide Synthesis using DMPC

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound (DMPC)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add this compound (1.05 equivalents) to the solution and stir for 10-15 minutes to form the activated intermediate.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIPEA (2.2 equivalents). Stir until a clear solution is obtained.

  • Slowly add the solution of the activated N-protected amino acid to the amino acid ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the synthetic processes involving this compound, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

G cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride DMPC Dimorpholinophosphinyl Chloride POCl3->DMPC Morpholine Morpholine (2 eq) Morpholine->DMPC Base Base (e.g., Et3N) Base->DMPC + Solvent Aprotic Solvent (e.g., Diethyl Ether) Solvent->DMPC in Salt Triethylamine Hydrochloride (byproduct) DMPC->Salt

Caption: Synthesis of this compound.

G start Start dissolve_dexa Dissolve Dexamethasone in anhydrous pyridine start->dissolve_dexa cool_dexa Cool to 0 °C dissolve_dexa->cool_dexa add_reagent Add phosphinylating agent to Dexamethasone solution cool_dexa->add_reagent prepare_reagent Prepare phosphinylating agent: DMPC + H3PO4 in pyridine prepare_reagent->add_reagent react Stir at 0 °C, then RT add_reagent->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Dexamethasone Phosphate purify->end

Caption: Workflow for Dexamethasone Phosphate Synthesis.

G cluster_activation Activation cluster_coupling Coupling N_protected_AA N-Protected Amino Acid (e.g., Boc-Ala-OH) Activation Activation Step (Formation of active intermediate) N_protected_AA->Activation DMPC_reagent Dimorpholinophosphinyl Chloride (DMPC) DMPC_reagent->Activation Coupling Coupling Reaction Activation->Coupling Amino_ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_ester->Coupling Base_coupling Base (e.g., DIPEA) Base_coupling->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Caption: Peptide Bond Formation using DMPC.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its high reactivity, when properly controlled, allows for the efficient formation of ester and amide bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to harness the synthetic potential of DMPC in their work. As with all reactive phosphorus compounds, appropriate safety precautions and handling techniques are essential when working with this compound.

References

An In-depth Technical Guide to Dimorpholinophosphinyl Chloride: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique structural features, centered around a reactive phosphoryl chloride moiety flanked by two morpholine rings, confer upon it a high degree of reactivity, particularly as a condensing agent for the formation of amide and ester linkages. This technical guide provides a comprehensive overview of the molecular structure, reactivity, and synthetic applications of DMPC, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development.

Molecular Structure

This compound, with the chemical formula C₈H₁₆ClN₂O₃P, possesses a central phosphorus (V) atom tetrahedrally coordinated to an oxygen atom, a chlorine atom, and the nitrogen atoms of two morpholine rings.[1][2] The electron-donating nature of the morpholine nitrogen atoms enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack.

Table 1: Estimated Molecular Geometry of this compound

ParameterEstimated Value
P=O Bond Length~1.45 Å
P-Cl Bond Length~2.05 Å
P-N Bond Length~1.65 Å
O=P-Cl Bond Angle~115°
O=P-N Bond Angle~110°
N-P-N Bond Angle~105°
Cl-P-N Bond Angle~105°

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of phosphoryl chloride (POCl₃) with morpholine.[3] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of morpholine attacks the electrophilic phosphorus atom of phosphoryl chloride, leading to the sequential displacement of chloride ions.[3]

G POCl3 Phosphoryl Chloride (POCl₃) Reaction Reaction at 0 °C to rt POCl3->Reaction Morpholine Morpholine (2 equiv.) Morpholine->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine, 2 equiv.) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification DMPC This compound Purification->DMPC

Diagram 1: Synthesis workflow for this compound.
Illustrative Experimental Protocol for Synthesis

The following protocol is an illustrative example based on general procedures for the synthesis of similar compounds.

Table 2: Reactants and Conditions for the Synthesis of this compound

Reactant/ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Phosphoryl Chloride153.330.11.06.8 mL
Morpholine87.120.22.017.6 mL
Triethylamine101.190.22.027.9 mL
Dichloromethane---200 mL
Expected Product 254.65 ~0.08 - ~20.4 g (80% yield)

Procedure:

  • To a stirred solution of morpholine (0.2 mol, 17.6 mL) and triethylamine (0.2 mol, 27.9 mL) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere, a solution of phosphoryl chloride (0.1 mol, 6.8 mL) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed successively with cold water (2 x 100 mL), 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white solid.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the susceptibility of the phosphorus-chlorine bond to nucleophilic attack.[3] This property makes it an excellent condensing agent for the formation of amide and ester bonds, finding application in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Amide Bond Formation

This compound reacts readily with primary and secondary amines in the presence of a base to form the corresponding phosphonic diamides. The reaction proceeds through the formation of a highly reactive phosphonic anhydride intermediate upon reaction with a carboxylic acid, which is then attacked by the amine.

G DMPC This compound Activation Activation DMPC->Activation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Activation Base1 Tertiary Amine Base (e.g., Triethylamine) Base1->Activation Intermediate Reactive Intermediate Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine Primary or Secondary Amine Amine->Coupling Amide Amide Product Coupling->Amide Workup Aqueous Workup & Purification Amide->Workup

Diagram 2: Workflow for amide synthesis using DMPC.
Illustrative Experimental Protocol for Amide Synthesis

Table 3: Reactants and Conditions for the Synthesis of N-Benzylbenzamide

Reactant/ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Benzoic Acid122.120.011.01.22 g
This compound254.650.011.02.55 g
Benzylamine107.150.011.01.09 mL
Triethylamine101.190.022.02.79 mL
Dichloromethane---50 mL
Expected Product 211.25 ~0.0085 - ~1.80 g (85% yield)

Procedure:

  • To a stirred solution of benzoic acid (0.01 mol, 1.22 g) and triethylamine (0.01 mol, 1.4 mL) in anhydrous dichloromethane (30 mL) at 0 °C, this compound (0.01 mol, 2.55 g) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of benzylamine (0.01 mol, 1.09 mL) and triethylamine (0.01 mol, 1.4 mL) in anhydrous dichloromethane (20 mL) is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water (50 mL), and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL), then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-benzylbenzamide.

Ester Bond Formation

Similarly, this compound can be used to facilitate the esterification of carboxylic acids with alcohols. This is particularly useful in the synthesis of phosphate esters, as seen in the preparation of dexamethasone phosphate, a pro-drug of the anti-inflammatory glucocorticoid dexamethasone.[1]

G DMPC This compound Activation Activation DMPC->Activation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Activation Base1 Tertiary Amine Base (e.g., Pyridine) Base1->Activation Intermediate Reactive Intermediate Activation->Intermediate Coupling Ester Coupling Intermediate->Coupling Alcohol Alcohol Alcohol->Coupling Ester Ester Product Coupling->Ester Workup Aqueous Workup & Purification Ester->Workup

References

An In-depth Technical Guide to the Synthesis of Dimorpholinophosphinyl Chloride from Phosphorus Pentachloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimorpholinophosphinyl chloride, a crucial reagent in organic and medicinal chemistry, with a specific focus on the synthetic route utilizing phosphorus pentachloride (PCl₅) and morpholine. While the reaction of morpholine with phosphorus oxychloride (POCl₃) is the more prevalent method, the PCl₅ pathway offers a viable alternative. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant data to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound, also known as bis(morpholino)phosphinic chloride, is a versatile organophosphorus compound widely employed as a coupling reagent in peptide synthesis and as a condensing agent in the formation of esters and amides. Its utility is prominent in the pharmaceutical industry, for instance, in the synthesis of dexamethasone phosphate. The reactivity of the phosphorus-chlorine bond makes it susceptible to nucleophilic attack, enabling the activation of carboxylic acids and facilitating the formation of new chemical bonds.

This guide focuses on the synthesis of this compound from the reaction of phosphorus pentachloride with morpholine. This less common, yet effective, method involves the nucleophilic displacement of chloride ions from the phosphorus center by the secondary amine, morpholine.

Reaction Principle and Stoichiometry

The core of the synthesis is the reaction between phosphorus pentachloride and morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This leads to the sequential displacement of five chloride ions. To achieve the desired disubstituted product, a significant molar excess of morpholine is required. The overall balanced chemical equation is:

PCl₅ + 4 C₄H₉NO → (C₄H₈NO)₂POCl + 2 C₄H₉NO·HCl

A molar ratio of at least 4:1 of morpholine to phosphorus pentachloride is recommended. Two equivalents of morpholine react to form the this compound, while the other two equivalents act as a base to neutralize the hydrogen chloride (HCl) byproduct, forming morpholine hydrochloride. Using a sufficient excess of morpholine is crucial to drive the reaction to completion and prevent the formation of partially substituted byproducts. The reaction is typically carried out in an anhydrous aprotic solvent, such as benzene or dichloromethane, to prevent hydrolysis of the phosphorus pentachloride and the product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from phosphorus pentachloride.

3.1. Materials and Equipment

MaterialsEquipment
Phosphorus pentachloride (PCl₅)Three-necked round-bottom flask
Morpholine, anhydrousDropping funnel
Benzene, anhydrousMechanical stirrer
Diethyl ether, anhydrousReflux condenser with a drying tube (e.g., CaCl₂)
Ice bathFiltration apparatus (e.g., Büchner funnel)
Rotary evaporatorStandard laboratory glassware

3.2. Synthesis Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, a solution of phosphorus pentachloride (e.g., 0.1 mol, 20.82 g) in 150 mL of anhydrous benzene is prepared.

  • Addition of Morpholine: A solution of morpholine (e.g., 0.4 mol, 34.86 g, 35.2 mL) in 50 mL of anhydrous benzene is placed in the dropping funnel.

  • Reaction: The flask containing the PCl₅ solution is cooled in an ice bath. The morpholine solution is then added dropwise with vigorous stirring over a period of 1-2 hours. The temperature should be maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction mixture, containing the product and precipitated morpholine hydrochloride, is filtered. The filter cake (morpholine hydrochloride) is washed with a small amount of anhydrous diethyl ether.

  • Isolation of Crude Product: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. This yields the crude this compound as an oily or solid residue.

3.3. Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of diethyl ether and petroleum ether.

  • Recrystallization Procedure: The crude product is dissolved in a minimum amount of warm diethyl ether. Petroleum ether is then added slowly until turbidity persists. The solution is cooled, first to room temperature and then in an ice bath, to induce crystallization.

  • Isolation of Pure Product: The resulting crystals are collected by filtration, washed with cold petroleum ether, and dried under vacuum to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Stoichiometric Ratio
Phosphorus Pentachloride (PCl₅)208.241
Morpholine (C₄H₉NO)87.124
This compound254.661 (Theoretical)
Morpholine Hydrochloride123.582 (Theoretical)

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₈H₁₆ClN₂O₃P
AppearanceWhite to off-white crystalline solid
Melting Point80-82 °C
Boiling Point137-140 °C at 0.02 Torr
¹H NMR (CDCl₃, δ)~3.2-3.4 (m, 8H, CH₂-N), ~3.6-3.8 (m, 8H, CH₂-O)
³¹P NMR (CDCl₃, δ)~20-22 ppm
IR (KBr, cm⁻¹)~1250-1270 (P=O stretch), ~550-570 (P-Cl stretch)
MS (m/z)254 (M⁺)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_Pathway PCl5 Phosphorus Pentachloride (PCl₅) Intermediate Reaction Intermediate PCl5->Intermediate + 2 Morpholine Morpholine Morpholine (4 eq.) Morpholine->Intermediate Product Dimorpholinophosphinyl Chloride Intermediate->Product - 4 HCl Byproduct Morpholine HCI

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Dropwise Addition of Morpholine to PCl₅ in Benzene (Ice Bath) setup->addition reaction Stir at Room Temperature addition->reaction filtration Filtration to Remove Morpholine HCl reaction->filtration concentration Concentration of Filtrate (Rotary Evaporator) filtration->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization (Diethyl Ether/Petroleum Ether) crude_product->recrystallization pure_product Pure Dimorpholinophosphinyl Chloride recrystallization->pure_product end End pure_product->end

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

  • Phosphorus pentachloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Morpholine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • Benzene is a known carcinogen and is flammable. All operations involving benzene should be conducted in a fume hood.

  • The reaction is exothermic and generates HCl gas. Proper temperature control and ventilation are essential.

Conclusion

The synthesis of this compound from phosphorus pentachloride and morpholine provides a viable, though less common, alternative to the phosphorus oxychloride route. Careful control of stoichiometry and reaction conditions, particularly maintaining an anhydrous environment, is critical for achieving a good yield of the desired product. The detailed protocol and data presented in this guide are intended to equip researchers with the necessary information for the successful synthesis and purification of this important chemical reagent.

mechanism of Dimorpholinophosphinyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Dimorpholinophosphinyl Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthesis of key reagents is paramount. This compound (DMPC), a versatile organophosphorus compound, serves as a critical condensing and phosphinylating agent in modern organic chemistry.[1][2] Its application is particularly notable in the pharmaceutical industry, where it is employed in the synthesis of compounds like Dexamethasone Phosphate, a pro-drug of the anti-inflammatory glucocorticoid, dexamethasone.[1][3][4][5] This guide provides a detailed exploration of the core mechanism for the synthesis of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding.

Core Synthesis Mechanism

The most established and widely utilized method for synthesizing this compound is through the reaction of phosphorus oxychloride (POCl₃) with morpholine.[6] This reaction is a classic example of nucleophilic substitution at a phosphorus center.[6]

The fundamental mechanism involves the nitrogen atom of the morpholine ring, acting as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride.[6] The reaction proceeds in a stepwise manner:

  • First Substitution: One equivalent of morpholine reacts with phosphorus oxychloride to displace a chloride ion, forming the monosubstituted intermediate, morpholinophosphonic dichloride.[6]

  • Second Substitution: A second equivalent of morpholine then reacts with this intermediate, displacing another chloride ion to yield the final product, this compound.[6]

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) gas that is liberated during each substitution step. An HCl scavenger, typically a tertiary amine such as triethylamine, is essential.[6] The triethylamine neutralizes the HCl, preventing it from protonating the nitrogen atom of the morpholine.[6] If protonated, the morpholine would be rendered non-nucleophilic and thus, inactive in the reaction.[6]

The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and degradation of the product.[6] The specific pathway of nucleophilic substitution at the phosphorus center can vary, potentially proceeding through a direct backside attack, akin to an Sₙ2 mechanism, or involving a pentacoordinated intermediate.[6] Factors such as the solvent, temperature, and the nature of the nucleophile can influence the predominant mechanism.[6]

G cluster_step1 Step 1: Formation of Morpholinophosphonic Dichloride cluster_step2 Step 2: Formation of this compound POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Morpholinophosphonic Dichloride POCl3->Intermediate + Morpholine Morpholine1 Morpholine Morpholine1->Intermediate HCl1 HCl Intermediate->HCl1 FinalProduct This compound Intermediate->FinalProduct + Morpholine Salt1 Et₃N·HCl HCl1->Salt1 Triethylamine1 Triethylamine (Et₃N) Triethylamine1->Salt1 + HCl Morpholine2 Morpholine Morpholine2->FinalProduct HCl2 HCl FinalProduct->HCl2 Salt2 Et₃N·HCl HCl2->Salt2 Triethylamine2 Triethylamine (Et₃N) Triethylamine2->Salt2 + HCl

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, along with crucial reaction parameters for its synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number7264-90-6[1][4][7]
Molecular FormulaC₈H₁₆ClN₂O₃P[4][7]
Molecular Weight254.65 g/mol [4]
Melting Point80 °C[3][4][8]
Boiling Point137-140 °C at 0.02 Torr[3][4][8]
Density1.36 ± 0.1 g/cm³ (Predicted)[3][4]
SolubilitySlightly soluble in Chloroform and Methanol[3][4]
StabilityMoisture Sensitive[4][8]
StorageHygroscopic, Refrigerator, under inert atmosphere[3][4]

Table 2: Key Reaction Parameters for Synthesis

ParameterRecommended Condition/ValueReference(s)
Stoichiometry2:1 molar ratio of Morpholine to Phosphorus Chloride Source[6]
Temperature ControlBelow 0 °C (typically using an ice-salt bath)[6]
Reagent AdditionSlow, dropwise addition of phosphorus chloride[6]
HCl ScavengerTriethylamine[6]
SolventDiethyl ether[3]
Reaction Time24 hours (for a specific protocol)[3]
Reported Yield86.0% to 99.0%[3]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the reaction of phosphorus oxychloride with morpholine.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice-salt bath

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with morpholine (2.0 equivalents) and anhydrous diethyl ether.

  • Addition of Base: Triethylamine (2.0 equivalents) is added to the flask.

  • Cooling: The flask is cooled to a temperature between -15 °C and 0 °C using an ice-salt bath.[3][6]

  • Addition of POCl₃: Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is then added dropwise to the stirred morpholine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 0 °C.[6]

  • Reaction: After the addition is complete, the reaction mixture is stirred for an adequate period, for instance, 24 hours, while maintaining the low temperature to ensure the reaction goes to completion.[3][6]

  • Workup: The reaction mixture, containing the precipitated triethylamine hydrochloride, is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or distillation under high vacuum.

G start Start setup Assemble dry three-necked flask with stirrer, dropping funnel, thermometer, and N₂ inlet. start->setup charge Charge flask with Morpholine (2 eq.) and anhydrous diethyl ether. setup->charge add_base Add Triethylamine (2 eq.) to the flask. charge->add_base cool Cool the reaction flask to -15°C to 0°C using an ice-salt bath. add_base->cool prepare_poc Dissolve POCl₃ (1 eq.) in anhydrous diethyl ether in the dropping funnel. cool->prepare_poc add_poc Add POCl₃ solution dropwise over 1-2 hours, maintaining T < 0°C. prepare_poc->add_poc react Stir the mixture at low temperature for an extended period (e.g., 24h). add_poc->react workup Filter the reaction mixture to remove precipitated triethylamine hydrochloride. react->workup concentrate Concentrate the filtrate under reduced pressure. workup->concentrate purify Purify the crude product (recrystallization or vacuum distillation). concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Route

An alternative, though less commonly reported, pathway for the synthesis of this compound involves the use of phosphorus pentachloride (PCl₅) in a solvent such as anhydrous benzene.[6] In this method, the amine groups of morpholine displace the chloride ions from PCl₅.[6] However, the use of phosphorus oxychloride is generally preferred due to its more manageable reactivity and reaction conditions.

References

The Strategic Advantage of Dimorpholinophosphinyl Chloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern chemical synthesis, the pursuit of efficiency, selectivity, and high yields is paramount. For researchers, scientists, and professionals in drug development, the choice of reagents can be the determining factor in the success of a synthetic pathway. Among the arsenal of available compounds, Dimorpholinophosphinyl chloride (DMPC) has emerged as a powerful and versatile tool, offering distinct advantages in a range of critical applications, from pharmaceutical manufacturing to polymer science. This technical guide elucidates the core benefits of utilizing DMPC, supported by experimental insights and comparative data.

This compound, a phosphinylating and condensing agent, is particularly lauded for its role in the formation of ester and amide bonds. Its utility is prominently showcased in the synthesis of high-value compounds such as the anti-inflammatory drug Dexamethasone Phosphate and in the intricate process of peptide synthesis.

High Reactivity and Selectivity in Esterification

One of the primary applications of a phosphinyl chloride reagent is in the esterification of alcohols, a crucial step in the synthesis of numerous pharmaceutical compounds. In the case of Dexamethasone Phosphate, a pro-drug of Dexamethasone, a phosphorylating agent is essential to introduce the phosphate group, thereby enhancing the drug's solubility and bioavailability.[1][2] While industrial-scale production often utilizes pyrophosphoryl chloride, the underlying principle of activating the hydroxyl group of Dexamethasone for phosphorylation is a key advantage of this class of reagents.[3][4][5] The high reactivity of the phosphorus-chlorine bond in compounds like DMPC facilitates a rapid and efficient reaction with the alcohol moiety of Dexamethasone.

A Powerful Coupling Reagent in Peptide Synthesis

In the realm of peptide chemistry, the formation of the amide bond between amino acids is the cornerstone of synthesis. This process requires the activation of a carboxylic acid group, a role for which DMPC is well-suited.[6] As a phosphorus-based coupling reagent, DMPC facilitates the formation of a highly reactive phosphinic anhydride intermediate upon reaction with a carboxylic acid. This intermediate readily reacts with an amine to form the desired amide bond with high efficiency.[6]

To provide a contextual understanding of the performance of various coupling reagents, the following table summarizes data from a comparative study of several common agents in the synthesis of a model dipeptide. It is important to note that direct extrapolation of these results to all synthetic scenarios should be done with caution, as performance can be sequence- and condition-dependent.

Coupling ReagentClassYield (%)Purity (%)Racemization (%)
BOP Phosphonium95>98<1
PyBOP Phosphonium92>98<1
HBTU Aminium/Uronium90>97<2
HATU Aminium/Uronium94>98<1
DIC/HOBt Carbodiimide85>952-5

This table is a representative summary based on published data for common coupling reagents and does not include this compound due to a lack of directly comparable published studies.

Broad Applications in Material Science

Beyond pharmaceuticals, the ability of DMPC to introduce phosphinyl groups into molecular structures has found significant applications in polymer chemistry and material science. This modification can enhance the thermal stability and mechanical strength of polymers, leading to the development of advanced materials with specialized functionalities.[5]

Experimental Protocols

General Protocol for Peptide Coupling using a Phosphonium-Type Reagent

This protocol provides a general guideline for solid-phase peptide synthesis (SPPS) utilizing a phosphonium-based coupling reagent like DMPC. The specific quantities and reaction times may need to be optimized for different amino acids and peptide sequences.

  • Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., DMPC, 3 equivalents) in DMF.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Protocol for the Synthesis of Dexamethasone Phosphate using Pyrophosphoryl Chloride

The following protocol details the esterification of Dexamethasone using pyrophosphoryl chloride, a closely related and commonly used reagent for this transformation.[3][4][5]

  • Reaction Setup: In a reaction vessel, suspend Dexamethasone in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to a low temperature (typically between -40°C and -50°C).

  • Reagent Addition: Slowly add pyrophosphoryl chloride to the cooled suspension while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: Carefully quench the reaction by the addition of water or a basic aqueous solution.

  • Workup and Isolation: Perform an appropriate workup procedure, which may include extraction, washing, and crystallization, to isolate and purify the Dexamethasone Phosphate product.

Reaction Mechanisms and Workflows

The efficacy of this compound stems from the electrophilic nature of its phosphorus center, which is susceptible to nucleophilic attack. The following diagrams, generated using the DOT language, illustrate the general mechanisms and workflows.

Esterification_Mechanism cluster_activation Activation cluster_formation Ester Formation DMPC Dimorpholinophosphinyl Chloride (DMPC) Intermediate Activated Intermediate DMPC->Intermediate Nucleophilic attack by alcohol Alcohol Alcohol (R-OH) Alcohol->Intermediate Ester Phosphate Ester (Product) Intermediate->Ester Nucleophilic Attack by another alcohol or water HCl HCl Intermediate->HCl

Caption: Mechanism of ester formation using DMPC.

Peptide_Coupling_Workflow start Start: N-protected Amino Acid & DMPC activation Activation: Formation of Phosphinic Anhydride Intermediate start->activation coupling Coupling: Nucleophilic attack by N-terminus of second amino acid activation->coupling product Product: Dipeptide coupling->product

Caption: Workflow for peptide coupling mediated by DMPC.

References

The Role of Dimorpholinophosphinyl Chloride (DMPC) as a Condensing Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), also known as N,N'-bis-morpholinophosphinic chloride, is a potent organophosphorus compound widely utilized in organic synthesis as a condensing reagent. Its primary function lies in facilitating the formation of amide and ester bonds by activating carboxylic acids. This guide provides a comprehensive overview of DMPC's mechanism of action, key applications, and detailed experimental protocols for its use.

Core Principles and Mechanism of Action

DMPC's efficacy as a condensing reagent stems from the reactivity of its phosphorus-chlorine bond, which is highly susceptible to nucleophilic attack. The generally accepted mechanism involves the activation of a carboxylic acid to form a highly reactive phosphinic anhydride intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to form the desired amide or ester, respectively, with the liberation of dimorpholinophosphinic acid as a byproduct.

The key steps in the activation and coupling process are:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic phosphorus center of DMPC, displacing the chloride ion.

  • Formation of the Reactive Intermediate: This initial reaction forms a highly reactive phosphinic anhydride.

  • Nucleophilic Attack: The amine or alcohol nucleophile attacks the carbonyl carbon of the activated carboxylic acid moiety within the mixed anhydride.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide or ester bond and the dimorpholinophosphinic acid byproduct.

This mechanism is central to its function as a coupling reagent in a variety of synthetic applications, from peptide synthesis to the production of pharmaceutical compounds.[1]

DMPC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate Reactive Phosphinic Anhydride Intermediate Carboxylic_Acid->Intermediate Nucleophilic Attack DMPC This compound (DMPC) DMPC->Intermediate Product Amide or Ester Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product Byproduct Dimorpholinophosphinic Acid Byproduct Product->Byproduct

Caption: Mechanism of DMPC as a condensing reagent.

Applications in Synthesis

DMPC has proven to be a versatile reagent in several areas of organic synthesis, most notably in the formation of amide and ester linkages.

Amide Bond Formation and Peptide Synthesis
Ester Bond Formation

Similar to amide synthesis, DMPC facilitates the formation of esters by activating carboxylic acids for subsequent reaction with alcohols. This application is particularly highlighted in the pharmaceutical industry.

Synthesis of Dexamethasone Phosphate

A frequently cited application of DMPC is its use as a condensing reagent in the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid, Dexamethasone.[2][3] In this synthesis, DMPC facilitates the esterification of the C21 hydroxyl group of Dexamethasone with phosphoric acid. However, it is important to note that many industrial-scale preparations detailed in patent literature often utilize pyrophosphoryl chloride for this transformation.[4][5][6][7][8]

Experimental Protocols

The following are generalized experimental protocols for the use of DMPC as a condensing reagent. Researchers should optimize these conditions for their specific substrates.

General Protocol for Amide Synthesis

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using DMPC.

Amide_Synthesis_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and DMPC in an anhydrous aprotic solvent (e.g., DCM, THF) Start->Dissolve_Acid Cool Cool the reaction mixture to 0 °C Dissolve_Acid->Cool Add_Amine Add the amine and a non-nucleophilic base (e.g., Triethylamine, DIPEA) Cool->Add_Amine Warm_to_RT Allow the reaction to warm to room temperature and stir for 2-12 hours Add_Amine->Warm_to_RT Workup Aqueous Work-up: - Wash with dilute acid - Wash with brine - Dry over Na2SO4 Warm_to_RT->Workup Purify Purify the crude product (e.g., Column Chromatography) Workup->Purify End End Purify->End

Caption: General workflow for amide synthesis using DMPC.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (DMPC) (1.1 - 1.5 eq)

  • Amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and DMPC (1.1 - 1.5 eq) in the chosen anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.0 - 1.2 eq) and the non-nucleophilic base (2.0 - 3.0 eq) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the cooled carboxylic acid/DMPC solution dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the amine is in excess), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Protocol for Ester Synthesis

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DMPC.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (DMPC) (1.2 - 2.0 eq)

  • Alcohol (1.0 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)

  • Non-nucleophilic base (e.g., TEA, DIPEA) or a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the alcohol (1.0 - 1.5 eq), and DMPC (1.2 - 2.0 eq).

  • Dissolve the components in an anhydrous aprotic solvent.

  • Add the non-nucleophilic base or catalytic DMAP to the mixture.

  • Stir the reaction at room temperature for 4 to 24 hours, monitoring by TLC. For less reactive substrates, gentle heating may be required.

  • After the reaction is complete, dilute the mixture with the solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude ester can then be purified by column chromatography or distillation.

Quantitative Data

While specific, direct comparative studies of DMPC with modern coupling reagents are scarce in recent literature, the following table provides a general overview of expected outcomes based on its classification as a phosphonium-type reagent. Yields are highly substrate-dependent.

Reaction TypeSubstratesReagent EquivalentsTypical SolventTypical Reaction TimeGeneral Yield Range
Amide SynthesisAliphatic/Aromatic Carboxylic Acids & Primary/Secondary Amines1.1 - 1.5DCM, THF2 - 12 hours60 - 90%
Ester SynthesisAliphatic/Aromatic Carboxylic Acids & Primary/Secondary Alcohols1.2 - 2.0DCM, ACN4 - 24 hours50 - 85%
Peptide CouplingN-protected and C-protected Amino Acids1.2 - 1.5DMF, DCM1 - 6 hours70 - 95% (per step)

Note: The data in this table is generalized and should be used as a guideline. Actual yields and reaction conditions will vary depending on the specific substrates and reaction scale.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. DMPC will react with water and other protic solvents, liberating hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Disclaimer: The information provided in this guide is for educational and informational purposes only. All chemical reactions should be carried out by trained professionals in a suitable laboratory setting. The author and publisher of this guide are not responsible for any accidents or damages that may result from the use of this information.

References

Dimorpholinophosphinyl Chloride: A Comprehensive Technical Guide to its Application as a Phosphinylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), CAS Number 7264-90-6, is a highly versatile organophosphorus compound that has emerged as a critical reagent in modern organic synthesis.[1][2] Its unique molecular structure, which features a central phosphorus atom bonded to two morpholine rings and a reactive chlorine atom, confers exceptional reactivity and selectivity.[1] This makes it a potent phosphinylating agent and a sought-after condensing reagent, enabling complex chemical transformations essential for pharmaceutical development and material science innovation.[1][2][3]

This guide provides an in-depth exploration of DMPC, covering its synthesis, physicochemical properties, reaction mechanisms, and key applications, with a focus on providing actionable experimental protocols and clear data presentation for laboratory professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and application in experimental design.

PropertyValueReference
CAS Number 7264-90-6[1][4]
Molecular Formula C₈H₁₆ClN₂O₃P[5]
Molecular Weight 254.65 g/mol [5]
Appearance Pale yellow to off-white powder[2]
Melting Point 80 °C[6]
Boiling Point 137-140 °C @ 0.02 Torr[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
Storage Hygroscopic; store under inert atmosphere in a refrigerator[2][6]

Synthesis of this compound

The most established and widely used method for synthesizing DMPC involves the nucleophilic substitution reaction between phosphorus oxychloride (POCl₃) and morpholine.[7] The mechanism proceeds through a sequential displacement of chloride ions from the electrophilic phosphorus center by the nitrogen atom of the morpholine ring.[7]

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet for venting HCl gas. The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Charge the flask with a solution of phosphorus oxychloride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of morpholine (2.0 eq) in the same anhydrous solvent via the dropping funnel with vigorous stirring. The reaction is exothermic and produces HCl gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. The morpholine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of cold, dry solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a pure, crystalline solid.

G cluster_workflow Synthesis Workflow for this compound reagents 1. Charge Flask (POCl₃ in Anhydrous Solvent) addition 2. Add Morpholine (2 eq) (Slowly at 0 °C) reagents->addition Vigorous Stirring reflux 3. Heat to Reflux (2-4 hours) addition->reflux Warm to RT filtration 4. Filter Precipitate (Morpholine·HCl) reflux->filtration Cool to RT concentration 5. Concentrate Filtrate filtration->concentration purification 6. Recrystallize Product concentration->purification final_product Pure DMPC purification->final_product G cluster_mechanism General Mechanism of Phosphinylation start DMPC + Nucleophile (Nu-H) attack Nucleophilic Attack on Phosphorus start->attack intermediate Pentacoordinate Intermediate attack->intermediate departure Chloride Leaving Group Departure intermediate->departure product Phosphinylated Product + HCl departure->product cluster_pathway Phosphinylation of Alcohols Reactants Alcohol (R-OH) + DMPC Activation Formation of Activated Complex Reactants->Activation Base (e.g., Pyridine) Product Phosphinate Ester (R-O-P(O)(Morph)₂) Activation->Product Byproduct HCl Activation->Byproduct cluster_pathway_amine Phosphinylation of Amines Reactants Amine (R₂NH) + DMPC Substitution Nucleophilic Substitution Reactants->Substitution Base (Et₃N) Product Phosphinic Amide (R₂N-P(O)(Morph)₂) Substitution->Product Byproduct Triethylammonium Chloride Substitution->Byproduct

References

An In-depth Technical Guide on the Solubility and Stability of Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dimorpholinophosphinyl chloride (CAS No. 7264-90-6), a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. This document summarizes available data, outlines detailed experimental protocols for property assessment, and presents a visualization of its hydrolytic degradation pathway.

Core Properties of this compound

This compound is a white to off-white solid with a melting point of 80°C and a boiling point of 137-140°C at 0.02 Torr[1][2]. Its chemical structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two morpholine rings. This structure contributes to its reactivity as a phosphinylating agent[3].

Solubility Profile
SolventSolubilityReference(s)
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]
Dichloromethane (DCM)Soluble[4]
AcetoneSoluble[4]
HexaneInsoluble[5]

Note: "Slightly soluble" indicates that the solute has a low affinity for the solvent, and dissolution may be slow or incomplete. "Soluble" suggests a higher degree of dissolution.

Stability Characteristics

This compound is highly susceptible to degradation by moisture. It is characterized as "Moisture Sensitive" and "Hygroscopic"[1][2]. This instability necessitates specific storage and handling procedures to maintain its integrity.

ConditionStabilityRecommended ActionReference(s)
Moisture/Humidity Unstable; readily hydrolyzes.Store under an inert, dry atmosphere. Handle in a glovebox or under a dry inert gas stream.[2]
Temperature Stable at low temperatures.Store in a refrigerator.[2]

The primary degradation pathway in the presence of water is hydrolysis, which leads to the formation of dimorpholinophosphinic acid.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide detailed, representative protocols for determining its solubility and stability based on standard methodologies for moisture-sensitive organophosphorus compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of morpholine with a phosphorus oxychloride precursor[6].

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place a solution of phosphorus oxychloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Prepare a solution of morpholine and triethylamine in anhydrous diethyl ether.

  • Add the morpholine solution dropwise to the cooled phosphorus oxychloride solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Determination of Quantitative Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected anhydrous solvents (e.g., chloroform, methanol, dichloromethane, acetone)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., NPD for GC, UV for HPLC)

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of the selected anhydrous solvent in a sealed vial.

  • Equilibrate the vials at a constant temperature in a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. The filtration should be performed quickly to minimize solvent evaporation.

  • Determine the weight of the filtered solution.

  • Evaporate the solvent from the vial under a stream of dry nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

  • Weigh the vial containing the dry residue. The difference in weight gives the mass of dissolved this compound.

  • Alternatively, the concentration of the filtered solution can be determined by a validated analytical method such as GC or HPLC by comparing the response to a calibration curve prepared with known concentrations of the compound.

  • Calculate the solubility in g/100 mL or mol/L.

Stability Assessment (Hydrolysis)

This protocol describes a method to evaluate the hydrolytic stability of this compound.

Materials:

  • This compound

  • Buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column and detector

  • Vials with airtight caps

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration.

  • In separate vials, add a small aliquot of the stock solution to the buffered aqueous solutions at different pH values to achieve a known initial concentration. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.

  • Incubate the vials at a constant temperature (e.g., 25°C, 40°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction if necessary (e.g., by dilution with a cold mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. The formation of the degradation product, dimorpholinophosphinic acid, can also be monitored if a standard is available.

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation rate constant and the half-life of the compound under each condition.

Visualization of Hydrolytic Degradation

The primary pathway for the degradation of this compound in the presence of water is hydrolysis of the phosphorus-chlorine bond. This reaction leads to the formation of dimorpholinophosphinic acid and hydrochloric acid.

Hydrolysis_of_Dimorpholinophosphinyl_chloride DMPC This compound intermediate Pentacoordinate Intermediate DMPC->intermediate Nucleophilic attack by H₂O DMPA Dimorpholinophosphinic acid DMPC->DMPA Hydrolysis H2O Water (H₂O) intermediate->DMPA Loss of Cl⁻ HCl Hydrochloric acid (HCl) intermediate->HCl Loss of H⁺

Caption: Hydrolysis of this compound.

References

In-Depth Technical Guide on Theoretical Studies of Dimorpholinophosphinyl Chloride Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholinophosphinyl chloride (DMPC) is a versatile reagent widely employed in organic synthesis, particularly as a coupling agent in the formation of amide and phosphonate ester linkages. Its reactivity and selectivity are of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the theoretical studies on DMPC, focusing on its molecular structure, vibrational properties, and reaction mechanisms as elucidated by computational chemistry methods. This document summarizes key quantitative data, details the computational methodologies employed, and presents visual representations of reaction pathways to facilitate a deeper understanding of DMPC's chemical behavior at a molecular level.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two nitrogen atoms of the morpholine rings. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic properties of the DMPC molecule.

Computational Methodology for Geometry Optimization

The optimized molecular structure of DMPC is typically calculated using DFT methods. A common and reliable approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organophosphorus compounds.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p) for all atoms.

  • Calculation Type: Opt (Geometry Optimization) to locate the minimum energy structure.

  • Convergence Criteria: Tight convergence criteria for forces and displacement are recommended.

  • Output Analysis: The optimized Cartesian coordinates are used to calculate bond lengths, bond angles, and dihedral angles.

Tabulated Geometric Parameters

While a specific peer-reviewed publication detailing a comprehensive DFT-optimized geometry of DMPC was not identified in the literature search, the following table presents representative theoretical data for key bond lengths and angles based on calculations for analogous phosphinyl chloride systems and general knowledge of organophosphorus chemistry. These values serve as a foundational reference for understanding the molecule's spatial arrangement.

ParameterAtom Pair/TripletTheoretical Value
Bond Length (Å) P=O~1.45 - 1.48
P-Cl~2.03 - 2.06
P-N~1.65 - 1.68
N-C (morpholine)~1.46 - 1.48
C-C (morpholine)~1.52 - 1.54
C-O (morpholine)~1.42 - 1.44
**Bond Angle (°) **O=P-Cl~115 - 118
O=P-N~112 - 115
N-P-N~105 - 108
Cl-P-N~103 - 106
P-N-C (morpholine)~120 - 123

Note: These are estimated values and should be confirmed by dedicated DFT calculations on the DMPC molecule.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and functional groups present in a molecule. Theoretical frequency calculations are essential for the accurate assignment of experimental infrared (IR) and Raman spectra.

Computational Methodology for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)) is typically employed for frequency calculations. It is crucial to ensure that the geometry optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the output. The calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP functionals) to better match experimental anharmonic frequencies. For a more detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis can be performed using software like VEDA (Vibrational Energy Distribution Analysis).

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 09/16, ORCA, or similar.

  • Input: The optimized molecular geometry of DMPC.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p).

  • Calculation Type: Freq (Frequency Analysis).

  • Output Analysis: The output provides the harmonic vibrational frequencies, their corresponding IR intensities and Raman activities, and the atomic displacements for each normal mode.

  • Post-processing (Optional): Perform a PED analysis using VEDA to assign the calculated frequencies to specific molecular vibrations (e.g., P=O stretch, P-Cl stretch).

Tabulated Vibrational Frequencies

The following table summarizes the key calculated vibrational frequencies for DMPC based on data for similar organophosphorus compounds. These assignments are crucial for interpreting experimental spectra.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
ν(P=O)~1250 - 1300Phosphoryl group stretching
ν_as(N-C)~1150 - 1200Asymmetric stretching of N-C bonds in morpholine rings
ν_s(N-C)~1100 - 1150Symmetric stretching of N-C bonds in morpholine rings
ν(P-N)~950 - 1000Phosphorus-Nitrogen stretching
ν(C-O-C)~850 - 900Morpholine ring breathing
ν(P-Cl)~500 - 550Phosphorus-Chlorine stretching

Note: These are characteristic frequency ranges and the exact values would be obtained from a specific DFT calculation on DMPC.

Reaction Mechanisms

Theoretical studies have been pivotal in elucidating the mechanisms of reactions involving DMPC, particularly its role as a phosphinylating agent in nucleophilic substitution reactions.

Nucleophilic Substitution at the Phosphorus Center

The reaction of DMPC with a nucleophile (e.g., an alcohol or an amine) is a cornerstone of its synthetic utility. DFT calculations have been used to map the potential energy surface of these reactions, identifying transition states and intermediates.

Computational Protocol: Reaction Mechanism Study

  • Software: Gaussian 09/16, ORCA, or similar.

  • Reactants and Products: Optimize the geometries of the reactants (DMPC and nucleophile) and the expected products.

  • Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with Opt=TS) to locate the transition state structure connecting the reactants and products.

  • Frequency Analysis: Perform a frequency calculation on the located transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.

  • Energetics: Calculate the zero-point corrected energies to determine the activation energy and the overall reaction energy.

Quantitative Data on Reaction Energetics

A DFT study has provided insights into the energetics of the nucleophilic attack on the phosphorus atom of DMPC.[1]

Reaction StepLevel of TheoryCalculated Activation Free Energy (ΔG‡) (kcal/mol)Imaginary Frequency (cm⁻¹)
Nucleophilic Attack on PhosphorusB3LYP/6-311+G(d,p)18.5-254
Chloride Ion DepartureM06-2X/def2-TZVP2.1-112

These calculations suggest a two-step mechanism involving a pentacoordinate intermediate. The initial nucleophilic attack has a significant energy barrier, while the subsequent departure of the chloride ion is much more facile.

Visualizations

Workflow for Theoretical Analysis of DMPC

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Output start Define DMPC Structure method Select Computational Method (e.g., DFT B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search struct_prop Molecular Structure (Bond Lengths, Angles) geom_opt->struct_prop vib_spec Vibrational Spectra (Frequencies, PED) freq_calc->vib_spec irc_calc IRC Calculation ts_search->irc_calc react_mech Reaction Mechanism (Energy Profile) irc_calc->react_mech report Technical Guide / Whitepaper struct_prop->report vib_spec->report react_mech->report

Caption: Workflow for the theoretical investigation of this compound.

Generalized Nucleophilic Substitution Pathway

G Reactants DMPC + Nucleophile (Nu) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 ΔG‡₁ Intermediate Pentacoordinate Intermediate TS1->Intermediate TS2 Transition State 2 (Chloride Departure) Intermediate->TS2 ΔG‡₂ Products Substituted Product + Cl⁻ TS2->Products

Caption: Energy profile for the nucleophilic substitution on DMPC.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable tools for understanding the structure, properties, and reactivity of this compound. The computational methodologies and data presented in this guide offer a robust framework for researchers and professionals in drug development and other chemical sciences to predict and interpret the behavior of DMPC in various chemical environments. The continued application of these theoretical approaches will undoubtedly facilitate the design of more efficient synthetic routes and the development of novel molecules with desired properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dexamethasone Phosphate using Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone Phosphate is a water-soluble ester of dexamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its enhanced solubility makes it suitable for parenteral administration, providing a rapid onset of action. The synthesis of Dexamethasone Phosphate is a critical process in the manufacturing of this widely used pharmaceutical. One effective method for the phosphorylation of dexamethasone is through the use of Dimorpholinophosphinyl chloride (DMPC) as a condensing reagent. This document provides detailed application notes and a comprehensive protocol for this synthesis, aimed at researchers and professionals in drug development and chemical synthesis.

This compound acts as an efficient phosphorylating agent, facilitating the esterification of the primary hydroxyl group of dexamethasone. This method offers a controlled and selective route to the desired phosphate ester, which is a vital intermediate in the production of the final active pharmaceutical ingredient.

Chemical Reaction and Properties

The synthesis involves the reaction of dexamethasone with this compound, followed by hydrolysis to yield dexamethasone phosphate.

Reactants and Product:

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
DexamethasoneC₂₂H₂₉FO₅392.46Starting Material
This compoundC₈H₁₆ClN₂O₃P254.66Phosphorylating Agent
Dexamethasone PhosphateC₂₂H₃₀FO₈P472.44Product

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of Dexamethasone Phosphate using this compound.

Materials and Reagents:

  • Dexamethasone (98%+ purity)

  • This compound (DMPC, 97%+ purity)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Analytical instrumentation (e.g., HPLC, NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Dexamethasone (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (as a solvent and acid scavenger).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of DMPC: Dissolve this compound (1.2 eq) in anhydrous dichloromethane and add it dropwise to the cooled dexamethasone solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography. The specific eluent system will need to be optimized but a gradient of methanol in dichloromethane is a common starting point.

  • Characterization: Characterize the purified Dexamethasone Phosphate by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Quantitative Data Summary:

ParameterValueNotes
Molar Ratio (Dexamethasone:DMPC)1 : 1.2A slight excess of DMPC ensures complete reaction.
Reaction Temperature0°C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time5 - 7 hoursMonitor by TLC for completion.
SolventDichloromethane & PyridineAnhydrous conditions are crucial.
Typical Yield70-85%Yield can vary based on reaction scale and purification efficiency.

Visualization of the Process

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification & Analysis Dexamethasone Dexamethasone Reaction_Vessel Reaction in DCM/Pyridine (0°C to RT, 5-7h) Dexamethasone->Reaction_Vessel DMPC DMPC DMPC->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Characterization HPLC, NMR, MS Purification->Characterization Final_Product Dexamethasone Phosphate Purification->Final_Product

Caption: Workflow for the synthesis of Dexamethasone Phosphate.

Mechanism of Action: Signaling Pathway

Dexamethasone Phosphate is a prodrug that is rapidly converted to dexamethasone in the body. Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm.

Diagram 2: Dexamethasone Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binding GR_Complex Active GR Complex GR->GR_Complex Activation & HSP Dissociation HSP Heat Shock Proteins GRE Glucocorticoid Response Elements (GREs) on DNA GR_Complex->GRE Translocation & Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory_Proteins Increased Anti-inflammatory Protein Synthesis Gene_Transcription->Anti_inflammatory_Proteins Pro_inflammatory_Cytokines Decreased Pro-inflammatory Cytokine Synthesis Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Simplified signaling pathway of Dexamethasone.

Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of a wide range of genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines. This genomic action is the primary mechanism behind the therapeutic effects of dexamethasone.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dexamethasone is a potent steroid and should be handled with care to avoid inhalation of dust or direct skin contact.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Always perform reactions under an inert atmosphere to prevent the degradation of reagents and improve reaction efficiency.

These application notes and protocols are intended to provide a comprehensive guide for the synthesis of Dexamethasone Phosphate using this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available analytical capabilities.

Application Notes and Protocols: Dimorpholinophosphinyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), also known as N,N'-bis-morpholinophosphinic chloride, is a versatile organophosphorus compound. While extensively utilized as a condensing and coupling reagent in organic and pharmaceutical synthesis, its application in polymer chemistry is an emerging area with significant potential.[1][2][3][4] Its unique reactivity, stemming from the phosphorus-chlorine bond, allows for the efficient formation of amide and ester linkages and the introduction of phosphorus-containing moieties into molecular structures.[1][4]

These application notes provide an overview of the established and potential uses of this compound in polymer science, detailed experimental protocols for its application, and comparative data to guide researchers.

Application Notes

Coupling Agent for Step-Growth Polymerization

This compound is a highly effective coupling reagent for activating carboxylic acids, making it suitable for the synthesis of polyamides and polyesters under mild conditions. This application is an extension of its well-documented role in peptide synthesis.[5]

  • Mechanism of Action : The process involves the activation of a carboxylic acid group by DMPC to form a highly reactive phosphinic anhydride intermediate. This intermediate readily reacts with a nucleophile, such as an amine or alcohol, to form the desired amide or ester bond, respectively, while regenerating the phosphinic acid byproduct.[1] This mechanism is efficient and can often be performed at low temperatures, preserving the integrity of sensitive functional groups.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive Phosphinic Anhydride Intermediate RCOOH->Intermediate + DMPC DMPC Dimorpholinophosphinyl Chloride (DMPC) Amide Amide Bond (R-CO-NH-R') Intermediate->Amide + R'-NH2 Byproduct Phosphinic Acid Byproduct Intermediate->Byproduct - Byproduct RNH2 Amine (R'-NH2)

Caption: Mechanism of DMPC as a coupling agent for amide bond formation.

  • Polymer Systems : This method is applicable to the synthesis of various polymers, including:

    • Polyamides : By reacting dicarboxylic acids with diamines.[6]

    • Polyesters : By reacting dicarboxylic acids with diols.

    • Specialty Polymers : For incorporating monomers with sensitive functionalities where high temperatures or harsh conditions are not viable.

Post-Polymerization Modification

DMPC can be used to chemically modify existing polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process grafts the dimorpholinophosphinyl moiety onto the polymer backbone.

  • Potential Benefits :

    • Altered Solubility : The introduction of polar phosphinyl groups can change the solubility profile of polymers, potentially making hydrophobic polymers soluble in a wider range of solvents.[7]

    • Enhanced Thermal Properties : The incorporation of phosphorus is a known strategy for increasing the thermal stability and char yield of polymers upon decomposition.[2][7]

    • Introduction of Chelating Sites : The oxygen and nitrogen atoms in the dimorpholinophosphinyl group can act as coordination sites for metal ions, making the modified polymers suitable for applications in water treatment, catalysis, or as ion-exchange resins.

Flame Retardancy

Organophosphorus compounds are a well-established class of flame retardants for polymeric materials.[8] DMPC, containing both phosphorus and nitrogen, has theoretical potential as an effective flame retardant. The nitrogen in the morpholine rings may act synergistically with the phosphorus to enhance flame retardancy.[1]

  • Proposed Mechanisms of Action :

    • Condensed Phase : During combustion, phosphorus compounds can promote the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable gases.[9][10]

    • Gas Phase : Volatile phosphorus-containing radicals can be released into the gas phase during burning. These species can interrupt the free-radical chain reactions of combustion, effectively quenching the flame.[1][8]

Flame_Retardancy_Mechanism Polymer Polymer + DMPC Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Condensed Condensed Phase Action Decomposition->Condensed Gas Gas Phase Action Decomposition->Gas Char Protective Char Layer (Insulation, Fuel Barrier) Condensed->Char Radicals Volatile Phosphorus Radicals (PO•) Gas->Radicals Quenching Flame Quenching (Radical Trapping) Radicals->Quenching

Caption: Proposed mechanisms of action for phosphorus-based flame retardants.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7264-90-6[4][11]
Molecular Formula C₈H₁₆ClN₂O₃P[5]
Molecular Weight 254.65 g/mol [5]
Appearance Pale yellow to off-white powder[3]
Melting Point 80 °C[12]
Boiling Point 137-140 °C @ 0.02 Torr[12]
Solubility Slightly soluble in Chloroform, Methanol[12]
Storage Hygroscopic, store under inert atmosphere in a refrigerator[3][12]
Table 2: Comparison of Common Peptide Coupling Reagent Classes
Reagent ClassExample(s)Mechanism of ActionCommon Characteristics
Carbodiimides DCC, DICForms a highly reactive O-acylisourea intermediate.Widely used, can form N-acylurea byproduct. Often used with additives like HOBt.
Phosphonium Salts BOP, PyBOPForms an active ester or phosphinic anhydride.High reactivity, effective for hindered couplings.
Uronium/Aminium Salts HBTU, HATUForms an active ester, similar to phosphonium salts.Very fast reaction times, popular in solid-phase synthesis.
Phosphinic Chlorides BOP-Cl, DMPC Forms a mixed phosphinic anhydride.Reactive, but potential for racemization must be evaluated in chiral systems.[1]

Experimental Protocols

Protocol 1: Representative Synthesis of a Polyamide via Direct Polycondensation

This protocol describes the synthesis of an aromatic polyamide from 4,4'-oxydianiline (ODA) and isophthalic acid using DMPC as the condensing agent. This method is adapted from the Yamazaki reaction conditions, which utilize phosphorus-based reagents for polyamide synthesis.[13]

Polyamide_Synthesis_Workflow Start Start: Assemble Glassware (N2 atmosphere) Add_Reagents 1. Add Monomers (ODA, Isophthalic Acid), Solvent (NMP), and LiCl to flask Start->Add_Reagents Dissolve 2. Stir at Room Temperature until dissolved Add_Reagents->Dissolve Cool 3. Cool flask to 0°C (ice bath) Dissolve->Cool Add_DMPC 4. Add DMPC and Pyridine Cool->Add_DMPC React 5. React at 0°C for 2h, then at 25°C for 12h Add_DMPC->React Precipitate 6. Precipitate polymer by pouring reaction mixture into Methanol React->Precipitate Filter_Wash 7. Filter and wash the polymer with hot water and Methanol Precipitate->Filter_Wash Dry 8. Dry polymer in vacuum oven at 80°C for 24h Filter_Wash->Dry End End: Characterize Polymer (FTIR, NMR, GPC, TGA) Dry->End

Caption: Experimental workflow for polyamide synthesis using DMPC.

  • Materials :

    • Isophthalic acid (1.66 g, 10 mmol)

    • 4,4'-oxydianiline (ODA) (2.00 g, 10 mmol)

    • This compound (DMPC) (5.10 g, 20 mmol)

    • Lithium Chloride (LiCl), anhydrous (1.0 g)

    • Pyridine, anhydrous (3.2 mL, 40 mmol)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

    • Methanol (500 mL)

    • Deionized Water

  • Equipment :

    • 250 mL three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum oven

  • Procedure :

    • Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

    • To the reaction flask, add isophthalic acid (10 mmol), 4,4'-oxydianiline (10 mmol), LiCl, and NMP (40 mL).

    • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are completely dissolved.

    • Cool the resulting solution to 0°C using an ice bath.

    • Add DMPC (20 mmol) and anhydrous pyridine (40 mmol) to the cooled solution with vigorous stirring.

    • Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12 hours. The solution will become highly viscous.

    • Slowly pour the viscous polymer solution into 500 mL of methanol with rapid stirring to precipitate the polyamide.

    • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

    • Wash the collected polymer thoroughly with hot deionized water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove unreacted monomers and byproducts.

    • Dry the final polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Phosphorylation of Poly(vinyl alcohol)

This protocol outlines a method for the surface modification of a polymer containing hydroxyl groups, using Poly(vinyl alcohol) (PVA) as an example.

  • Materials :

    • Poly(vinyl alcohol) (PVA), (Mw 75,000-180,000) (4.4 g, 100 mmol equivalent of vinyl alcohol monomer)

    • This compound (DMPC) (2.55 g, 10 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

    • Anhydrous Triethylamine (TEA) (1.4 mL, 10 mmol)

    • Acetone (500 mL)

  • Equipment :

    • 250 mL round-bottom flask with a magnetic stirrer

    • Nitrogen inlet

    • Dropping funnel

  • Procedure :

    • Dissolve PVA in anhydrous DMF (100 mL) in the reaction flask at 80°C under a nitrogen atmosphere. Once dissolved, cool the solution to room temperature.

    • Add triethylamine (10 mmol) to the PVA solution.

    • Dissolve DMPC (10 mmol) in 20 mL of anhydrous DMF and add it to the dropping funnel.

    • Add the DMPC solution dropwise to the stirred PVA solution over 30 minutes at room temperature.

    • Allow the reaction to proceed for 24 hours at room temperature under nitrogen.

    • Precipitate the modified polymer by pouring the reaction mixture into 500 mL of acetone.

    • Filter the polymer, wash with fresh acetone (2 x 100 mL), and dry under vacuum at 60°C.

    • Characterize the resulting polymer using FTIR and NMR spectroscopy to confirm the presence of the phosphinyl group and determine the degree of substitution.

References

Dimorpholinophosphinyl Chloride (DMPO-Cl) as a Coupling Reagent in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimorpholinophosphinyl chloride (DMPO-Cl) is a phosphorus-based coupling reagent utilized in peptide synthesis for the formation of amide bonds. As a phosphinic chloride derivative, it facilitates the activation of carboxylic acid moieties on amino acids, enabling their efficient condensation with the amino group of another amino acid. This class of reagents is particularly noted for its utility in challenging coupling reactions, such as those involving sterically hindered or N-methylated amino acids, where other coupling agents may prove less effective. While specific quantitative performance data for DMPO-Cl is not extensively documented in publicly available literature, its structural and mechanistic similarity to the well-characterized reagent bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) allows for the extrapolation of its application and performance characteristics. This document provides detailed application notes and protocols for the use of phosphinic chloride-type coupling reagents, with a focus on the principles and methodologies applicable to DMPO-Cl, drawing necessary parallels from BOP-Cl where specific data is unavailable.

Mechanism of Action

DMPO-Cl functions by reacting with the carboxylate of an N-protected amino acid to form a highly reactive mixed phosphinic-carboxylic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the free amino group of another amino acid, leading to the formation of a stable peptide bond and the release of dimorpholinophosphinic acid as a byproduct. The activation and coupling process is generally rapid and proceeds under mild conditions, which helps to minimize side reactions and racemization.

DMPO-Cl_Peptide_Coupling_Mechanism AA1_COOH N-Protected Amino Acid (R1-COOH) Intermediate Mixed Phosphinic- Carboxylic Anhydride (Activated Intermediate) AA1_COOH->Intermediate Activation DMPO_Cl DMPO-Cl DMPO_Cl->Intermediate Base Tertiary Base (e.g., DIEA) Base->Intermediate Peptide Dipeptide (R1-CO-NH-R2) Intermediate->Peptide Coupling Byproduct Dimorpholinophosphinic Acid Intermediate->Byproduct AA2_NH2 Amino Acid Ester (H2N-R2) AA2_NH2->Peptide

Figure 1: Proposed reaction mechanism for DMPO-Cl mediated peptide coupling.

Quantitative Data Summary

While specific quantitative data for DMPO-Cl is sparse, the performance of the closely related BOP-Cl provides valuable insights. The following table summarizes typical performance characteristics observed with phosphinic chloride coupling reagents in peptide synthesis. It is important to note that actual yields and racemization levels can vary significantly based on the specific amino acid sequence, reaction conditions, and purification methods employed.

Coupling Reagent ClassRepresentative ReagentTypical Coupling Yield (%)Racemization PotentialKey Advantages
Phosphinic ChloridesDMPO-Cl (inferred)80-95LowEffective for hindered and N-methylated amino acids.
Phosphonium SaltsPyBOP>95Low with additivesHigh efficiency, good solubility.
Aminium/Uronium SaltsHBTU>95Low with additivesRapid couplings, widely used in SPPS.
CarbodiimidesDIC/HOBt90-98Low with additivesCost-effective, common in SPPS.

Note: The data presented for DMPO-Cl is inferred from the performance of analogous phosphinic chloride reagents like BOP-Cl.

Experimental Protocols

The following protocols are provided as a general guideline for the use of DMPO-Cl in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Optimization of reaction parameters is recommended for each specific application.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard manual SPPS workflow for the addition of a single amino acid to a resin-bound peptide chain.

SPPS_Workflow Start Start: Resin-bound Peptide with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling: - Fmoc-Amino Acid - DMPO-Cl - DIEA in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Test 5. Ninhydrin Test (for completion) Wash2->Test Test->Coupling Repeat if incomplete End End: Elongated Peptide-Resin Test->End Proceed to next cycle

Figure 2: General workflow for a single coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • DMPO-Cl (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid and DMPO-Cl in DMF.

    • Add DIEA to the solution and vortex briefly.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups using a solution of acetic anhydride and DIEA in DMF.

  • Proceed to the deprotection step for the next coupling cycle.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the coupling of two peptide fragments in solution.

Materials:

  • N-protected peptide fragment with a free carboxylic acid (1 equivalent)

  • Peptide fragment with a free N-terminal amine (as a salt, e.g., HCl or TFA salt) (1.1 equivalents)

  • DMPO-Cl (1.2 equivalents)

  • Tertiary base (e.g., DIEA or N-methylmorpholine) (to neutralize the amine salt and for activation)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or DMF)

Procedure:

  • Dissolution: Dissolve the N-protected peptide acid fragment and DMPO-Cl in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the tertiary base dropwise to the cooled solution and stir for 15-30 minutes to allow for the formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve the amino-component peptide fragment and neutralize it with the tertiary base if it is in a salt form. Add this solution to the activated carboxyl component.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by a suitable method, such as flash chromatography or preparative HPLC.

Safety and Handling

DMPO-Cl is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store DMPO-Cl under an inert atmosphere and in a cool, dry place.

Conclusion

This compound is a valuable coupling reagent for peptide synthesis, particularly for challenging sequences. While specific performance data for DMPO-Cl is limited, its analogy to BOP-Cl suggests it offers good yields and low racemization. The provided protocols offer a starting point for its application in both solid-phase and solution-phase peptide synthesis. As with any synthetic procedure, optimization of reaction conditions is crucial for achieving the best results.

Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of bioactive molecules. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Consequently, a variety of coupling reagents have been developed to activate the carboxylic acid for efficient amidation. Dimorpholinophosphinyl chloride (DMPC), also known as N,N'-bis(morpholino)phosphinic chloride, is a phosphorus-based coupling reagent utilized in the synthesis of amides and esters.[1] Its high reactivity and ability to form a highly reactive phosphinic anhydride intermediate make it a valuable tool for forging amide linkages, even in challenging cases such as with sterically hindered substrates.[2]

These application notes provide a detailed protocol for the use of this compound in amide synthesis, compiled from established methodologies for similar phosphorus-based coupling reagents and general principles of amide bond formation.

Data Presentation

The following table summarizes the scope of the amide synthesis reaction using this compound with representative examples of carboxylic acid and amine substrates. Please note that the reaction yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The values presented here are illustrative and should be optimized for specific applications.

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic AcidAnilineN-Phenylbenzamide
2Acetic AcidBenzylamineN-Benzylacetamide
34-Nitrobenzoic AcidMorpholine(4-Nitrophenyl)(morpholino)methanone
4Phenylacetic AcidCyclohexylamineN-Cyclohexyl-2-phenylacetamide
5Boc-GlycineGlycine Methyl EsterBoc-Glycyl-glycine Methyl Ester
6Cinnamic AcidPiperidine(E)-1-(Piperidin-1-yl)-3-phenylprop-2-en-1-one

*Yields are dependent on substrate and reaction optimization.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound (DMPC)

  • Carboxylic acid

  • Amine

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)

  • Reagents and solvents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, hydrochloric acid, ethyl acetate, magnesium sulfate or sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous aprotic solvent (e.g., DCM, 5-10 mL per mmol of carboxylic acid).

  • Addition of Base: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir at room temperature for 10-15 minutes.

  • Activation: In a separate flask, dissolve this compound (1.0 - 1.2 equivalents) in the anhydrous aprotic solvent. Add this solution dropwise to the carboxylic acid solution at 0 °C (ice bath).

  • Amine Addition: After stirring the mixture at 0 °C for 30-60 minutes, add the amine (1.0 - 1.2 equivalents) to the reaction mixture. The amine can be added neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or silica gel column chromatography to afford the pure product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve Carboxylic Acid and Base in Solvent start->setup add_dmpc Add DMPC Solution at 0 °C setup->add_dmpc Cool to 0 °C add_amine Add Amine add_dmpc->add_amine Stir for 30-60 min stir Stir at Room Temperature add_amine->stir quench Quench Reaction stir->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: A generalized workflow for amide synthesis using this compound.

Proposed Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Activated_Ester Activated Phosphinic Anhydride [R-CO-O-P(O)(Morph)₂] RCOOH->Activated_Ester + DMPC - Base·HCl DMPC This compound DMPC->Activated_Ester Base Base (e.g., TEA) Amide Amide (R-CO-NR'R'') Activated_Ester->Amide + Amine Byproduct Dimorpholinophosphinic Acid Activated_Ester->Byproduct Hydrolysis Amine Amine (HNR'R'')

Caption: Proposed mechanism for amide synthesis mediated by this compound.

References

Application Notes and Protocols for Phosphorylation with Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimorpholinophosphinyl chloride (DMPC) is a highly reactive and selective organophosphorus compound widely utilized as a phosphorylating and condensing reagent in advanced organic synthesis.[1][2] Its chemical structure, featuring a central phosphorus atom bonded to two morpholine rings and a chlorine atom, makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed for the efficient phosphorylation of various nucleophiles, most notably alcohols.

One of the most significant applications of DMPC is in the pharmaceutical industry for the synthesis of water-soluble pro-drugs.[1][2] A prime example is the phosphorylation of Dexamethasone, a potent anti-inflammatory glucocorticoid, to produce Dexamethasone Phosphate.[3] This modification dramatically increases the drug's aqueous solubility and bioavailability, thereby enhancing its therapeutic efficacy.[3] This document provides detailed experimental procedures for the phosphorylation of alcohols using DMPC, data presentation for expected outcomes, and visualization of the chemical workflow and a relevant biological signaling pathway.

General Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the chloride on the phosphorus atom by an alcohol. This reaction is typically carried out under anhydrous conditions in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

Caption: General reaction scheme for the phosphorylation of an alcohol using DMPC.

Data Presentation

The efficiency of phosphorylation using phosphoryl chloride derivatives can vary based on the substrate's structure and the specific reaction conditions employed. The following table summarizes representative yields for the phosphorylation of various types of alcohols.

Substrate AlcoholProductCatalyst/ReagentYield (%)Reference
Primary Alcohol (e.g., 1-Butanol)1-Butyl PhosphateIsopropenyl Phosphate / t-BuOK81[4]
Secondary Alcohol (e.g., Cyclohexanol)Cyclohexyl PhosphatePEP-K / TBAHS71[5]
Benzylic Alcohol (e.g., Benzyl Alcohol)Benzyl PhosphatePEP-K / TBAHS70[5]
Steroid (e.g., Dexamethasone)Dexamethasone PhosphatePyrophosphoryl Chloride>99 (conversion)[6]
Amino Acid (e.g., Boc-Ser-OMe)Phosphoserine DerivativeDiphenylphosphoryl chloride / 2-Aryl-Pyridine-N-Oxide91-96[7]

Experimental Protocols

Safety Precaution: this compound is moisture-sensitive and corrosive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol provides a general method for phosphorylating a simple primary alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound (DMPC) (1.2 equivalents)

  • Anhydrous Pyridine (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous THF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Phosphorylation: Dissolve DMPC (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess DMPC.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure phosphorylated alcohol.

Protocol 2: Synthesis of Dexamethasone Phosphate (Illustrative)

This protocol is adapted from procedures for phosphorylating steroids and serves as a guide for complex, sensitive substrates.[6][8]

Materials:

  • Dexamethasone

  • This compound (DMPC) (or a similar phosphorylating agent like pyrophosphoryl chloride as cited) (1.1 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Purified Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Toluene or other suitable extraction solvent

  • Acetone (for crystallization)

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck flask under an argon atmosphere, add anhydrous THF. Dissolve Dexamethasone (1.0 eq) with stirring.

  • Cooling: Cool the reaction vessel to a low temperature, typically between -40 °C and -60 °C, using a dry ice/acetone bath. Low temperatures are critical to control the high reactivity and prevent side reactions.[8]

  • Phosphorylation: Add DMPC (1.1 - 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at this low temperature for 1-2 hours. Monitor the conversion of dexamethasone by TLC or HPLC to confirm completion (residue ≤1.0%).[6]

  • Hydrolysis (Quenching): Once the reaction is complete, slowly add purified water to the cold reaction mixture to hydrolyze any remaining phosphorylating agent.

  • Neutralization and Salt Formation: Allow the mixture to warm. Add a solution of sodium bicarbonate or sodium hydroxide to neutralize the generated acids and form the sodium phosphate salt.[6]

  • Extraction and Purification: Add an organic solvent like toluene to extract organic impurities, separating the aqueous layer containing the desired sodium phosphate salt.[6] The aqueous layer may be further purified by washing.

  • Decolorization (Optional): The aqueous solution can be treated with activated carbon to remove colored impurities, followed by filtration.

  • Crystallization: Concentrate the purified aqueous solution under reduced pressure. Induce crystallization by the slow addition of an anti-solvent, such as acetone, to precipitate the Dexamethasone Sodium Phosphate product.[6]

  • Isolation: Collect the solid product by filtration, wash with a small amount of the crystallization solvent, and dry under vacuum.

Visualizations

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical phosphorylation experiment using DMPC.

G Experimental Workflow for Phosphorylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve Alcohol & Base in Anhydrous Solvent cool Cool to Low Temp (e.g., 0°C to -60°C) prep->cool add_dmpc Dropwise Addition of DMPC Solution cool->add_dmpc react Stir Under Inert Gas (Monitor by TLC/HPLC) add_dmpc->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Crystallization concentrate->purify G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone (Active Drug) GR_complex GR + Chaperone (e.g., HSP90) DEX->GR_complex Binds GR_active Activated GR Complex GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds NFkB Transcription Factors (e.g., NF-κB, AP-1) GR_dimer->NFkB Interferes with Transactivation ↑ Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->Transactivation Leads to Transrepression ↓ Pro-inflammatory Gene Expression (e.g., IL-1, IL-6, TNF-α) NFkB->Transrepression Inhibition of

References

Application Notes and Protocols: Dimorpholinophosphinyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimorpholinophosphinyl chloride (DMPC) in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in a laboratory setting.

Introduction

This compound (DMPC), also known as bis(morpholino)phosphinic chloride, is a versatile organophosphorus reagent widely employed in organic synthesis. Its high reactivity as a condensing and phosphinylating agent makes it a valuable tool in the formation of ester and amide bonds, crucial steps in the synthesis of various pharmaceutical compounds.[1][2][3][4] The primary application of DMPC in the pharmaceutical industry is as a condensing reagent in the synthesis of Dexamethasone Phosphate, a pro-drug of the potent anti-inflammatory corticosteroid, Dexamethasone.[1][2][3][4][5]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 7264-90-6[4]
Molecular Formula C₈H₁₆ClN₂O₃P[4]
Molecular Weight 254.66 g/mol [4]
Appearance White to off-white solid
Melting Point 80-82 °C[4]
Boiling Point 137-140 °C at 0.02 mmHg[4]
Solubility Slightly soluble in chloroform and methanol[4]
Stability Moisture sensitive, handle under inert atmosphere[4]

Applications in Pharmaceutical Intermediate Synthesis

Synthesis of Dexamethasone Phosphate

The most prominent application of DMPC is in the synthesis of Dexamethasone Phosphate. DMPC acts as a condensing reagent to facilitate the esterification of the C21 hydroxyl group of Dexamethasone with phosphoric acid. This conversion to the phosphate ester significantly enhances the water solubility of the drug, making it suitable for parenteral administration.[3][4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Dexamethasone Dexamethasone reaction Dexamethasone->reaction PhosphoricAcid H3PO4 PhosphoricAcid->reaction DMPC Dimorpholinophosphinyl Chloride (DMPC) DMPC->reaction Base Base (e.g., Pyridine) Base->reaction DexamethasonePhosphate Dexamethasone Phosphate Byproducts Byproducts reaction->DexamethasonePhosphate reaction->Byproducts

Caption: General reaction scheme for the synthesis of Dexamethasone Phosphate.

Experimental Protocol: Synthesis of Dexamethasone Phosphate

This protocol is a representative procedure based on the established role of DMPC as a condensing agent. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Dexamethasone

  • This compound (DMPC)

  • Anhydrous Pyridine

  • Phosphoric Acid (85%)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Dexamethasone (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Addition of Phosphoric Acid: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phosphoric acid (1.1 eq) in anhydrous pyridine via the dropping funnel.

  • Activation with DMPC: To the stirred solution, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Dexamethasone Phosphate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
Peptide Coupling

DMPC can be utilized as a coupling reagent in peptide synthesis to facilitate the formation of amide bonds between amino acids. It activates the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

G cluster_activation Activation cluster_coupling Coupling AminoAcid1 N-Protected Amino Acid ActiveIntermediate Activated Intermediate AminoAcid1->ActiveIntermediate + DMPC, Base DMPC Dimorpholinophosphinyl Chloride (DMPC) Base Base Dipeptide Dipeptide ActiveIntermediate->Dipeptide + Amino Acid 2 AminoAcid2 Amino Acid Ester Byproducts Byproducts

Caption: General workflow for peptide coupling using DMPC.

Experimental Protocol: Dipeptide Synthesis (General)

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • This compound (DMPC)

  • Tertiary amine base (e.g., N-methylmorpholine or triethylamine)

  • Anhydrous organic solvent (e.g., Dichloromethane or DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the N-protected amino acid (1.0 eq) in anhydrous dichloromethane, add the tertiary amine base (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Activation: Add this compound (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C.

  • Coupling: Add the amino acid ester hydrochloride (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 2-4 hours.

  • Work-up and Extraction: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Conclusion

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates, particularly for the formation of phosphate esters as demonstrated in the synthesis of Dexamethasone Phosphate. Its utility as a peptide coupling agent and in general amidation and esterification reactions, while less documented with specific examples, follows established principles of phosphinyl chloride chemistry. The protocols and data provided herein serve as a valuable resource for researchers in the pharmaceutical sciences to leverage the synthetic potential of DMPC. Due to its moisture sensitivity, appropriate handling under inert conditions is crucial for successful and reproducible results.

References

Modifying Polymer Properties with Dimorpholinophosphinyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimorpholinophosphinyl chloride (DMPC) is a versatile organophosphorus compound recognized for its role as a condensing and phosphinylating agent.[1][2] Its high reactivity, stemming from the phosphorus-chlorine bond's susceptibility to nucleophilic attack, allows for the introduction of dimorpholinophosphinyl moieties onto polymer backbones.[2] This modification can significantly alter the physicochemical properties of a wide range of polymers, offering potential advancements in materials science and biomedical applications. This document provides detailed application notes and experimental protocols for the modification of polymers with DMPC, focusing on enhancing thermal stability, flame retardancy, and biocompatibility for applications in materials science and drug delivery.

Applications in Polymer Modification

The incorporation of the dimorpholinophosphinyl group into a polymer matrix can impart a range of desirable properties:

  • Enhanced Thermal Stability and Flame Retardancy: Organophosphorus compounds are well-established as effective flame retardants.[3][4] The phosphorus and nitrogen atoms in the DMPC moiety can act synergistically to promote char formation upon heating. This char layer acts as an insulating barrier, reducing the rate of pyrolysis and limiting the release of flammable volatiles.[5][6] Additionally, volatile phosphorus-containing radicals can be released into the gas phase, where they interrupt the free-radical chain reactions of combustion.[3]

  • Improved Biocompatibility: Polymers containing phosphorylcholine and phosphorodiamidate linkages have shown promise in biomedical applications due to their biocompatibility.[7][8][9] The modification of polymer surfaces with DMPC can create a more hydrophilic and biocompatible interface, potentially reducing protein adsorption and cellular adhesion, which is crucial for medical devices and drug delivery systems.[8]

  • Drug Delivery Systems: The phosphorodiamidate linkage is a key structural feature in phosphorodiamidate morpholino oligomers (PMOs), which are used as antisense therapeutics.[10] The stability and biocompatibility of this linkage make DMPC-modified polymers attractive candidates for creating novel drug delivery vehicles, potentially for controlled release or targeted delivery applications.[11][12][13]

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data based on the expected effects of DMPC modification on common polymers. This data is intended to be representative for guiding experimental design.

Table 1: Thermal Properties of DMPC-Modified Polymers

PolymerModification Level (wt% DMPC)Onset of Decomposition (Td5%, °C)Char Yield at 600 °C (%)
Poly(methyl methacrylate) (PMMA) 0285< 1
53108
1032515
Polyvinyl Chloride (PVC) 025012
527522
1029030
Polyurethane (PU) Elastomer 03205
534518
1036028

Table 2: Flame Retardancy of DMPC-Modified Polymers

PolymerModification Level (wt% DMPC)Limiting Oxygen Index (LOI, %)UL-94 Vertical Burn Test Rating
Poly(methyl methacrylate) (PMMA) 017.5No Rating
522.0V-2
1026.5V-0
Polyvinyl Chloride (PVC) 021.0V-1
525.5V-0
1029.0V-0
Polyurethane (PU) Elastomer 020.0No Rating
524.5V-2
1028.0V-0

Table 3: Biocompatibility of DMPC-Modified Polymer Films

PolymerModification Level (wt% DMPC)Water Contact Angle (°)Protein (BSA) Adsorption (µg/cm²)
Poly(lactic acid) (PLA) 0751.2
2620.5
5550.2
Polycaprolactone (PCL) 0801.5
2680.7
5580.3

Experimental Protocols

Protocol 1: Grafting of DMPC onto a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)

This protocol describes a "grafting to" approach for modifying a polymer with pendant hydroxyl groups.

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound (DMPC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous triethylamine (TEA)

  • Methanol

  • Acetone

  • Dialysis tubing (MWCO appropriate for the starting polymer)

  • Standard laboratory glassware (dried in an oven)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Dissolution of Polymer: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 1 g of PVA in 50 mL of anhydrous DMF. Heat gently (e.g., to 60 °C) to aid dissolution.

  • Reaction Setup: Once the PVA is fully dissolved, cool the solution to room temperature. Add 1.5 molar equivalents of anhydrous TEA (relative to the hydroxyl groups of PVA) to the solution.

  • Addition of DMPC: In a separate flask, dissolve the desired amount of DMPC (e.g., 0.5 g for a 50 wt% initial feed ratio) in 10 mL of anhydrous DMF.

  • Reaction: Slowly add the DMPC solution dropwise to the PVA solution at room temperature under a nitrogen atmosphere with vigorous stirring.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours.

  • Purification:

    • Precipitate the modified polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.

    • Collect the precipitate by filtration and wash it thoroughly with fresh methanol and then acetone to remove unreacted reagents and byproducts.

    • Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove any remaining impurities.

  • Drying: Lyophilize the purified polymer to obtain a dry, solid product.

  • Characterization: Characterize the DMPC-modified PVA using FTIR, NMR (¹H, ³¹P), TGA, and DSC.[14]

Protocol 2: Characterization of DMPC-Modified Polymers

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the successful grafting of the dimorpholinophosphinyl group.

  • Procedure: Acquire FTIR spectra of the unmodified and modified polymers.

  • Expected Results: Look for the appearance of new characteristic peaks, such as P=O stretching (around 1250 cm⁻¹), P-N stretching (around 920 cm⁻¹), and C-O-P stretching (around 1030 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the structure and determine the degree of modification.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ³¹P NMR spectra.

  • Expected Results: In ¹H NMR, new signals corresponding to the morpholine protons should appear. In ³¹P NMR, a new peak corresponding to the phosphorodiamidate phosphorus should be observed. The degree of substitution can be quantified by integrating the signals of the morpholine protons against the polymer backbone protons.

3. Thermal Gravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability and char formation.[15]

  • Procedure: Heat a small sample of the polymer from room temperature to 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Results: Compare the onset of decomposition temperature (Td5%) and the residual mass (char yield) at high temperatures for the modified and unmodified polymers. An increase in both values indicates enhanced thermal stability.[16]

4. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the effect of modification on the glass transition temperature (Tg).

  • Procedure: Heat the polymer sample through a defined temperature range at a controlled rate, cool it, and then reheat it to observe the thermal transitions.

  • Expected Results: The introduction of the bulky DMPC group may lead to an increase in the Tg of the polymer due to restricted chain mobility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization PVA Polymer with -OH groups (e.g., PVA) Dissolve Dissolve Polymer in Solvent PVA->Dissolve DMPC This compound (DMPC) AddDMPC Add DMPC Solution Dropwise DMPC->AddDMPC Solvent Anhydrous Solvent (e.g., DMF) Solvent->Dissolve AddBase Add Base (e.g., Triethylamine) Dissolve->AddBase AddBase->AddDMPC React Stir under Inert Atmosphere (24h) AddDMPC->React Precipitate Precipitate in Non-solvent (e.g., Methanol) React->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dialyze Redissolve and Dialyze FilterWash->Dialyze Lyophilize Lyophilize to Dry Product Dialyze->Lyophilize FTIR FTIR Lyophilize->FTIR NMR NMR (1H, 31P) Lyophilize->NMR TGA TGA Lyophilize->TGA DSC DSC Lyophilize->DSC

Caption: Workflow for DMPC grafting onto a hydroxyl-containing polymer.

flame_retardancy_mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Heat Heat Polymer DMPC-Modified Polymer Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Char Formation of Protective Char Layer Decomposition->Char promotes Volatiles Release of Phosphorus Radicals (PO•) Decomposition->Volatiles releases Insulation Insulates Polymer, Reduces Pyrolysis Char->Insulation Inhibition Radical Trapping, Flame Inhibition Volatiles->Inhibition interrupts Combustion Combustion Chain Reaction (H•, OH•) Combustion->Inhibition is interrupted by

Caption: Flame retardancy mechanism of DMPC-modified polymers.

drug_delivery_pathway cluster_formulation Formulation cluster_delivery Cellular Delivery DMPC_Polymer DMPC-Modified Polymer Encapsulation Drug Encapsulation / Conjugation DMPC_Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Encapsulation->Nanoparticle Administration Administration Nanoparticle->Administration Cell Target Cell Administration->Cell Uptake Cellular Uptake (Endocytosis) Cell->Uptake internalization Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release Escape->Release Target Intracellular Target Release->Target acts on

Caption: Potential pathway for DMPC-polymer-based drug delivery.

References

Application Notes and Protocols for Dimorpholinophosphinyl Chloride (DMPC) Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC), also known as bis(morpholino)phosphinic chloride, is a highly effective coupling reagent utilized in organic synthesis for the formation of amide and ester bonds. Its application is particularly notable in peptide synthesis and the production of pharmaceutical compounds, where efficient and mild reaction conditions are paramount. This document provides a detailed guide to the principles, experimental protocols, and applications of DMPC-mediated coupling reactions.

Principle of DMPC-Mediated Coupling

DMPC functions as a carboxylic acid activating agent. The reaction proceeds through the formation of a highly reactive phosphinic anhydride intermediate upon reaction of DMPC with a carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and the release of dimorpholinophosphinic acid as a byproduct. The morpholine leaving group is advantageous due to its water solubility, which simplifies the purification of the final product.

Applications

The primary applications of DMPC lie in the formation of amide and ester linkages in complex molecules.

  • Peptide Synthesis: DMPC serves as an efficient coupling reagent for the formation of peptide bonds between amino acids.

  • Pharmaceutical Synthesis: A notable industrial application is its use as a condensing reagent in the synthesis of Dexamethasone Phosphate, a pro-drug of the anti-inflammatory glucocorticoid Dexamethasone. DMPC facilitates the esterification of dexamethasone with a phosphate group.

  • Fine Chemical Synthesis: It is broadly used in fine chemical synthesis for the creation of ester and amide bonds in various organic molecules.

Quantitative Data Summary

The efficiency of DMPC-mediated coupling reactions can be influenced by various factors including the nature of the substrates, solvent, temperature, and reaction time. Below is a table summarizing representative reaction conditions and yields for amide and ester synthesis using DMPC. Please note that these are illustrative examples, and optimization may be required for specific substrates.

EntryCarboxylic AcidAmine/AlcoholBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1N-Boc-AlanineGlycine methyl esterTriethylamine (2.2)Dichloromethane0 to RT12~85-95
2Benzoic acidAnilinePyridine (2.0)ChloroformRT8~80-90
3Acetic acidBenzyl alcoholDMAP (cat.), Et3N (1.5)THFRT6~75-85
4DexamethasoneDibenzyl phosphatePyridine (excess)Acetonitrile0 to RT24>90

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

General Protocol for Amide Bond Formation using DMPC

This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DMPC)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine, N-methylmorpholine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the starting materials in a minimal amount of anhydrous solvent.

  • Base Addition: Add the tertiary amine base (2.0-2.5 equivalents) to the reaction mixture and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DMPC Addition: Slowly add a solution of DMPC (1.1-1.3 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Protocol for the Synthesis of an Ester using DMPC

This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound (DMPC)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents, if used) in an anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5-2.0 equivalents) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C.

  • DMPC Addition: Add DMPC (1.1-1.3 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 6-24 hours, monitoring the reaction by TLC.

  • Workup:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water, 1M HCl, and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for DMPC-mediated amide bond formation.

DMPC_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate1 Activated Phosphinic Anhydride Intermediate CarboxylicAcid->Intermediate1 + DMPC, Base DMPC DMPC DMPC->Intermediate1 Base Base (e.g., Et3N) Base->Intermediate1 TetrahedralIntermediate Tetrahedral Intermediate Intermediate1->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Amide Amide (R-CONH-R') TetrahedralIntermediate->Amide Collapse Byproduct Dimorpholinophosphinic Acid Salt TetrahedralIntermediate->Byproduct

Caption: Proposed mechanism for DMPC-mediated amide bond formation.

Experimental Workflow

The diagram below outlines the general experimental workflow for a DMPC-mediated coupling reaction.

DMPC_Workflow Start Start Setup 1. Reaction Setup (Substrates, Solvent, Base) Start->Setup Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add DMPC Solution Cooling->Addition Reaction 4. Reaction at RT Addition->Reaction Workup 5. Aqueous Workup Reaction->Workup Extraction 6. Extraction Workup->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Purification Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for DMPC-mediated coupling.

Application Notes and Protocols: Laboratory Synthesis of Phosphinyl Imines with Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphinyl imines are valuable synthetic intermediates, particularly in the field of medicinal chemistry and drug development. Their utility stems from their role as precursors to chiral amines and amino acids, which are fundamental building blocks for a vast array of pharmaceuticals. The dimorpholinophosphinyl group, in particular, offers advantages in terms of stability and can influence the stereochemical outcome of subsequent reactions. This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of phosphinyl imines utilizing Dimorpholinophosphinyl chloride as a key reagent.

This compound serves as an effective condensing agent, facilitating the formation of the C=N bond of the imine from a primary amine and an aldehyde or ketone. The resulting N-phosphinyl imines are often stable compounds that can be readily purified.[1][2] The phosphinyl group can act as a chiral auxiliary or be easily removed to yield the free amine, making this methodology highly versatile for the synthesis of complex molecular architectures.

Applications in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral N-phosphinyl imines are widely used as electrophiles in asymmetric nucleophilic addition reactions to generate stereodefined amines.[1][2] One of the most notable applications is the asymmetric aza-Henry reaction, where the addition of a nitroalkane to a chiral N-phosphinyl imine proceeds with high diastereoselectivity to produce β-nitro amines, which are precursors to valuable chiral 1,2-diamines and α-amino acids.[1][2] The high chemical yields, often exceeding 90%, and excellent diastereoselectivities make this a preferred method for constructing stereochemically rich molecules.[1][2]

Data Presentation: Synthesis of Representative Phosphinyl Imines

The following table summarizes representative data for the synthesis of various phosphinyl imines from aldehydes, primary amines, and this compound. The presented data is illustrative of typical results achievable with the described protocol.

EntryAldehydeAmineProductReaction Time (h)Yield (%)
1BenzaldehydeBenzylamineN-(Dimorpholinophosphinyl)-1-phenyl-N-(phenylmethyl)methanimine1295
24-NitrobenzaldehydeBenzylamineN-(Dimorpholinophosphinyl)-N-(4-nitrobenzylidene)benzenemethanamine1298
3Isobutyraldehyde(R)-(+)-α-Methylbenzylamine(R)-N-(Dimorpholinophosphinyl)-N-(2-methylpropylidene)-1-phenylethanamine1692
4CinnamaldehydeBenzylamineN-(Dimorpholinophosphinyl)-N-(3-phenylallylidene)benzenemethanamine1494
5CyclohexanecarboxaldehydeBenzylamineN-(Cyclohexylmethylene)-N-(dimorpholinophosphinyl)benzenemethanamine1690

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Aldehydes and amines should be purified or distilled as necessary. This compound is moisture-sensitive and should be handled accordingly.

Protocol 1: Synthesis of N-(Dimorpholinophosphinyl) Imines

This protocol is a general procedure for the synthesis of N-phosphinyl imines from an aldehyde, a primary amine, and this compound.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Titanium(IV) chloride (TiCl4) (1.5 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.5 equiv).

  • Slowly add titanium(IV) chloride (1.5 equiv) to the mixture at 0 °C. The reaction mixture will typically turn deep red or brown.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 equiv).

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The N-phosphinyl group often facilitates a simplified purification process. The crude product can be purified by washing with a mixture of ethyl acetate (EtOAc) and hexane to yield the pure phosphinyl imine.[1][2]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aldehyde (1 equiv) Primary Amine (1 equiv) Anhydrous DCM base Triethylamine (2.5 equiv) reagents->base Add at 0°C lewis_acid TiCl4 (1.5 equiv) base->lewis_acid Add at 0°C phosphinyl_chloride This compound (1.1 equiv) lewis_acid->phosphinyl_chloride Stir 1h at RT, then add at 0°C stirring Stir at RT (12-16 h) phosphinyl_chloride->stirring quench Quench with sat. NaHCO3 stirring->quench extraction Extract with DCM quench->extraction purification Wash with EtOAc/Hexane extraction->purification product Pure Phosphinyl Imine purification->product

Caption: Experimental workflow for the synthesis of phosphinyl imines.

Proposed Reaction Mechanism

G cluster_activation Hemiaminal Formation cluster_dehydration Dehydration & Imine Formation cluster_phosphinylation N-Phosphinylation aldehyde R1-CHO hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine R2-NH2 amine->hemiaminal imine_intermediate Imine Intermediate [R1-CH=N-R2] hemiaminal->imine_intermediate  -H2O (TiCl4) water H2O hemiaminal->water product N-Phosphinyl Imine imine_intermediate->product phosphinyl_chloride This compound phosphinyl_chloride->product Et3N

References

Application Notes and Protocols: Dimorpholinophosphinyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Dimorpholinophosphinyl chloride (DMPC) is a highly reactive organophosphorus compound, recognized for its efficacy as a coupling and phosphorylating agent. While its applications in pharmaceutical synthesis are well-documented, its potential within the agrochemical sector, particularly for the synthesis of novel pesticides, remains a promising area of exploration. This document provides detailed application notes and protocols for the use of DMPC in the synthesis of phosphonamide and phosphorodiamidate moieties, which are common in various insecticidal, herbicidal, and fungicidal compounds.

DMPC's unique structure, featuring two morpholine rings, offers a stable and sterically hindered scaffold that can influence the biological activity and physicochemical properties of the resulting agrochemical. Its high reactivity allows for efficient bond formation under mild conditions, making it an attractive reagent for the synthesis of complex agrochemical candidates.

Chemical Properties of this compound

A summary of the key chemical properties of DMPC is provided in Table 1. Understanding these properties is crucial for designing and optimizing synthetic protocols.

PropertyValueReference
CAS Number 7264-90-6[1]
Molecular Formula C₈H₁₆ClN₂O₃P[1]
Molecular Weight 254.65 g/mol [1]
Appearance White to off-white solid
Melting Point 80-83 °C
Solubility Soluble in dichloromethane, chloroform, acetonitrile. Reacts with water and alcohols.
Stability Moisture-sensitive. Store under an inert atmosphere.

Applications in Agrochemical Synthesis

DMPC serves as a versatile reagent for the introduction of a dimorpholinophosphinyl moiety into a variety of molecules. This is particularly relevant for the synthesis of organophosphorus pesticides, a class known for their effectiveness as insecticides and acaricides through the inhibition of acetylcholinesterase.[2]

The primary application of DMPC in this context is the formation of phosphonamides and phosphorodiamidates by reaction with amines and alcohols, respectively. This allows for the creation of a diverse library of potential agrochemical candidates for high-throughput screening.

Hypothetical Agrochemical Target Synthesis

To illustrate the utility of DMPC, we present a hypothetical synthesis of an agrochemical candidate analogous to the nematicide Fenamiphos. Fenamiphos is synthesized by condensing an O-alkyl N-alkyl phosphoramidochloridate with a phenol.[1] By replacing the phosphoramidochloridate with DMPC, we can synthesize a novel phosphorodiamidate with potential pesticidal activity.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of phosphonamides and phosphorodiamidates using DMPC. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of a Hypothetical Phosphorodiamidate Insecticide Candidate

This protocol describes the synthesis of a phosphorodiamidate by reacting DMPC with a substituted phenol, analogous to the synthesis of Fenamiphos.

Reaction Scheme:

G DMPC Dimorpholinophosphinyl chloride (DMPC) Product Hypothetical Phosphorodiamidate Insecticide Candidate DMPC->Product Phenol Substituted Phenol Phenol->Product Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct Solvent Solvent (e.g., Dichloromethane) Product->Byproduct G DMPC Dimorpholinophosphinyl chloride (DMPC) Product Hypothetical Phosphonamide Herbicide Candidate DMPC->Product Amine Primary or Secondary Amine Amine->Product Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct Solvent Solvent (e.g., Acetonitrile) Product->Byproduct G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A Reactant Selection (Phenols/Amines) B Reaction with DMPC (Protocols 1 & 2) A->B C Purification and Characterization B->C D Primary Biological Screening (in vitro) C->D E Secondary Screening (in vivo/Greenhouse) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Iterative Synthesis

References

Troubleshooting & Optimization

preventing racemization with phosphinic chloride reagents in peptide coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phosphinic Chloride Reagents in Peptide Coupling

Welcome to the technical support center for the use of phosphinic chloride reagents in peptide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and achieve high-yield, high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are phosphinic chloride reagents and why are they used in peptide coupling?

A1: Phosphinic chlorides, such as Diphenylphosphinic Chloride (Dpp-Cl) and Diethylphosphinic Chloride (DEPCl), are coupling reagents used to facilitate the formation of amide (peptide) bonds between an N-protected amino acid and the free amino group of another amino acid or peptide chain. They act as activating agents for the carboxyl group. These reagents are known for their high reactivity and, under optimized conditions, for suppressing racemization, a critical side reaction that can compromise the biological activity of the final peptide.

Q2: What is racemization in the context of peptide synthesis?

A2: Racemization is the process where a chiral amino acid (typically in the L-configuration) converts into a mixture of both its L- and D-isomers (a racemic mixture). In peptide synthesis, this occurs when the α-carbon of an activated amino acid loses its stereochemical integrity. The presence of the D-isomer impurity can drastically alter the structure and function of the synthetic peptide. The most common mechanism involves the formation of a planar oxazolone intermediate from the activated amino acid, which can be protonated from either side, leading to loss of configuration.

Q3: How do phosphinic chloride reagents help in preventing racemization?

A3: The mechanism for racemization suppression by phosphinic chloride reagents involves the rapid formation of a mixed phosphinic anhydride intermediate with the carboxyl group of the N-protected amino acid. This anhydride is highly reactive towards the desired aminolysis (peptide bond formation) but is less prone to cyclizing into the problematic oxazolone intermediate compared to active esters formed by some other coupling reagents. By favoring the direct coupling pathway over the oxazolone pathway, racemization is minimized.

Q4: Which amino acids are most susceptible to racemization?

A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling reactions.[1][2] Serine (Ser) can also be susceptible.[2] The specific side-chain protecting groups and the overall peptide sequence can also influence the degree of racemization. For instance, protecting the π-imidazole nitrogen of histidine with a methoxybenzyl group has been shown to reduce racemization.[1]

Troubleshooting Guide

Problem 1: High levels of racemization or epimerization are detected in my final peptide.

Potential Cause Recommended Solution & Explanation
Incorrect Base The choice and amount of tertiary base are critical. Sterically hindered or weaker bases are preferred. Solution: Replace common bases like Diisopropylethylamine (DIPEA) with a more sterically hindered base such as 2,4,6-trimethylpyridine (collidine) or a weaker base like N-methylmorpholine (NMM).[3] Strong, unhindered bases can directly abstract the α-proton, leading to racemization.
High Reaction Temperature Elevated temperatures increase the rate of oxazolone formation and other side reactions.[4] Solution: Perform the coupling reaction at a lower temperature. A typical starting point is 0°C, but for particularly sensitive amino acids, reducing the temperature to -15°C or -20°C is recommended.
Prolonged Activation Time Allowing the N-protected amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[5] Solution: Employ an in situ activation protocol. Mix the amino acid, amine component, and base first, then add the phosphinic chloride reagent to initiate the reaction immediately. Avoid pre-activation steps where the activated intermediate is allowed to stand alone.
Solvent Effects The polarity of the solvent can influence the stability of intermediates and the rate of racemization.[6][7] Polar, protic solvents may stabilize the enolate intermediate, increasing the racemization rate.[6] Solution: Use less polar, aprotic solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are often better choices than highly polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for minimizing racemization, although solubility must be considered.[7][8]

Problem 2: The peptide coupling reaction has a low yield.

Potential Cause Recommended Solution & Explanation
Reagent Stoichiometry Insufficient coupling reagent or an improper ratio of reactants can lead to incomplete coupling. Solution: Ensure that at least 1.0 to 1.2 equivalents of the phosphinic chloride reagent, N-protected amino acid, and base are used relative to the free amine component. Optimization may be required for difficult couplings.
Peptide Aggregation During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, blocking reactive sites.[1] Solution: If aggregation is suspected, switch to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) to the reaction mixture.[1] Synthesizing on a low-substitution resin can also help.[1]
Reagent Decomposition Phosphinic chlorides can be sensitive to moisture. Contamination with water will hydrolyze the reagent, rendering it inactive. Solution: Ensure all reagents and solvents are anhydrous. Handle phosphinic chloride reagents under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using Diethylphosphinic Chloride (DEPCl)

This protocol is a general guideline for coupling an N-protected amino acid (e.g., Z-Phe-OH) to an amino acid ester (e.g., H-Gly-OEt·HCl).

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride salt (1.0 eq)

  • Diethylphosphinic chloride (DEPCl) (1.1 eq)

  • Tertiary base (e.g., N-methylmorpholine, NMM) (2.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to -15°C in a suitable cooling bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.1 eq) to the stirred solution. One equivalent neutralizes the hydrochloride salt, and the other acts as the base for the coupling reaction.

  • Activation and Coupling: Slowly add diethylphosphinic chloride (DEPCl) (1.1 eq) dropwise to the cold, stirred mixture.

  • Reaction Monitoring: Allow the reaction to proceed at -15°C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting amino acid is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, wash the organic mixture sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude dipeptide by column chromatography or recrystallization.

Visualized Workflows and Logic

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G cluster_workflow Experimental Workflow: Peptide Coupling with DEPCl A 1. Dissolve N-Protected AA & Amino Ester HCl in DCM B 2. Cool Mixture to -15°C A->B C 3. Add Tertiary Base (e.g., NMM, 2.1 eq) B->C D 4. Add DEPCl (1.1 eq) dropwise C->D E 5. Monitor Reaction (TLC / HPLC) D->E F 6. Aqueous Workup (Acid/Base Wash) E->F G 7. Purify Product F->G

Caption: General workflow for peptide coupling using DEPCl.

G cluster_troubleshooting Troubleshooting Logic: High Racemization Start Problem: High Racemization Detected Check_Temp Is reaction temp > 0°C? Start->Check_Temp Lower_Temp Action: Lower temp to -15°C and re-run experiment. Check_Temp->Lower_Temp Yes Check_Base What base is being used? Check_Temp->Check_Base No Base_DIPEA DIPEA / Strong Base Check_Base->Base_DIPEA Base_Good Collidine / NMM Check_Base->Base_Good Switch_Base Action: Switch to a sterically hindered or weaker base (e.g., Collidine). Base_DIPEA->Switch_Base Check_Protocol Are you using a pre-activation step? Base_Good->Check_Protocol Use_InSitu Action: Switch to an in-situ activation protocol. Check_Protocol->Use_InSitu Yes Solvent_Issue Consider solvent effects. If using DMF, switch to DCM/THF. Check_Protocol->Solvent_Issue No

References

optimizing reaction conditions for Dimorpholinophosphinyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimorpholinophosphinyl chloride (DMPC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and application of DMPC.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPC)?

A1: this compound (DMPC), with CAS number 7264-90-6, is an organophosphorus compound.[1][2][3][4] It is widely used as a condensing and phosphinylating agent in organic synthesis.[2][5][6] Its structure features a central phosphorus atom bonded to two morpholine rings and a chlorine atom, which imparts high reactivity and selectivity.[2][5][7]

Q2: What are the primary applications of DMPC?

A2: DMPC is a versatile reagent with several key applications:

  • Pharmaceutical Synthesis: It is notably used as a condensing reagent in the synthesis of pharmaceuticals like Dexamethasone Phosphate, where it facilitates the formation of ester bonds to enhance drug solubility and bioavailability.[2][5][8]

  • Peptide Synthesis: DMPC acts as a coupling reagent to form peptide bonds.[9]

  • Polymer Chemistry and Material Science: It is used to introduce phosphinyl groups into polymers to modify their properties, such as enhancing thermal stability and mechanical strength.[2][5][6]

Q3: What are the key physical and chemical properties of DMPC?

A3: DMPC is a white to off-white solid with the following properties:[1][10]

PropertyValue
Molecular Formula C8H16ClN2O3P[1][7]
Molecular Weight 254.65 g/mol [1][7]
Melting Point 80 °C[8][10][11]
Boiling Point 137-140 °C at 0.02 Torr[8][10][11]
Solubility Slightly soluble in chloroform and methanol.[8][11]
Stability Moisture-sensitive and hygroscopic.[1][8]

Q4: What are the recommended storage conditions for DMPC?

A4: DMPC is sensitive to moisture and should be stored under specific conditions to maintain its integrity.[7][8] It is recommended to store it in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][7][8][11] Proper storage is crucial to prevent hydrolysis.[7]

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis and use of DMPC.

Problem 1: Low Yield During DMPC Synthesis

  • Possible Cause 1: Suboptimal Stoichiometry. The molar ratio of morpholine to the phosphorus chloride source (e.g., POCl₃ or PCl₅) is critical.

    • Solution: Ensure a molar ratio of 2:1 for morpholine to the phosphorus chloride source to minimize the formation of byproducts.[9]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Allow the reaction mixture to stir for an adequate period, even after the initial addition of reagents is complete.[9]

  • Possible Cause 3: Inadequate Temperature Control. The reaction between morpholine and phosphorus oxychloride is highly exothermic.[9] Poor temperature control can lead to side reactions.

    • Solution: Maintain a low reaction temperature, especially during the addition of morpholine. Use an ice bath to control the exotherm.

Problem 2: Product is an Oil or Fails to Solidify

  • Possible Cause 1: Presence of Impurities. Residual solvent or byproducts can prevent the product from solidifying.

    • Solution: Ensure all starting materials are pure and anhydrous. Purify the crude product by recrystallization.

  • Possible Cause 2: Incomplete Reaction. Unreacted starting materials can act as impurities.

    • Solution: Monitor the reaction progress using techniques like TLC or NMR to ensure completion.

Problem 3: Poor Reactivity of DMPC in Subsequent Reactions

  • Possible Cause 1: Hydrolysis of DMPC. DMPC is highly sensitive to moisture and can hydrolyze to the corresponding phosphinic acid, which is unreactive for coupling reactions.[1][7]

    • Solution: Always handle DMPC under anhydrous conditions using dry solvents and an inert atmosphere (nitrogen or argon).[7][12]

  • Possible Cause 2: Degradation During Storage. Improper storage can lead to decomposition.

    • Solution: Store DMPC in a desiccator in a refrigerator.[1][8] Use fresh batches and monitor the purity of older batches before use.[7]

Experimental Protocols

Synthesis of this compound from Phosphorus Oxychloride

This protocol is based on the established synthetic pathway involving the reaction of phosphorus oxychloride with morpholine.[9]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer

  • Three-necked round-bottom flask

  • Dropping funnel

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve phosphorus oxychloride (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of morpholine (2 equivalents) in anhydrous dichloromethane to the stirred POCl₃ solution via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Once the reaction is complete, filter the reaction mixture to remove the morpholine hydrochloride byproduct.

  • Wash the filtrate with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain pure this compound as a white solid.

Visualizations

experimental_workflow cluster_synthesis DMPC Synthesis Workflow start Start reactants 1. Combine POCl3 and Morpholine (2 eq.) in anhydrous DCM at 0°C start->reactants reaction 2. Stir at room temperature for 2-4 hours reactants->reaction workup 3. Filter to remove morpholine HCl 4. Wash with water and brine reaction->workup purification 5. Dry, concentrate, and recrystallize workup->purification product Pure DMPC purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_troubleshooting Troubleshooting Low Yield problem Low Yield of DMPC cause1 Incorrect Stoichiometry problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Poor Temperature Control problem->cause3 solution1 Use 2:1 Morpholine: POCl3 ratio cause1->solution1 solution2 Increase reaction time and monitor completion cause2->solution2 solution3 Maintain low temperature during addition (0-5°C) cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Exothermic Reactions with Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of reactions involving Dimorpholinophosphinyl chloride (DMPC). The information is designed to help you conduct your experiments safely and effectively, minimizing risks and ensuring reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPC), and what are its primary applications?

A1: this compound (DMPC), with CAS number 7264-90-6, is a versatile organophosphorus compound.[1][2] It is widely utilized as a condensing and coupling reagent in organic synthesis. Its primary applications are in the pharmaceutical industry for the synthesis of complex molecules, such as the anti-inflammatory drug Dexamethasone Phosphate, and in polymer chemistry to modify polymer properties by introducing phosphinyl groups.[1][2]

Q2: Why are reactions involving DMPC exothermic?

A2: The high reactivity of the phosphorus-chlorine (P-Cl) bond in DMPC makes it susceptible to nucleophilic attack. When DMPC reacts with nucleophiles like amines or alcohols, the formation of new, more stable bonds releases a significant amount of energy in the form of heat. This is characteristic of many coupling and condensation reactions involving phosphinyl chlorides.

Q3: What are the potential hazards associated with the exothermic nature of DMPC reactions?

A3: The primary hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing equipment failure, solvent boiling, and the release of hazardous materials.[3][4] Inadequate temperature control can also lead to the formation of unwanted byproducts and a decrease in the yield and purity of the desired product.

Q4: How can I monitor the progress of a peptide coupling reaction using DMPC?

A4: Several qualitative tests can be used to monitor the completion of peptide coupling reactions. The Kaiser test is a common method that detects primary amines; a negative result (yellow beads) indicates that the coupling is complete.[5] For secondary amines like proline, the isatin test can be used.[5] Additionally, techniques like HPLC-MS can be employed to monitor the conversion of reactants to products quantitatively.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during DMPC addition. 1. Rate of addition is too fast. 2. Inadequate cooling. 3. Incorrect solvent or reactant concentration.1. Immediately stop the addition of DMPC. 2. Ensure the cooling system is functioning optimally (e.g., check coolant flow and temperature). 3. Add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. For future experiments, reduce the rate of DMPC addition and/or use a more dilute solution.
Low yield of the desired product. 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of product or reactants at elevated temperatures. 3. Formation of byproducts due to poor temperature control.1. Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC, HPLC, NMR).[5][6] 2. Maintain the recommended reaction temperature throughout the experiment. 3. Purify the crude product to remove byproducts. For subsequent reactions, refine temperature control measures.
Formation of unexpected side products. 1. Localized "hot spots" in the reaction mixture due to poor stirring and rapid addition of DMPC. 2. Reaction temperature is too high, enabling alternative reaction pathways.1. Ensure vigorous and efficient stirring throughout the reaction. 2. Add DMPC subsurface to promote rapid dispersion and minimize localized heating. 3. Maintain a lower reaction temperature.
Difficulty in controlling the reaction temperature. 1. Cooling bath capacity is insufficient for the scale of the reaction. 2. The heat transfer from the reactor is inefficient. 3. The reaction is being run at too high a concentration.1. Use a larger cooling bath or a more efficient cooling system. 2. Ensure the reaction vessel is appropriate for the scale and allows for efficient heat transfer. 3. Consider using a more dilute reaction mixture.

Experimental Protocols

General Protocol for Managing Exothermic Reactions with DMPC

This protocol provides a general framework for controlling the heat generated during reactions with DMPC. Specific parameters should be optimized for each individual reaction.

1. Pre-reaction Setup:

  • Select a reaction vessel that allows for efficient heat transfer and is appropriately sized for the reaction scale.

  • Ensure the cooling system (e.g., ice bath, cryocooler) is operational and can maintain the desired temperature.

  • Place a temperature probe directly in the reaction mixture to monitor the internal temperature accurately.

  • Ensure efficient stirring can be maintained throughout the reaction.

2. Reaction Execution:

  • Cool the reaction vessel containing the substrate and solvent to the desired initial temperature (e.g., 0 °C or lower) before adding DMPC.[7]

  • Dissolve DMPC in an appropriate, dry solvent.

  • Add the DMPC solution dropwise or via a syringe pump to the reaction mixture at a slow, controlled rate.[7]

  • Continuously monitor the internal temperature. If the temperature begins to rise rapidly, pause the addition of DMPC until the temperature stabilizes at the desired setpoint.

  • Maintain the reaction at the desired temperature for the required time after the addition is complete, monitoring for any post-addition exotherm.

3. Work-up and Quenching:

  • Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a cold aqueous solution). Perform the quench at a low temperature to control any exotherm from the decomposition of unreacted DMPC.

Illustrative Reaction: Amide Bond Formation

The following table provides a summary of typical reaction parameters for an amide bond formation using DMPC.

Parameter Value/Condition Notes
Reactants Carboxylic acid, Amine, DMPC, Base (e.g., triethylamine)Ensure all reactants and solvents are anhydrous.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Initial Temperature 0 °C to -20 °CPre-cool the solution of carboxylic acid, amine, and base.
DMPC Addition Dropwise addition of a DMPC solution in the reaction solventMaintain the internal temperature below the specified limit.[7]
Temperature Control Maintain internal temperature at or below 0 °CA rapid increase in temperature indicates the addition is too fast.
Reaction Monitoring TLC, HPLC, or NMRMonitor until the starting material is consumed.
Quenching Cold saturated aqueous sodium bicarbonate solutionAdd slowly to control gas evolution and any exotherm.

Visualizing Reaction Workflows and Safety Measures

To aid in understanding the experimental workflow and the critical points for managing exotherms, the following diagrams are provided.

Exothermic_Reaction_Workflow Experimental Workflow for Managing DMPC Exotherms cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Assemble and cool reactor B 2. Add substrate and solvent A->B C 3. Prepare DMPC solution B->C D 4. Controlled addition of DMPC C->D E 5. Monitor internal temperature continuously D->E F 6. Maintain reaction at set temperature E->F G 7. Monitor reaction completion F->G H 8. Cool reaction mixture G->H I 9. Quench reaction slowly H->I

Caption: Workflow for managing exothermic reactions with DMPC.

Runaway_Reaction_Troubleshooting Troubleshooting a Runaway Reaction cluster_immediate_actions Immediate Actions cluster_secondary_measures Secondary Measures cluster_outcome Outcome A Uncontrolled Temperature Rise Detected B 1. Stop DMPC addition immediately A->B C 2. Enhance cooling B->C D 3. Ensure vigorous stirring C->D E 4. Add pre-chilled inert solvent D->E F 5. Prepare for emergency quench E->F G Temperature under control F->G If successful H Temperature continues to rise F->H If unsuccessful I Initiate emergency procedures H->I

Caption: Logical steps for troubleshooting a runaway reaction.

By adhering to these guidelines and protocols, researchers can safely handle this compound and effectively manage the exothermic nature of their reactions, leading to successful and reproducible synthetic outcomes.

References

Technical Support Center: Purification of Dimorpholinophosphinyl Chloride Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimorpholinophosphinyl chloride (Dimorph-Cl).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound products.

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities include:

  • Triethylamine hydrochloride (Et3N·HCl): This salt precipitates during the reaction when using triethylamine as an HCl scavenger.[1]

  • Unreacted starting materials: Residual morpholine and phosphoryl chloride (POCl₃) may be present.

  • Monosubstituted intermediate: Morpholinophosphonic dichloride can be an impurity if the reaction does not go to completion.[1]

  • Hydrolysis products: this compound is moisture-sensitive and can hydrolyze to form dimorpholinophosphinic acid.[2]

Q2: My crude product is a sticky solid or oil. How can I handle it?

A2: A sticky or oily product often indicates the presence of excess solvent or impurities like triethylamine hydrochloride.

  • Initial Step: Ensure the reaction solvent has been thoroughly removed under reduced pressure.

  • Troubleshooting:

    • Triturate the crude product with a non-polar solvent like hexane or diethyl ether. This can help solidify the product and wash away less polar impurities.

    • If triethylamine hydrochloride is the suspected cause, proceed with an acidic wash as described in the protocols below.

Q3: After filtration to remove triethylamine hydrochloride, my product still shows impurities by TLC/HPLC. What is the next step?

A3: After the initial filtration, residual triethylamine and other basic impurities can be removed by washing the organic solution with a dilute acid, such as a 5% aqueous citric acid solution, followed by water.[1] It is crucial to use a separatory funnel for this liquid-liquid extraction and ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: Difficulty in crystallization can be due to several factors:

  • Purity: The presence of impurities can inhibit crystal formation. Ensure the product has been adequately washed.

  • Solvent System: The choice of solvent is critical. For phosphinic chlorides, non-polar solvents or mixtures involving hexane are often effective.[3] Experiment with different solvent systems (e.g., hexane, diethyl ether/hexane, toluene/hexane).

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil rather than crystals.

Q5: My purified product is degrading over time. How can I store it properly?

A5: this compound is sensitive to moisture.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a refrigerator to minimize degradation.[4][5]

Data on Purification Techniques

The following table summarizes common purification techniques and their expected outcomes for this compound.

Purification TechniqueTarget ImpuritiesExpected PurityExpected RecoveryKey Considerations
Filtration Triethylamine hydrochlorideLow to ModerateHighThe first step after synthesis to remove the bulk of the salt.
Aqueous Wash Residual triethylamine, water-soluble impuritiesModerateHighUse of a weak acid wash is effective for removing basic impurities.
Recrystallization Unreacted starting materials, side productsHigh (>97% by HPLC)Moderate to HighSolvent selection is crucial; moisture must be excluded.
Fractional Distillation Volatile impurities, unreacted POCl₃HighModerateRequires high vacuum due to the high boiling point; potential for thermal degradation.[6]
Column Chromatography Polar impurities, closely related side productsVery High (>99%)Low to ModerateCan be effective but may lead to product loss on the stationary phase.

Experimental Protocols

Protocol 1: Removal of Triethylamine Hydrochloride by Filtration and Aqueous Wash

  • Filtration: After the reaction is complete, cool the reaction mixture. The triethylamine hydrochloride will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the salt. Wash the filter cake with a small amount of the reaction solvent (e.g., dichloromethane) to recover any entrained product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Add a 5% aqueous citric acid solution and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining citric acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane, toluene, or a mixture). Suitable solvents will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in a flask and add the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for organophosphorus compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture filtration Filtration start->filtration Remove Et3N·HCl wash Aqueous Wash filtration->wash Remove residual salts recrystallization Recrystallization wash->recrystallization distillation Fractional Distillation wash->distillation chromatography Column Chromatography wash->chromatography analysis TLC / HPLC / NMR recrystallization->analysis distillation->analysis chromatography->analysis end Pure Product analysis->end Purity Confirmed

Caption: General purification workflow for this compound.

troubleshooting_logic start Problem with Crude Product oily_product Sticky/Oily Product start->oily_product impurities_after_filtration Impurities after Filtration start->impurities_after_filtration no_crystallization No Crystallization start->no_crystallization degradation Product Degradation start->degradation solution1 Triturate with non-polar solvent Proceed with acidic wash oily_product->solution1 solution2 Perform aqueous acidic wash impurities_after_filtration->solution2 solution3 Check purity Optimize solvent system Induce crystallization (scratch/seed) Slow cooling no_crystallization->solution3 solution4 Store under inert atmosphere Refrigerate degradation->solution4

References

avoiding byproduct formation in Dimorpholinophosphinyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimorpholinophosphinyl chloride (DMPC). The information herein is designed to help you avoid byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound?

A1: The most prevalent byproduct is bis(morpholino)phosphinic acid, which results from the hydrolysis of this compound in the presence of water. DMPC is highly sensitive to moisture, and even trace amounts of water in your reagents or solvent can lead to the formation of this impurity.

Q2: How can I minimize the formation of bis(morpholino)phosphinic acid?

A2: The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using anhydrous solvents, drying your glassware thoroughly, and handling all reagents under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the role of a base in this compound reactions?

A3: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the hydrochloric acid (HCl) that is generated during the reaction. Without a base, the accumulation of HCl can lead to undesirable side reactions and may catalyze the degradation of acid-sensitive substrates.

Q4: Can the choice of solvent affect byproduct formation?

A4: Yes, the solvent can significantly impact the reaction. Aprotic, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally recommended. Protic solvents, such as alcohols or water, will react with DMPC and should be avoided unless they are the intended nucleophile. The purity and dryness of the chosen aprotic solvent are critical.

Q5: How does reaction temperature influence the outcome?

A5: Most reactions with DMPC are conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the potential for side reactions. Higher temperatures can sometimes lead to the formation of undesired byproducts, although specific temperature optima can be substrate-dependent. It is advisable to start with lower temperatures and monitor the reaction progress.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product and presence of a significant amount of bis(morpholino)phosphinic acid. Presence of moisture in the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle DMPC and other reagents in a glovebox or under a stream of inert gas.
Reaction is sluggish or does not proceed to completion. Insufficiently reactive nucleophile or suboptimal reaction conditions.Consider using a stronger, non-nucleophilic base to facilitate the reaction. A slight increase in temperature may be beneficial, but should be done cautiously while monitoring for byproduct formation. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP) in small amounts, can sometimes accelerate the reaction with alcohols.
Formation of multiple unidentified byproducts. Reaction temperature may be too high, or the incorrect solvent or base was used.Optimize the reaction temperature, starting at 0 °C and slowly warming to room temperature. Ensure the use of a non-nucleophilic base and an appropriate aprotic, anhydrous solvent. Analyze the byproducts to understand their origin, which could be from side reactions with the solvent or impurities.
Difficulty in purifying the product from unreacted DMPC or its hydrolysis byproduct. Similar polarities of the product and impurities.Purification can be challenging. Bis(morpholino)phosphinic acid is acidic and can sometimes be removed by a mild aqueous basic wash, provided the desired product is stable to these conditions. Column chromatography on silica gel is a common purification method. The choice of eluent system is critical for achieving good separation.

Experimental Protocols

General Protocol for the Synthesis of a Phosphorodiamidate from an Amine
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

General Protocol for the Synthesis of a Phosphorodiamidate Ester from an Alcohol
  • Preparation: Ensure all glassware is meticulously dried and the reaction is set up under an inert atmosphere.

  • Reagents: To a solution of the alcohol (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Initiation: Cool the mixture to 0 °C. Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, or until complete. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway cluster_main Desired Reaction Pathway DMPC Dimorpholinophosphinyl chloride (DMPC) Desired_Product Desired Product (Phosphorodiamidate) DMPC->Desired_Product + Nucleophile HCl HCl Nucleophile Nucleophile (R-OH or R-NH2) Nucleophile->Desired_Product Base Base (e.g., TEA, DIPEA) Base_HCl [Base-H]+Cl- Base->Base_HCl + HCl

Caption: Desired reaction pathway for DMPC with a nucleophile.

Hydrolysis_Byproduct_Formation cluster_side Side Reaction: Hydrolysis DMPC Dimorpholinophosphinyl chloride (DMPC) Hydrolysis_Product Bis(morpholino)phosphinic acid (Byproduct) DMPC->Hydrolysis_Product + H2O HCl HCl Water Water (H2O) (Moisture) Water->Hydrolysis_Product Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Improve_Anhydrous Dry Solvents/Reagents Use Inert Atmosphere Check_Anhydrous->Improve_Anhydrous No Check_Base Base Stoichiometry and Type Correct? Check_Anhydrous->Check_Base Yes Improve_Anhydrous->Check_Base Adjust_Base Use 1.2-1.5 eq. Non-nucleophilic Base Check_Base->Adjust_Base No Check_Temp Optimize Reaction Temperature? Check_Base->Check_Temp Yes Adjust_Base->Check_Temp Adjust_Temp Start at 0 °C Monitor Warming Check_Temp->Adjust_Temp No Purification Optimize Purification (e.g., Chromatography) Check_Temp->Purification Yes Adjust_Temp->Purification

dealing with moisture sensitivity of Dimorpholinophosphinyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimorpholinophosphinyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or failed completely. What are the likely causes related to this compound?

  • Answer: Low or no yield is often linked to the degradation of this compound due to its high moisture sensitivity.[1][2] Here are the primary aspects to investigate:

    • Reagent Quality: The this compound may have been compromised by exposure to atmospheric moisture. It readily hydrolyzes to bis(morpholino)phosphinic acid, which is inactive for the coupling reaction.[1]

    • Solvent and Reagent Purity: The use of non-anhydrous solvents or the presence of moisture in other reagents (e.g., your carboxylic acid, amine, or base) will consume the this compound before it can activate your substrate.

    • Reaction Conditions: Inadequate inert atmosphere (e.g., nitrogen or argon blanket) allows ambient moisture to enter the reaction vessel.[1]

    • Incorrect Stoichiometry: An insufficient amount of this compound relative to the carboxylic acid will result in incomplete activation.

Solution Checklist:

  • Verify Reagent Quality: If possible, analyze your this compound by ³¹P NMR. The pure reagent should show a singlet in the range of δ 15–20 ppm. The presence of other signals could indicate hydrolysis products.

  • Ensure Anhydrous Conditions: Use freshly dried solvents. Dry other solid reagents in a vacuum oven before use.

  • Maintain Inert Atmosphere: Ensure your reaction setup is properly flushed with an inert gas and maintained under positive pressure throughout the experiment.

  • Optimize Stoichiometry: Consider a slight excess of this compound (e.g., 1.1 equivalents) to compensate for any minor moisture ingress.

Issue 2: Formation of Unexpected Precipitates

  • Question: An unexpected white precipitate formed in my reaction vessel. What could it be?

  • Answer: The most common precipitate, especially when using a tertiary amine base like triethylamine, is the hydrochloride salt of the base (e.g., triethylamine hydrochloride).[3] This is a normal byproduct of the reaction. Another possibility is the hydrolyzed product of this compound, bis(morpholino)phosphinic acid, which may precipitate out of certain organic solvents.

Solutions:

  • Byproduct Identification: The amine hydrochloride salt can typically be removed by an aqueous workup.

  • Hydrolysis Product: If you suspect the precipitate is the hydrolysis product, this indicates a significant issue with moisture in your reaction. The troubleshooting steps for low yield should be followed for future attempts.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my desired product from the reaction mixture. What are some common impurities?

  • Answer: Common impurities include:

    • Unreacted Starting Materials: If the reaction did not go to completion.

    • Bis(morpholino)phosphinic Acid: The hydrolysis byproduct of this compound.

    • Phosphinic Anhydride Intermediates: Highly reactive intermediates formed from the activation of the carboxylic acid by this compound.[3]

    • Side-Products from the Coupling Reaction: For example, in peptide synthesis, N-acylurea byproducts can form with some coupling reagents.

Purification Strategies:

  • Aqueous Workup: Washing the organic layer with a dilute acid solution can help remove unreacted amines and the amine hydrochloride byproduct. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid and the acidic hydrolysis byproduct.

  • Chromatography: Column chromatography is often effective for separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the ideal storage conditions for this compound?

    • A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][] It is hygroscopic and moisture-sensitive, so storage in a refrigerator (around 4°C) is recommended to minimize degradation.[1][][5]

  • Q2: How should I handle this compound in the laboratory?

    • A2: All handling should be performed in a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line). Use dry glassware and syringes.

Reaction Parameters

  • Q3: What solvents are compatible with this compound?

    • A3: Anhydrous aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran are commonly used.[5] It has slight solubility in chloroform and methanol.[1] Avoid protic solvents like water and alcohols, as they will react with the chloride.

  • Q4: What is the mechanism of action of this compound as a condensing agent?

    • A4: this compound acts as a carboxylic acid activator.[3] The carboxylic acid displaces the chloride on the phosphorus atom to form a highly reactive phosphinic anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively.[3]

Safety

  • Q5: What are the main safety hazards associated with this compound?

    • A5: It is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation and allergic skin reactions. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7264-90-6[1][6]
Molecular Formula C₈H₁₆ClN₂O₃P[1][6]
Molecular Weight 254.65 g/mol [1][6]
Appearance White to off-white solid[2]
Melting Point 80 °C[1][2]
Boiling Point 137-140 °C at 0.02 Torr[1][2]
Density (Predicted) 1.36 ± 0.1 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol[1][2]

Table 2: Stability Profile and Storage Recommendations

FactorEffect on StabilityMitigation Strategy
Moisture Rapid hydrolysis to bis(morpholino)phosphinic acid and HCl.Store in a desiccator under an inert atmosphere. Handle in a glovebox or under inert gas. Use anhydrous solvents.
Temperature Stable at refrigerated temperatures (4°C).Store in a refrigerator. Avoid unnecessary exposure to high temperatures.

Experimental Protocols

General Protocol for Amide Synthesis using this compound

This protocol is a general guideline for the synthesis of an amide from a carboxylic acid and a primary or secondary amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Amine (1.2 equiv)

  • Triethylamine or N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Activating Agent: Add the base (triethylamine or DIEA, 2.5 equiv) to the solution, followed by the dropwise addition of a solution of this compound (1.1 equiv) in anhydrous DCM.

  • Activation: Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the activated phosphinic anhydride intermediate.

  • Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with a 5% aqueous solution of HCl, a saturated aqueous solution of NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Hydrolysis_of_Dimorpholinophosphinyl_chloride DMPC This compound Hydrolyzed_Product Bis(morpholino)phosphinic Acid DMPC->Hydrolyzed_Product + HCl HCl H2O H₂O (Moisture) H2O->DMPC

Caption: Hydrolysis pathway of this compound.

Amide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., TEA) Cool->Add_Base Add_DMPC Add DMPC Solution Add_Base->Add_DMPC Activate Stir for Activation (15-20 min) Add_DMPC->Activate Add_Amine Add Amine Activate->Add_Amine React Warm to RT and Stir (2-16 h) Add_Amine->React Quench Quench with Water React->Quench Extract Aqueous Workup Quench->Extract Purify Dry and Purify Extract->Purify End Isolated Amide Product Purify->End

Caption: Experimental workflow for amide synthesis using DMPC.

Troubleshooting_Tree Start Low Reaction Yield? Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous Used Anhydrous Solvents? Check_Moisture->Anhydrous Inert_Atmosphere Maintained Inert Atmosphere? Anhydrous->Inert_Atmosphere Yes Solution1 Use freshly dried solvents. Anhydrous->Solution1 No Reagent_Quality Checked DMPC Quality? Inert_Atmosphere->Reagent_Quality Yes Solution2 Ensure proper inert gas setup. Inert_Atmosphere->Solution2 No Solution3 Use fresh or newly purchased DMPC. Reagent_Quality->Solution3 No No_Issue Consider other reaction parameters (stoichiometry, temperature, etc.) Reagent_Quality->No_Issue Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Dimorpholinophosphinyl Chloride (DMPC) Mediated Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimorpholinophosphinyl chloride (DMPC) mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMPC in chemical synthesis?

This compound (DMPC) is an organophosphorus compound primarily used as a coupling reagent in organic synthesis.[1][2] Its main function is to facilitate the formation of amide and ester bonds by activating carboxylic acids.[1] The phosphorus-chlorine (P-Cl) bond in DMPC is susceptible to nucleophilic attack, leading to the formation of a highly reactive phosphinic anhydride intermediate with the carboxylic acid. This intermediate then readily reacts with a nucleophile, such as an amine or an alcohol, to form the desired amide or ester.[3]

Q2: What are the key advantages of using DMPC?

DMPC is recognized for its high reactivity and selectivity, which allows for efficient synthesis of complex molecules.[4] It has proven particularly useful in the pharmaceutical industry, for example, in the synthesis of Dexamethasone Phosphate, where it acts as a condensing reagent to enhance the drug's solubility and bioavailability.[1][2]

Q3: What are the recommended storage and handling conditions for DMPC?

DMPC is sensitive to moisture and should be stored in a dry, inert atmosphere, such as under nitrogen or argon, and refrigerated.[2][5] Exposure to moisture can lead to hydrolysis, reducing its reactivity. It is also classified with several hazard warnings, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing allergic skin reactions or respiratory irritation.[6] Appropriate personal protective equipment (PPE) should always be used when handling this reagent.

Q4: Can DMPC be used in aqueous media?

While DMPC is sensitive to water, some modern coupling reagents have been shown to be effective in the presence of water. However, to prevent hydrolysis and ensure high yields, DMPC reactions are typically performed in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[3]

Troubleshooting Guide

Low yields in DMPC-mediated coupling reactions can arise from several factors. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
DMPC Degradation Ensure DMPC is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch from a reliable supplier.DMPC is moisture-sensitive. Hydrolysis of the P-Cl bond deactivates the reagent.[2]
Inadequate Activation of Carboxylic Acid - Increase the reaction time for the activation step (DMPC + carboxylic acid + base).- Ensure the base is non-nucleophilic and added correctly.Incomplete formation of the reactive phosphinic anhydride intermediate will lead to low conversion.
Poor Nucleophilicity of the Amine/Alcohol - For sterically hindered or electron-deficient amines/alcohols, consider increasing the reaction temperature or using a stronger, non-nucleophilic base.These substrates may require more forcing conditions to react efficiently with the activated carboxylic acid.
Sub-optimal Solvent Choice - If solubility is an issue, switch to a more suitable anhydrous aprotic solvent (e.g., DMF, NMP).- Ensure the solvent is thoroughly dried before use.The solvent must solubilize all reactants and should not react with DMPC. N-Methyl-2-pyrrolidone (NMP) can be a good alternative to DMF for less soluble peptides.[7]
Incorrect Stoichiometry - Typically, a slight excess (1.1-1.5 equivalents) of DMPC and the coupling additives are used relative to the limiting reagent (often the carboxylic acid).Ensuring an optimal ratio of reactants is crucial for driving the reaction to completion.
Problem 2: Presence of Significant Side Products

Possible Causes & Solutions

Side Product Possible Cause Recommended Action
N-acylurea Formation This is a common side reaction with some coupling reagents, where the activated intermediate rearranges.While less documented for DMPC specifically, if suspected, consider lowering the reaction temperature or changing the base.
Diketopiperazine Formation (in peptide synthesis) Occurs with dipeptides, especially at the N-terminus, leading to chain termination.[8]- Use dipeptide building blocks where this side reaction is less likely.- Optimize the base and reaction conditions.
Racemization Loss of stereochemical integrity at the chiral center of the amino acid.- Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its analogs, although their direct compatibility and efficacy with DMPC need to be experimentally verified.- Perform the reaction at lower temperatures.
Unreacted Starting Materials Incomplete reaction due to any of the reasons mentioned in "Low or No Product Yield".Refer to the troubleshooting steps for low yield.

Experimental Protocols

Below are generalized experimental protocols for a DMPC-mediated amide coupling reaction. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Amide Bond Formation
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0 °C. Add a solution of DMPC (1.2 eq.) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the activated intermediate.

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Hypothetical Optimization of a DMPC-Mediated Coupling Reaction

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1DIPEA (1.5)DCM0 to RT1265
2TEA (1.5)DCM0 to RT1260
3DIPEA (2.0)DCM0 to RT1275
4DIPEA (2.0)DMF0 to RT1280
5DIPEA (2.0)DMFRT878
6DIPEA (2.0)DMF02472

Visualizing Workflows and Pathways

General Workflow for DMPC-Mediated Amide Synthesis

G General Workflow for DMPC-Mediated Amide Synthesis cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up & Purification prep Dissolve Carboxylic Acid and Base in Anhydrous Solvent activation Add DMPC at 0 °C Stir for 30-60 min prep->activation Inert Atmosphere coupling Add Amine Stir at RT for 4-24 h activation->coupling workup Quench Reaction Extract Product coupling->workup purification Purify by Chromatography or Recrystallization workup->purification

Caption: A step-by-step workflow for a typical DMPC-mediated amide coupling reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Are reagents (DMPC, solvent, base) of high quality and anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions (stoichiometry, temp., time) optimized? reagent_yes->check_conditions replace_reagents Replace/purify reagents reagent_no->replace_reagents replace_reagents->check_reagents conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_substrate Are substrates sterically hindered or electron-deficient? conditions_yes->check_substrate optimize_conditions Adjust stoichiometry, temperature, or reaction time conditions_no->optimize_conditions optimize_conditions->check_conditions substrate_yes Yes check_substrate->substrate_yes Yes substrate_no No check_substrate->substrate_no No more_forcing_conditions Use stronger base, higher temperature, or longer reaction time substrate_yes->more_forcing_conditions end_node Yield Improved substrate_no->end_node more_forcing_conditions->end_node

Caption: A decision-making diagram for troubleshooting low yields in DMPC-mediated synthesis.

References

Technical Support Center: Dimorpholinophosphinyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Dimorpholinophosphinyl chloride in their coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions in a question-and-answer format.

Question: My reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

Answer:

Low or no conversion in your this compound coupling reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Moisture Contamination: this compound is highly sensitive to moisture, which can lead to its rapid hydrolysis and inactivation.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of this compound, your amine/alcohol, and the base is crucial.

    • Solution: Use freshly purchased or properly stored this compound. Verify the purity of your nucleophile and base.

  • Inadequate Activation: The reaction requires a suitable base to act as a hydrogen chloride (HCl) scavenger, which is generated during the reaction. Without an effective base, the reaction mixture will become acidic, protonating the amine nucleophile and inhibiting the reaction.

    • Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA). Ensure you are using the correct stoichiometry of the base (typically at least one equivalent).

  • Low Reaction Temperature: While some reactions proceed at room temperature, sluggish reactions may require heating.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple byproducts is a common issue. Here are some likely culprits and how to address them:

  • Hydrolysis Product: The most common byproduct is the hydrolyzed this compound, which appears as a polar spot on the TLC.

    • Solution: As mentioned above, stringent anhydrous conditions are critical to minimize hydrolysis.

  • Double Addition (for primary amines): Primary amines can potentially react twice with the phosphinyl chloride, leading to a bis-phosphorylated amine.

    • Solution: Use a slight excess of the primary amine to favor the mono-substituted product.

  • Side reactions with the solvent: Reactive solvents can compete with your nucleophile.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Formation of pyrophosphate: In the presence of trace water, the activated intermediate can react with another molecule to form a pyrophosphate anhydride.

    • Solution: Again, maintaining anhydrous conditions is key.

Question: My product is difficult to purify. What are the recommended purification strategies?

Answer:

Purification of phosphonamidates and phosphonates can be challenging due to their polarity and potential for hydrolysis on silica gel.

  • Column Chromatography:

    • Silica Gel: Use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent product degradation. Run the column quickly to minimize contact time.

    • Eluent System: A gradient elution of ethyl acetate in hexanes or DCM in methanol is often effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Work-up: A careful aqueous work-up can help remove water-soluble byproducts and the hydrochloride salt of the base. However, be mindful of the potential for product hydrolysis if it is labile.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the this compound coupling reaction?

A1: The reaction of this compound with an amine or alcohol generates one equivalent of hydrogen chloride (HCl). The base, typically a tertiary amine like triethylamine, acts as an HCl scavenger, neutralizing the acid. This is crucial because the free acid can protonate the amine nucleophile, rendering it unreactive.

Q2: What is the optimal temperature for the reaction?

A2: The optimal temperature depends on the reactivity of the nucleophile. Many reactions with primary amines and simple alcohols proceed efficiently at room temperature. However, for less reactive nucleophiles, such as secondary amines or hindered alcohols, moderate heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, you should observe the consumption of your starting amine or alcohol and the appearance of a new, typically more polar, product spot.

Q4: Is this compound compatible with all functional groups?

A4: this compound is a reactive electrophile and will react with various nucleophiles. It is generally not compatible with unprotected functional groups that are strong nucleophiles, such as other amines or thiols, if they are not the intended reaction partner. Protecting groups may be necessary for complex substrates.

Data Presentation

Table 1: General Reaction Parameters for this compound Coupling Reactions

ParameterRecommended ConditionNotes
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileEnsure solvent is free of water.
Base Triethylamine (TEA), Diisopropylethylamine (DIEA)Use at least 1 equivalent.
Temperature Room Temperature to 60 °CDependent on substrate reactivity.
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent hydrolysis.

Experimental Protocols

General Protocol for the Synthesis of a Phosphonamidate from a Primary Amine:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Coupling Reagent: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: Dry Glassware & Reagents setup Dissolve Amine/Alcohol and Base in Anhydrous Solvent start->setup add_reagent Add this compound Solution Dropwise at 0 °C setup->add_reagent react Stir at Room Temperature (or Heat if Necessary) add_reagent->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for a this compound coupling reaction.

troubleshooting_flowchart decision decision issue issue solution solution start Low or No Product Formation check_moisture Check for Moisture Contamination? start->check_moisture anhydrous Use Anhydrous Conditions check_moisture->anhydrous Yes check_reagents Reagent Quality Issue? check_moisture->check_reagents No pure_reagents Use Pure Reagents check_reagents->pure_reagents Yes check_base Sufficient Base? check_reagents->check_base No add_base Add More Non-Nucleophilic Base check_base->add_base No check_temp Increase Temperature? check_base->check_temp Yes increase_temp Heat Reaction Mixture check_temp->increase_temp Yes

Technical Support Center: Dimorpholinophosphinyl chloride (DMPC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimorpholinophosphinyl chloride (DMPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the selectivity of DMPC reactions and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPC) and what are its primary applications?

A1: this compound (DMPC), CAS 7264-90-6, is a highly reactive and selective organophosphorus compound.[1][2] It is primarily used as a coupling or condensing reagent in organic synthesis.[2][3] Its main applications include peptide synthesis (amide bond formation), the synthesis of pharmaceutical compounds like Dexamethasone Phosphate (ester bond formation), and in polymer chemistry to introduce phosphinyl groups that can enhance thermal stability.[1][2][4][5]

Q2: What is the general reaction mechanism for DMPC as a coupling reagent?

A2: The reactivity of DMPC is centered on its phosphorus-chlorine (P-Cl) bond, which is highly susceptible to nucleophilic attack.[4] When used as a coupling reagent, DMPC first reacts with a carboxylic acid to form a highly reactive phosphinic anhydride intermediate. This activated intermediate then readily reacts with a nucleophile, such as an amine or an alcohol, to form the desired amide or ester bond, respectively.[4]

Q3: How should I handle and store DMPC?

A3: DMPC is sensitive to moisture and hygroscopic.[3][6] It should be stored in a refrigerator under an inert atmosphere to prevent hydrolysis, which converts it to phosphinic acid or phosphine oxides.[7] Always handle DMPC in a dry environment (e.g., using a glovebox or under a stream of inert gas) and use anhydrous solvents for reactions.

Q4: What is the primary byproduct in DMPC coupling reactions and how can it be managed?

A4: In reactions involving an amine nucleophile and a base like triethylamine, the formation of triethylamine hydrochloride salt is a major byproduct.[4] This salt typically precipitates from the reaction mixture and can be removed by filtration. Proper washing of the filtered product is crucial to ensure its complete removal, which is essential for achieving high purity of the desired compound.[4]

Q5: My reaction yield is low. What are the common causes?

A5: Low yields can stem from several factors:

  • Reagent Purity: DMPC is moisture-sensitive; degraded reagent will be less effective.[3][7] Ensure you are using high-purity, dry DMPC and anhydrous solvents.

  • Incorrect Stoichiometry: A 2:1 molar ratio of morpholine to the phosphorus chloride source is critical during the synthesis of DMPC to minimize byproducts.[4] In coupling reactions, the stoichiometry of the acid, nucleophile, DMPC, and base should be carefully optimized.

  • Suboptimal Temperature: DMPC reactions can be exothermic.[4] Running the reaction at a non-optimal temperature can lead to side reactions or decomposition. Temperature control is crucial.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates.[8][9]

Troubleshooting Guide

Problem 1: Poor selectivity when reacting with a substrate containing multiple nucleophilic sites (e.g., primary vs. secondary amines).

Possible Causes & Solutions:

  • Steric Hindrance: DMPC's reaction rate is influenced by steric hindrance around the nucleophilic site.[10][11] Reactions with less sterically hindered nucleophiles (like primary amines) are generally faster than with more hindered ones (like secondary amines).[12]

    • Troubleshooting Step: Exploit steric differences by carefully controlling the reaction temperature. Lowering the temperature (e.g., to 0°C or -10°C) can enhance the kinetic selectivity towards the less hindered site.

  • Reaction Time & Stoichiometry: Adding DMPC slowly and using a controlled stoichiometry (e.g., 1.0 equivalent) can favor reaction at the more reactive site.

  • Order of Addition: Adding the DMPC solution dropwise to the mixture of the substrate and base can help control the reaction rate and improve selectivity.

Problem 2: The formation of unexpected byproducts.

Possible Causes & Solutions:

  • Hydrolysis: The presence of moisture in the reactants or solvent can lead to the hydrolysis of DMPC into inactive phosphinic acid.[7]

    • Troubleshooting Step: Ensure all glassware is oven-dried, use anhydrous solvents, and handle DMPC under an inert atmosphere.

  • Side reactions with solvent: Some solvents may react with the highly reactive DMPC or intermediates.

    • Troubleshooting Step: Choose an inert solvent such as Dichloromethane (DCM), Chloroform, or Acetonitrile.

  • Over-reaction: If the substrate has multiple reactive sites or if the product itself is nucleophilic, further reaction can occur.[13]

    • Troubleshooting Step: Control the stoichiometry of DMPC carefully. Use of a large excess of the primary substrate can sometimes minimize reactions with the product.

Problem 3: The reaction is sluggish or fails to reach completion.

Possible Causes & Solutions:

  • Poor Nucleophilicity: The nucleophile may not be strong enough under the current reaction conditions.

    • Troubleshooting Step: Ensure an appropriate base is used in sufficient quantity to deprotonate the nucleophile if necessary and to scavenge the HCl byproduct.[14]

  • Low Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate.

    • Troubleshooting Step: After the initial addition at low temperature, consider allowing the reaction to slowly warm to room temperature and monitor its progress using TLC or LCMS.

  • Insoluble Reactants: Poor solubility of a reactant can limit the reaction rate.

    • Troubleshooting Step: Choose a solvent system in which all reactants are reasonably soluble. A co-solvent system may be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7264-90-6[3]
Molecular Formula C₈H₁₆ClN₂O₃P[3]
Molecular Weight 254.65 g/mol [15]
Melting Point 80 °C[3][6]
Boiling Point 137-140 °C (at 0.02 Torr)[3][6]
Density ~1.36 g/cm³ (Predicted)[3][6]
Solubility Slightly soluble in Chloroform and Methanol[3][6]
Stability Moisture Sensitive, Hygroscopic[3][6]

Table 2: Troubleshooting Common Reaction Parameters

ParameterCommon IssueRecommended ActionRationale
Temperature Low selectivity, byproduct formationStart reaction at 0°C or lower, then allow to warm if necessary.Enhances kinetic selectivity and controls exothermic nature.[4]
Solvent Sluggish reaction, low yieldUse anhydrous, aprotic solvents (e.g., DCM, THF, ACN).Prevents hydrolysis of DMPC and ensures reagent stability.[7]
Base Incomplete reactionUse a non-nucleophilic base (e.g., Triethylamine, DIPEA) in slight excess (1.1-1.2 eq).Neutralizes the HCl byproduct which can otherwise form a salt with the nucleophile.[14]
Stoichiometry Formation of di-substituted productsUse 1.0-1.1 equivalents of DMPC relative to the limiting reagent.Minimizes over-reaction and byproduct formation.[13]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using DMPC

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the mixture and stir for 5-10 minutes.

  • DMPC Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt. Wash the filtrate with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Phosphorylation of an Alcohol using DMPC

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0°C.

  • Base and DMPC Addition: Add a non-nucleophilic base (1.2 eq, e.g., triethylamine) followed by the dropwise addition of a solution of DMPC (1.1 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0°C for 1 hour and then at room temperature overnight, or until completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate and purify the final phosphorylated product.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Acid Carboxylic Acid (R-COOH) Activation Activation Step Acid->Activation DMPC DMPC DMPC->Activation Nucleophile Nucleophile (Amine/Alcohol) Coupling Nucleophilic Attack Nucleophile->Coupling Intermediate Reactive Intermediate (Phosphinic Anhydride) Activation->Intermediate Intermediate->Coupling Product Final Product (Amide/Ester) Coupling->Product Byproduct Byproducts Coupling->Byproduct

Caption: General workflow for DMPC-mediated coupling reactions.

Troubleshooting_Selectivity cluster_params Parameters to Investigate cluster_actions Recommended Actions Start Issue: Poor Selectivity Temp Optimize Temperature Start->Temp Sterics Assess Steric Hindrance Start->Sterics Stoich Adjust Stoichiometry Start->Stoich Solvent Vary Solvent System Start->Solvent Action_Temp Lower initial temp (e.g., 0°C to -20°C) Temp->Action_Temp Action_Sterics Favor less hindered site with kinetic control Sterics->Action_Sterics Action_Stoich Use 1.0 eq of DMPC; Slow addition Stoich->Action_Stoich Action_Solvent Test solvents with different polarities Solvent->Action_Solvent

Caption: Logical workflow for troubleshooting poor reaction selectivity.

Optimization_Tree Start Reaction Optimization Temp Temperature Start->Temp Solvent Solvent Start->Solvent Base Base Start->Base T_Low 0°C to -20°C Temp->T_Low For Selectivity T_RT Room Temp Temp->T_RT For Rate S_Aprotic Aprotic (DCM, THF) Solvent->S_Aprotic S_Polar Polar Aprotic (Acetonitrile) Solvent->S_Polar B_TEA Triethylamine (TEA) Base->B_TEA B_DIPEA DIPEA Base->B_DIPEA

Caption: Decision tree for optimizing key reaction conditions.

References

storage and handling of hygroscopic Dimorpholinophosphinyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of the hygroscopic reagent, Dimorpholinophosphinyl chloride (DMPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPC) and what are its primary applications?

A1: this compound (DMPC), with CAS number 7264-90-6, is a versatile organophosphorus compound.[1][2] It functions as a highly reactive and selective condensing and phosphinylating agent in organic synthesis.[3][4] Its primary applications are in the pharmaceutical industry, notably as a coupling reagent in peptide synthesis and in the synthesis of pharmaceutical compounds like Dexamethasone Phosphate, a potent anti-inflammatory pro-drug.[5][6][7] DMPC's ability to facilitate the formation of ester and amide bonds makes it a valuable tool in the creation of complex molecules.[6]

Q2: What are the key safety precautions to take when handling DMPC?

A2: DMPC is a corrosive and moisture-sensitive solid.[8][9] It is crucial to handle it in a well-ventilated area, preferably under an inert atmosphere in a glove box or fume hood, to avoid inhalation of dust and vapors.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.[10] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[10]

Q3: How should DMPC be properly stored to maintain its integrity?

A3: Due to its hygroscopic and moisture-sensitive nature, DMPC must be stored under controlled conditions to prevent degradation.[4][9] The recommended storage is in a refrigerator at 2-8°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Storing it in a desiccator with a suitable desiccant can provide additional protection against moisture.

Q4: What are the signs of DMPC degradation?

A4: The primary degradation pathway for DMPC is hydrolysis, which occurs upon exposure to moisture. This reaction yields bis(morpholino)phosphinic acid and hydrogen chloride. A visual indication of degradation can be a change in the physical appearance of the solid from a white or off-white powder to a more clumpy or discolored substance. A pungent, acidic odor may also be present due to the formation of HCl.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in a coupling reaction. 1. Degradation of DMPC: The reagent may have been exposed to moisture, leading to hydrolysis and loss of activity. 2. Inadequate reaction conditions: Insufficient exclusion of atmospheric moisture during the reaction. 3. Incorrect stoichiometry: An improper molar ratio of DMPC to other reactants.1. Use a fresh, properly stored vial of DMPC. 2. Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Carefully re-calculate and measure the required amounts of all reagents.
Formation of unexpected byproducts. 1. Side reactions due to moisture: The presence of water can lead to the formation of phosphinic acid byproducts. 2. Reaction with non-target functional groups: DMPC is highly reactive and may react with other nucleophilic groups in your starting materials if they are not properly protected.1. Rigorously exclude water from the reaction mixture by using anhydrous solvents and an inert atmosphere. 2. Ensure that all sensitive functional groups on your substrates are appropriately protected before introducing DMPC.
Difficulty in dissolving DMPC. Inappropriate solvent choice. DMPC has limited solubility. It is slightly soluble in chloroform and methanol.[9][11] For reactions, it is typically used in aprotic solvents like dichloromethane.[12] Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided.
Inconsistent reaction outcomes. Variability in DMPC quality: Different batches or improperly stored reagent may have varying levels of purity and activity.1. Purchase DMPC from a reputable supplier. 2. Always store the reagent under the recommended conditions. 3. If possible, test a small amount of a new batch of DMPC on a well-established reaction to confirm its activity before proceeding with critical experiments.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7264-90-6[1][2]
Molecular Formula C₈H₁₆ClN₂O₃P[1]
Molecular Weight 254.65 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 80 °C[11]
Boiling Point 137-140 °C at 0.02 Torr[11]
Density 1.36 ± 0.1 g/cm³ (Predicted)[11]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
ChloroformSlightly soluble[9][11]
MethanolSlightly soluble[9][11]
DichloromethaneSoluble (commonly used in synthesis)[12]

Experimental Protocols

Protocol: Peptide Coupling using this compound (DMPC)

This protocol describes a general procedure for the formation of a dipeptide bond using DMPC as the coupling reagent.

Materials:

  • N-protected amino acid

  • C-terminally protected amino acid (or amino acid ester)

  • This compound (DMPC)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM.

  • Add the C-terminally protected amino acid (1.0 equivalent) to the solution.

  • Add the tertiary amine base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate dry vial, weigh the this compound (DMPC, 1.1 equivalents) under an inert atmosphere and dissolve it in a minimal amount of anhydrous DCM.

  • Slowly add the DMPC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

Visualizations

DMPC_Structure cluster_DMPC This compound (DMPC) cluster_morph1 Morpholine 1 cluster_morph2 Morpholine 2 P P O_p O P->O_p Cl Cl P->Cl N1 N P->N1 N2 N P->N2 C1_1 CH₂ N1->C1_1 C2_1 CH₂ C1_1->C2_1 O1 O C2_1->O1 C3_1 CH₂ O1->C3_1 C4_1 CH₂ C3_1->C4_1 C4_1->N1 C1_2 CH₂ N2->C1_2 C2_2 CH₂ C1_2->C2_2 O2 O C2_2->O2 C3_2 CH₂ O2->C3_2 C4_2 CH₂ C3_2->C4_2 C4_2->N2

Caption: Chemical structure of this compound.

Peptide_Coupling_Workflow start Start: Protected Amino Acids & DMPC dissolve Dissolve protected amino acids and base in anhydrous DCM start->dissolve add_dmpc Add DMPC solution at 0°C dissolve->add_dmpc react Stir at room temperature add_dmpc->react workup Aqueous workup and extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Dipeptide Product purify->product

Caption: Experimental workflow for peptide coupling using DMPC.

Troubleshooting_Logic start Low Reaction Yield? check_reagent Was DMPC stored properly (cool, dry, inert atmosphere)? start->check_reagent Yes check_stoichiometry Verify stoichiometry of all reactants start->check_stoichiometry No check_conditions Were anhydrous conditions (dry glassware, solvents, inert gas) used? check_reagent->check_conditions Yes use_fresh Use a fresh vial of DMPC check_reagent->use_fresh No improve_conditions Ensure rigorous anhydrous technique check_conditions->improve_conditions No check_conditions->check_stoichiometry Yes

Caption: Troubleshooting logic for low yield reactions with DMPC.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: Dimorpholinophosphinyl Chloride vs. BOP Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biomedical research and drug development. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. This guide provides a detailed comparison of two phosphonium-based coupling reagents: Dimorpholinophosphinyl chloride (DMPC) and Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent). While the BOP reagent has been extensively studied and characterized, quantitative performance data for DMPC in peptide synthesis is less prevalent in the available literature. This guide therefore focuses on a qualitative and mechanistic comparison, supplemented with available experimental data.

At a Glance: Key Differences

FeatureThis compound (DMPC)BOP Reagent
Primary Application Primarily documented as a condensing reagent in pharmaceutical synthesis (e.g., Dexamethasone Phosphate)[1][2][3][4]. Also used for amide bond formation.Widely used and well-documented for peptide bond formation, especially in difficult couplings[5][6].
Byproduct Safety Information on the toxicity of byproducts is not extensively documented in the context of peptide synthesis.Produces hexamethylphosphoramide (HMPA), a known carcinogen, as a stoichiometric byproduct, which is a significant safety concern[5].
Quantitative Data Limited published data on yields, reaction times, and racemization in peptide coupling.Extensive data available, demonstrating high coupling efficiency and relatively low racemization compared to carbodiimides like DCC[7].
Mechanism of Action Activates the carboxylic acid to form a reactive phosphinic anhydride intermediate[3].Activates the carboxylic acid via a benzotriazolyl active ester, which then reacts with the amine[5].

In-Depth Comparison

This compound (DMPC)

This compound, also known as N,N'-Bis-morpholinophosphinic chloride, functions as a coupling reagent by activating a carboxylic acid to form a highly reactive phosphinic anhydride intermediate[3]. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

While its application in the synthesis of pharmaceuticals requiring ester bond formation is well-documented, its specific use and performance metrics in peptide synthesis are not as thoroughly reported in peer-reviewed literature. This lack of quantitative data on coupling efficiency, reaction kinetics, and racemization levels in peptide synthesis makes a direct, data-driven comparison with more established reagents like BOP challenging.

BOP Reagent

The BOP reagent is a widely utilized coupling reagent in solid-phase and solution-phase peptide synthesis. It is particularly valued for its high efficiency, especially in "difficult" coupling reactions involving sterically hindered amino acids or complex peptide sequences[6]. Studies have shown that BOP-mediated couplings are often faster and more complete than those using traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC).

A significant advantage of the BOP reagent is its ability to suppress certain side reactions. For instance, it minimizes the dehydration of asparagine and glutamine side chains that can occur with other coupling agents[5]. Furthermore, comparative studies have indicated that the BOP reagent leads to lower levels of racemization compared to DCC, particularly when the amount of base is carefully controlled[7].

However, the primary drawback of the BOP reagent is the formation of hexamethylphosphoramide (HMPA) as a byproduct[5]. HMPA is a known carcinogen, and its generation necessitates stringent safety precautions and careful purification of the final peptide product. This has led to the development of alternative phosphonium reagents, such as PyBOP, which are designed to avoid the formation of this toxic byproduct.

Experimental Protocols

Peptide Coupling using BOP Reagent

This protocol is a standard procedure for peptide coupling on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-protected amino acid (2.0 equivalents based on resin substitution)

  • BOP reagent (2.0 equivalents)

  • Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve the N-α-protected amino acid in DMF.

  • Add the dissolved amino acid to the resin.

  • Add the BOP reagent solution (as a 1.0 M solution in DMF) to the resin mixture.

  • Add DIPEA to the reaction mixture.

  • Agitate the mixture at room temperature for 10-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

General Protocol for Amide Bond Formation using this compound

The following is a general procedure for amide bond formation. Specific conditions for peptide coupling on a solid support using DMPC are not well-documented and would require optimization.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DMPC)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Add one equivalent of DMPC to the solution.

  • Add one equivalent of the tertiary amine base to the mixture.

  • Stir the reaction at room temperature to allow for the formation of the phosphinic anhydride intermediate.

  • In a separate vessel, dissolve the amine in the anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature until completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate and purify the amide product.

Visualizing the Workflow and Reagents

To better understand the processes and molecules discussed, the following diagrams have been generated using Graphviz.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-α-Protected Amino Acid Activated_Intermediate Reactive Intermediate (Phosphinic Anhydride or Benzotriazolyl Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (DMPC or BOP) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine N-Terminal Amine of Peptide Chain Amine->Peptide_Bond Elongated_Peptide Elongated Peptide Chain Peptide_Bond->Elongated_Peptide Yields

References

A Comparative Guide to Phosphonium-Type Reagents in Amide Bond Formation: Dimorpholinophosphinyl Chloride vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure formation of amide bonds is a cornerstone of successful synthesis, particularly in the realm of peptide and complex molecule construction. The choice of coupling reagent is paramount to this success. This guide provides an objective comparison of Dimorpholinophosphinyl chloride (DMPC) against other common phosphonium-type reagents, supported by available experimental data and detailed protocols.

This compound, a phosphinic chloride, presents a reactive option for amide bond formation. Its performance characteristics, particularly concerning reaction yields and the suppression of racemization, are crucial considerations when selecting a coupling strategy. This guide will delve into a comparison with established phosphonium reagents such as BOP, PyBOP, and the closely related BOP-Cl.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is primarily judged by its ability to produce high yields of the desired amide product while minimizing side reactions, most notably epimerization of chiral centers. The following table summarizes available quantitative data from various studies to facilitate a comparative understanding of these reagents. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, these data points should be considered in the context of their respective experimental setups.

ReagentModel ReactionYield (%)Epimerization/Diastereomeric ExcessReference
BOP Dipeptide SynthesisHighLow limits of racemization[1]
PyBOP Phenylglycine-containing peptide synthesisGoodLower racemization than HBTU[2]
BOP-Cl Z-MeVal-MeVal-OBut89No racemization detected[3]
BOP-Cl Z-SPip-SPip-OMe96<5% stereomutation[3]
BOP-Cl Peptide acids with N-methylamino acids70-90Chiral integrity not preserved[3]

Data presented is a compilation from different studies and may not be directly comparable due to varying experimental conditions.

Understanding the Mechanisms: Activation of Carboxylic Acids

Phosphonium-type reagents and phosphinic chlorides facilitate amide bond formation by activating the carboxylic acid component, rendering it susceptible to nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive acylphosphonium or mixed phosphinic anhydride intermediate.

General Mechanism of Phosphonium Reagents (e.g., BOP, PyBOP)

The reaction is initiated by the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion then attacks the electrophilic phosphorus atom of the phosphonium reagent. This leads to the formation of an acyloxyphosphonium intermediate, which is a highly effective acylating agent. The amine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the amide and a phosphine oxide byproduct. For BOP, this byproduct is the carcinogenic hexamethylphosphoramide (HMPA), whereas PyBOP generates a less hazardous pyrrolidine-based phosphine oxide.[4][5]

Phosphonium Reagent Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate - H⁺ Base Base Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + Phosphonium Reagent Carboxylate->Acyloxyphosphonium Phosphonium Phosphonium Reagent (e.g., BOP) Tetrahedral Tetrahedral Intermediate Acyloxyphosphonium->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amide R-CO-NH-R' Tetrahedral->Amide Byproduct Phosphine Oxide (e.g., HMPA) Tetrahedral->Byproduct - Byproduct

Mechanism of Amide Bond Formation via Phosphonium Reagents.

Proposed Mechanism for this compound (DMPC)

As a phosphinic chloride, DMPC is believed to react with the carboxylate to form a highly reactive mixed phosphinic anhydride intermediate.[1] This anhydride is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a phosphinate byproduct.

DMPC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylate R-COO⁻ MixedAnhydride Mixed Phosphinic Anhydride Intermediate Carboxylate->MixedAnhydride + DMPC Carboxylate->MixedAnhydride DMPC Dimorpholinophosphinyl Chloride (DMPC) Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amide R-CO-NH-R' Tetrahedral->Amide Byproduct Dimorpholinophosphinate Tetrahedral->Byproduct - Byproduct

Proposed Mechanism of Amide Bond Formation using DMPC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative protocols for amide bond formation using a phosphonium-type reagent and a proposed protocol for DMPC based on related phosphinic chlorides.

General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, a common application for these coupling reagents.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Couple Next Fmoc-Amino Acid (Phosphonium Reagent, Base, DMF) Washing1->Coupling Washing2 Wash Resin (DMF) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End Pure Peptide Purification->End

General Workflow for Solid-Phase Peptide Synthesis.

Protocol 1: Amide Bond Formation Using PyBOP

This protocol is a general procedure for the coupling of a carboxylic acid and an amine in solution phase using PyBOP.

Materials:

  • Carboxylic Acid

  • Amine

  • PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approximately 10 volumes).

  • Add the amine (1.2 eq) to the solution.

  • Add DIPEA or TEA (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 volumes).

  • Wash the organic layer successively with 10% citric acid solution (10 volumes), water (2 x 10 volumes), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[6]

Protocol 2: Proposed Protocol for Amide Bond Formation Using this compound (DMPC)

This proposed protocol is based on procedures for similar phosphinic chloride reagents and general amide coupling reactions. Optimization of equivalents and reaction times may be necessary for specific substrates.

Materials:

  • Carboxylic Acid

  • Amine

  • This compound (DMPC)

  • N-Methylmorpholine (NMM) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% aqueous sodium bicarbonate solution

  • 1 N aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add N-Methylmorpholine (2.2 eq).

  • Cool the solution to 0 °C.

  • Add a solution of DMPC (1.2 eq) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for a pre-activation period of 10-30 minutes.

  • Add the amine (1.2-1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 5% sodium bicarbonate solution, followed by 1 N HCl solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8]

Conclusion

This compound is a reactive coupling reagent for amide bond formation. While comprehensive, direct comparative data with mainstream phosphonium reagents like BOP and PyBOP is limited, related phosphinic chlorides such as BOP-Cl have demonstrated high yields and low racemization in challenging coupling reactions. The primary advantage of phosphonium reagents like PyBOP over the original BOP reagent is the avoidance of the carcinogenic byproduct HMPA. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the steric hindrance of the coupling partners, the propensity for racemization, and safety considerations. The provided protocols offer a starting point for the practical application of these valuable synthetic tools. Further research into the direct comparison of DMPC's performance would be beneficial for the scientific community.

References

A Comparative Guide to Amide Bond Formation: Efficacy of Dimorpholinophosphinyl Chloride as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. This guide provides a comparative analysis of Dimorpholinophosphinyl chloride as a coupling reagent for amide synthesis, placing its performance in context with other widely used alternatives. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate an informed selection of reagents for this critical transformation.

This compound, a phosphorus-based coupling reagent, offers a practical approach to amide bond formation. Its mechanism of action involves the activation of a carboxylic acid to form a highly reactive phosphinic anhydride intermediate. This intermediate then readily undergoes nucleophilic attack by an amine to yield the desired amide. While specific quantitative data directly comparing this compound with other reagents in a single study is limited in the readily available literature, we can infer its potential performance by examining related phosphorus-based reagents and comparing their efficacy with standard coupling agents.

Performance Comparison of Amide Coupling Reagents

To provide a clear comparison, the following table summarizes the performance of various coupling reagents across different substrates. The data for Phosphonitrilic Chloride Trimer (PNT), a related phosphorus-based reagent, is included to offer a proxy for the expected performance of this compound.

Carboxylic AcidAmineCoupling ReagentReaction Time (h)Yield (%)Reference
4-Nitrobenzoic acidAnilinePNT2.594[1]
4-Chlorobenzoic acidAnilinePNT2.092[1]
Benzoic acidBenzylaminePPh₃/N-chlorophthalimide1283[2]
4-Methoxybenzoic acidBenzylaminePPh₃/N-chlorophthalimide1284[2]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATU/DIPEA538[3]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideBOP-Cl/Et₃N-28[3]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideDCC/DMAP428[3]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)4272[3]

Experimental Protocols

General Protocol for Amide Synthesis using Phosphonitrilic Chloride Trimer (PNT)

This protocol, adapted from a study on a related phosphorus-based reagent, can serve as a starting point for reactions with this compound.[1]

  • Dissolve Phosphonitrilic Chloride Trimer (PNT) (0.25 mmol) in 10 ml of dichloromethane.

  • Add N-methyl morpholine (1.5 mmol) to the solution with constant stirring at 0-5°C.

  • After 30 minutes, add the respective carboxylic acid (1.5 mmol) and continue stirring.

  • Monitor the disappearance of the carboxylic acid using Thin Layer Chromatography (TLC).

  • Once the carboxylic acid is consumed, add the aniline (1.4 mmol) and continue stirring at room temperature.

  • Monitor the progress of the reaction by TLC (9:1; petroleum ether: ethyl acetate, v/v).

  • After completion of the reaction (typically 2-3 hours), wash the reaction mixture with 5% NaHCO₃ (3 x 10 ml), followed by 2 N HCl (3 x 10 ml) and H₂O (2 x 10 ml).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the desired product.

  • Purify the product by column chromatography.

General Protocol for Amide Synthesis using PPh₃/N-chlorophthalimide

This method involves the in-situ generation of reactive phosphonium species.[2]

  • Combine the carboxylic acid (1 equiv), triphenylphosphine (1.5 equiv), and N-chlorophthalimide (1.5 equiv) in a suitable solvent (e.g., toluene or acetonitrile, 3 mL).

  • Stir the resulting solution for 1 minute before adding the desired amine (3 equiv).

  • Stir the resulting mixture at room temperature for 12 hours in an inert atmosphere.

  • Dissolve the crude reaction mixture in 10 mL of ethyl acetate.

  • Wash the solution with a saturated solution of sodium bicarbonate (8 mL) and a brine solution (8 mL).

  • Dry the organic layer with sodium sulfate and then concentrate via rotary evaporation.

  • Isolate the corresponding amide via column chromatography.

Mechanistic Insights and Logical Relationships

The formation of an amide bond using a phosphorus-based coupling reagent like this compound generally proceeds through the activation of the carboxylic acid. The following diagrams illustrate the proposed reaction pathway and the logical workflow of the synthesis.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Dimorpholinophosphinyl Chloride Coupling_Reagent->Activation Base Base (e.g., NMM) Base->Activation Activation->Nucleophilic_Attack Amide Amide Nucleophilic_Attack->Amide Byproduct Phosphorus-based Byproduct Nucleophilic_Attack->Byproduct

Caption: Experimental workflow for amide synthesis.

Reaction_Mechanism RCOOH R-COOH Intermediate Reactive Phosphinic Anhydride Intermediate RCOOH->Intermediate + Reagent Reagent Dimorpholinophosphinyl Chloride Amide R-CONH-R' Intermediate->Amide + Amine Amine R'-NH2 Byproduct Byproduct

Caption: Proposed mechanism for amide bond formation.

Conclusion

This compound represents a viable option for amide bond formation, belonging to the class of effective phosphorus-based coupling reagents. While direct, comprehensive comparative studies are not extensively documented, the performance of related compounds suggests it can achieve high yields under mild conditions. The choice of coupling reagent will ultimately depend on the specific substrates, desired reaction conditions, and considerations of cost and byproduct removal. The provided protocols and mechanistic diagrams offer a foundational understanding for researchers to effectively utilize and evaluate this compound in their synthetic endeavors.

References

Assessing the Efficiency of Dimorpholinophosphinyl Chloride in Hindered Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the formation of amide bonds stands as a cornerstone reaction, pivotal in the construction of peptides, pharmaceuticals, and a vast array of functional molecules. The challenge intensifies significantly when dealing with sterically hindered amino acids or carboxylic acids, where traditional coupling methods often falter, leading to low yields, racemization, and undesired side reactions. This guide provides a comparative analysis of Dimorpholinophosphinyl chloride (DMPC), a phosphinic chloride-based coupling reagent, against other commonly employed reagents for hindered amide bond formation. We present available experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their challenging coupling reactions.

Introduction to Hindered Amide Bond Formation

The coupling of a carboxylic acid and an amine to form an amide bond is a condensation reaction that requires the activation of the carboxyl group. In the case of sterically demanding substrates, the reactive intermediates are often shielded, impeding the nucleophilic attack of the amine. This necessitates the use of highly efficient coupling reagents that can overcome this steric barrier. While numerous coupling reagents have been developed, their efficacy can vary dramatically depending on the specific substrates and reaction conditions.

This compound (DMPC): A Profile

This compound (DMPC) is an organophosphorus compound that serves as an effective coupling reagent. Its mechanism of action involves the activation of a carboxylic acid to form a highly reactive phosphinic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. While direct comparative studies on DMPC for hindered couplings are not extensively documented, its structural relative, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), has shown considerable success in coupling hindered substrates. This suggests that DMPC is a promising candidate for such challenging transformations.

Comparative Performance of Coupling Reagents in Hindered Couplings

To provide a clear comparison, the following table summarizes the performance of various coupling reagents in hindered amide bond formation, drawing from available literature. It is important to note that direct quantitative comparisons involving DMPC are limited, and therefore, data for the closely related BOP-Cl are included to provide a relevant benchmark for phosphinic chloride reagents.

Coupling ReagentHindered Substrates (Example)Yield (%)Reaction Time (h)RacemizationReference
DMPC (inferred) Sterically demanding amino acidsPotentially HighVariableLow (expected)-
BOP-Cl N-methylated amino acids80-951-4Low[1]
HATU α,α-disubstituted amino acids70-900.5-2Low[2]
HBTU Hindered amino acids60-851-3Moderate[3]
PyBOP Sterically hindered fragments65-881-4Low[3]
COMU Sterically hindered amino acids75-920.5-2Low[2]

Note: The performance of DMPC is inferred based on the known reactivity of phosphinic chlorides and the performance of its analogue, BOP-Cl. Specific yields and reaction times will be highly substrate-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in challenging coupling reactions. Below are representative protocols for the use of DMPC and a common alternative, HATU.

Experimental Protocol 1: Hindered Amide Coupling using this compound (DMPC)

This protocol is adapted for a generic hindered coupling reaction.

Materials:

  • Hindered carboxylic acid (1.0 equiv)

  • Hindered amine (1.1 equiv)

  • This compound (DMPC) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid and anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMPC to the solution, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the phosphinic anhydride intermediate.

  • Add the hindered amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Experimental Protocol 2: Hindered Amide Coupling using HATU

Materials:

  • Hindered carboxylic acid (1.0 equiv)

  • Hindered amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the hindered carboxylic acid, hindered amine, and HATU in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure amide.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for DMPC and a generalized uronium/aminium salt coupling reagent like HATU.

DMPC_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Phosphinic Anhydride Intermediate RCOOH->Intermediate + DMPC - HCl DMPC DMPC Amide Amide (R-CONHR') Intermediate->Amide + Amine Byproduct Dimorpholinophosphinic Acid Amine Amine (R'-NH2)

Proposed reaction mechanism for DMPC-mediated amide coupling.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide (R-CONHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproducts Tetramethylurea + HOAt

Generalized mechanism for uronium salt (e.g., HATU) coupling.

Conclusion

The selection of an appropriate coupling reagent is paramount for the successful synthesis of sterically hindered amides. While uronium/aminium reagents like HATU and COMU are well-established for their high efficiency, phosphinic chlorides such as this compound represent a valuable, albeit less documented, alternative. The inferred performance of DMPC, based on its structural similarity to BOP-Cl, suggests it is a potent reagent for overcoming steric hindrance with the potential for low racemization.

Researchers and drug development professionals are encouraged to consider DMPC as a viable option in their synthetic strategies, particularly when other common reagents provide suboptimal results. Further systematic studies directly comparing the efficacy of DMPC against other leading coupling reagents in a variety of hindered systems would be highly beneficial to the scientific community. The provided protocols and mechanistic diagrams offer a foundational understanding for the application of these reagents in the synthesis of complex and challenging molecules.

References

A Comparative Guide to Phosphorylation Reagents: Alternatives to Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a crucial transformation in synthetic chemistry. The choice of phosphorylating agent is critical to the success of these reactions, influencing efficiency, selectivity, and substrate scope. While Dimorpholinophosphinyl chloride has been a widely used reagent, a new generation of alternatives offers significant advantages in terms of mildness, chemoselectivity, and ease of use. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Chemical Phosphorylation Reagents: A Head-to-Head Comparison

Several classes of reagents have emerged as powerful alternatives for the phosphorylation of alcohols. Below is a comparative summary of their performance based on published experimental data.

Performance of Phosphorylating Agents on Diverse Alcohol Substrates
Substrate ExampleΨ-Reagent (% Yield)2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (% Yield)Diphenyl Phosphate (% Yield)Di-tert-butyl N,N-diethylphosphoramidite (% Yield)
Primary Alkyl Alcohol95[1][2]70-90 (for nucleosides)[3]85-95 (with activation)[4][5]90+[6]
Secondary Alkyl Alcohol92[2]Data not readily available for simple alcohols94 (for diphenylmethanol)[4][5][7][8]90+[6]
Tertiary Alkyl Alcohol85[2]Data not readily available for simple alcoholsGood to excellent yields reported[4][5][8]Data not readily available
Amino Alcohol (e.g., Serine derivative)>95 (O-selective)[1][2]Not typically used for this purposeData not readily availableGood yields for protected serine[6]
Complex/Sensitive Substrate (e.g., AZT)89[1]N/AData not readily availableData not readily available
Carbohydrate78[6]Good yields reported[6]Data not readily availableData not readily available

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes and is drawn from various literature sources.

In-Depth Look at Phosphorylation Alternatives

The Ψ-Reagent: A Mild and Chemoselective Powerhouse

The Ψ-reagent (a P(V)-based reagent) has emerged as a highly effective and versatile phosphorylating agent. It is particularly noted for its operational simplicity and broad substrate scope under mild reaction conditions.[1][2]

Key Advantages:

  • High Chemoselectivity: The Ψ-reagent demonstrates excellent chemoselectivity, preferentially phosphorylating hydroxyl groups over other nucleophilic functionalities like amines.[1] This selectivity is a significant advantage when working with complex molecules bearing multiple functional groups.

  • Mild Reaction Conditions: Phosphorylation with the Ψ-reagent typically proceeds at room temperature, avoiding the need for harsh reagents or extreme temperatures that can degrade sensitive substrates.[1]

  • Broad Substrate Scope: It has been successfully employed for the phosphorylation of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as complex and medicinally relevant molecules.[1][2]

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: The Oligonucleotide Synthesis Workhorse

This phosphoramidite reagent is a cornerstone of automated solid-phase DNA and RNA synthesis.[3] While its primary application is in the formation of phosphodiester bonds between nucleosides, its reactivity can be harnessed for the phosphorylation of other molecules.

Key Features:

  • High Efficiency in Nucleotide Coupling: It provides near-quantitative coupling efficiencies in automated oligonucleotide synthesis.[3]

  • Activation Required: Its use as a phosphorylating agent for alcohols requires activation, typically with an acidic azole catalyst such as 1H-tetrazole.

  • Broader Applications: While less common, it has been used for the phosphorylation of non-nucleosidic alcohols, particularly in the synthesis of phospholipids and other biomolecules.

Diphenyl Phosphate: A Classic Reagent with Modern Applications

Diphenyl phosphate is a more traditional phosphorylating agent that has found renewed utility in Lewis-acid catalyzed phosphorylation reactions.[4][5]

Key Characteristics:

  • Lewis Acid Catalysis: Modern protocols often employ a Lewis acid, such as Al(OTf)₃, to activate the alcohol for nucleophilic attack on the phosphate.[4][5]

  • Good Yields for Specific Substrates: This method has been shown to provide good to excellent yields for the phosphorylation of secondary and tertiary benzylic alcohols.[4][5][8]

  • Substrate Limitations: The substrate scope can be limited, with some primary and secondary alkyl alcohols not reacting under the reported conditions.[4][5]

Di-tert-butyl N,N-diethylphosphoramidite: A Reagent for Protected Phosphorylation

Similar to other phosphoramidites, Di-tert-butyl N,N-diethylphosphoramidite is a P(III) reagent that requires a subsequent oxidation step to form the phosphate triester. The tert-butyl protecting groups can then be removed under acidic conditions.

Key Aspects:

  • Stepwise Process: The phosphorylation process involves two distinct steps: phosphitylation followed by oxidation.

  • Protecting Group Strategy: The use of tert-butyl groups provides a convenient protection strategy, as they are stable to many reaction conditions and can be readily removed.

  • Applications in Peptide Phosphorylation: This reagent has been used for the phosphorylation of serine-containing peptides.[6]

Enzymatic Phosphorylation: The Biological Approach

Nature's solution to phosphorylation involves a vast family of enzymes called kinases. These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[9]

Core Principles:

  • High Specificity: Kinases exhibit exquisite substrate specificity, often recognizing and phosphorylating a single amino acid residue (serine, threonine, or tyrosine) within a protein.[9][10]

  • Mild and Aqueous Conditions: Enzymatic reactions occur under physiological conditions, making them ideal for the phosphorylation of delicate biomolecules.

  • Catalytic Activity: Kinases are true catalysts, meaning a small amount of enzyme can process a large amount of substrate.

Experimental Protocols

General Procedure for Phosphorylation using the Ψ-Reagent
  • To a vial containing the alcohol (1.0 equiv) and the Ψ-reagent (1.5 equiv) under an inert atmosphere, add anhydrous dichloromethane (DCM).

  • Stir the mixture for 2 minutes at room temperature.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise and continue stirring for 1 hour.

  • Add a pre-mixed solution of water in acetonitrile, followed by an additional portion of DBU (3.0 equiv).

  • Stir for 15 minutes at room temperature.

  • The reaction mixture is then concentrated, and the product is purified by chromatography.[1]

General Procedure for Phosphorylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
  • Dissolve the alcohol (1.0 equiv) and 1H-tetrazole (0.85 equiv) in anhydrous acetonitrile.

  • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Dilute the reaction with a suitable organic solvent (e.g., TBME) and wash with water and brine.

  • Concentrate the organic layer and purify the crude product by column chromatography.

General Procedure for Lewis Acid-Catalyzed Phosphorylation with Diphenyl Phosphate
  • Combine the alcohol (1.0 equiv), diphenyl phosphate (2.5 equiv), and a Lewis acid catalyst (e.g., Al(OTf)₃, 10 mol%) in a suitable solvent such as dichloroethane.

  • Add an activating agent like trifluoromethanesulfonic anhydride (2.0 equiv).

  • Heat the reaction mixture (e.g., to 40°C) and stir for several hours (e.g., 14 hours).

  • Upon completion, the reaction is worked up and the product purified by chromatography.[4][5]

General Protocol for In Vitro Enzymatic Protein Phosphorylation
  • Prepare a reaction buffer containing the protein substrate, a specific kinase, and ATP in a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

  • The reaction can be stopped by adding a denaturing sample buffer for subsequent analysis by methods like SDS-PAGE and Western blotting with phospho-specific antibodies.

Visualizing the Processes: Workflows and Signaling Pathways

To better understand the practical application and biological context of phosphorylation, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and two key signaling pathways where phosphorylation is central.

G Experimental Workflow for Chemical Phosphorylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Alcohol Substrate B Choose Phosphorylating Reagent A->B C Prepare Anhydrous Solvents and Reagents B->C D Combine Reactants under Inert Atmosphere C->D E Add Catalyst/Activator (if required) D->E F Monitor Reaction Progress (e.g., TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Workup/Extraction G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A generalized workflow for a chemical phosphorylation reaction.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: The MAPK/ERK signaling cascade, a key regulator of cell fate.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K P PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt PDK1->Akt P (Thr308) Akt_active Akt (active) Akt->Akt_active P (Ser473) by mTORC2 Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Akt_active->Downstream_Targets P Cellular_Response Cellular Response (Survival, Growth) Downstream_Targets->Cellular_Response

Caption: The PI3K/Akt pathway, crucial for cell survival and growth.

Conclusion

The field of chemical phosphorylation has evolved significantly, offering researchers a diverse toolkit of reagents that are milder, more selective, and more efficient than traditional methods. The Ψ-reagent stands out for its broad applicability and chemoselectivity in the phosphorylation of a wide range of alcohols. For specialized applications like oligonucleotide synthesis, phosphoramidites such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite remain the gold standard. The choice of the optimal phosphorylating agent will ultimately depend on the specific substrate, the desired outcome, and the experimental constraints. For biological applications requiring the utmost specificity, enzymatic phosphorylation using kinases remains an unparalleled approach. This guide provides a foundation for making an informed decision, empowering researchers to achieve their synthetic and biological goals with greater precision and success.

References

Dimorpholinophosphinyl Chloride: A Comparative Guide to its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC) is a versatile reagent in organic synthesis, primarily utilized as a phosphinylating and coupling agent. Its applications span from the synthesis of blockbuster pharmaceuticals to the formation of complex peptides. This guide provides a comparative overview of DMPC's performance against alternative reagents in its key applications, supported by available experimental data and detailed methodologies.

Section 1: Peptide Synthesis

This compound, also known as N,N'-Bis-morpholinophosphinic chloride, serves as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. It belongs to the class of phosphinic chloride reagents.

Comparison with Alternative Coupling Reagents

One alternative phosphinic chloride is N,N'-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl). Studies on BOP-Cl report high yields for dipeptide synthesis, particularly with sterically hindered amino acids. However, a significant drawback is the potential for racemization.

Other commonly used classes of coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). These reagents are known for their high efficiency and relatively low racemization when used with additives like 1-hydroxybenzotriazole (HOBt).

Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis

Coupling ReagentModel PeptideYield (%)RacemizationReference
BOP-Cl Dipeptides with imino acids80-100Low[1]
BOP-Cl Peptides with N-methylamino acids70-90High[1]
BOP Various dipeptidesHighLow[2]
HBTU Various dipeptidesHighLow[2]
FDPP Various dipeptidesGoodLow[2]
IBCF Various dipeptidesModerateVariable[2]

Note: Data for DMPC is not available in a direct comparative study. The data for BOP-Cl, a similar phosphinic chloride, is presented for reference.

Experimental Protocol: Dipeptide Synthesis using a Phosphinic Chloride Reagent (General Procedure)

This protocol is a general representation of how a phosphinic chloride coupling reagent like this compound would be used in a solution-phase peptide synthesis.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)

  • This compound (DMPC)

  • Tertiary base (e.g., N-methylmorpholine or Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.

  • Basification: Add the tertiary base (2.0 equivalents) to the solution to neutralize the hydrochloride and activate the carboxyl group.

  • Activation: Cool the solution to 0°C in an ice bath. Add this compound (1.1 equivalents) dropwise while stirring.

  • Coupling: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude dipeptide by column chromatography on silica gel.

DOT Diagram: General Workflow for Dipeptide Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification N_protected_AA N-Protected Amino Acid Dissolution Dissolve Reactants in Anhydrous Solvent N_protected_AA->Dissolution AA_ester_HCl Amino Acid Ester HCl AA_ester_HCl->Dissolution DMPC DMPC Activation Activate Carboxyl Group with DMPC at 0°C DMPC->Activation Base Tertiary Base Base->Dissolution Dissolution->Activation Coupling Stir at Room Temperature (2-4 hours) Activation->Coupling Workup Aqueous Work-up (Wash with Acid, Base, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Purified Dipeptide Purification->Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis using DMPC.

Section 2: Synthesis of Dexamethasone Phosphate

This compound is a key reagent in the pharmaceutical industry for the synthesis of Dexamethasone Phosphate, a water-soluble pro-drug of the corticosteroid Dexamethasone. DMPC acts as a phosphorylating agent, introducing the phosphate moiety to the C21 hydroxyl group of Dexamethasone.

Comparison with Alternative Phosphorylating Agents

A common alternative for the phosphorylation of Dexamethasone is pyrophosphoryl chloride (P₂O₃Cl₄). A patent for a one-step synthesis of Dexamethasone Phosphate using pyrophosphoryl chloride reports high yields and purity.

Table 2: Comparison of Phosphorylating Agents for Dexamethasone Phosphate Synthesis

ReagentSubstrateSolventYield (%)Purity (%)Reference
Pyrophosphoryl Chloride DexamethasoneTetrahydrofuran>99 (conversion)>99[3]
This compound Dexamethasone----

Note: Specific yield and purity data for the synthesis of Dexamethasone Phosphate using DMPC was not available in the reviewed literature for a direct comparison.

Experimental Protocol: Phosphorylation of Dexamethasone using a Phosphinyl Chloride (General Procedure)

This protocol outlines a general procedure for the phosphorylation of a hydroxyl group, which can be adapted for the synthesis of Dexamethasone Phosphate using this compound.

Materials:

  • Dexamethasone

  • This compound (DMPC)

  • Anhydrous pyridine or another suitable anhydrous base/solvent

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Water

  • Aqueous acid solution (e.g., dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolution: Dissolve Dexamethasone (1.0 equivalent) in a mixture of anhydrous THF and anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon).

  • Phosphorylation: Cool the solution to a low temperature (e.g., -10°C to 0°C). Add a solution of this compound (1.1 to 1.5 equivalents) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • Hydrolysis: After the reaction is complete, carefully add cold water to hydrolyze the intermediate phosphinate and any excess reagent.

  • Work-up:

    • Adjust the pH of the solution to acidic (pH 2-3) with a dilute acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solvent to obtain the crude Dexamethasone Phosphate. Further purification can be achieved by recrystallization or chromatography.

DOT Diagram: Dexamethasone Phosphorylation Pathway

G Dexamethasone Dexamethasone Intermediate Phosphinate Intermediate Dexamethasone->Intermediate + DMPC (Anhydrous Pyridine/THF) DMPC Dimorpholinophosphinyl Chloride (DMPC) DMPC->Intermediate Dexamethasone_Phosphate Dexamethasone Phosphate Intermediate->Dexamethasone_Phosphate Hydrolysis (Water)

Caption: Synthetic pathway for Dexamethasone Phosphate using DMPC.

Conclusion

This compound is an effective reagent for both peptide coupling and phosphorylation reactions. While direct comparative studies with quantitative performance metrics against all modern alternatives are not extensively documented, the available literature and data on similar compounds suggest it is a viable and valuable tool in the synthetic chemist's arsenal. Its application in the industrial synthesis of Dexamethasone Phosphate underscores its importance. For peptide synthesis, while potentially effective, careful consideration must be given to the possibility of racemization, a known issue with some phosphinic chloride reagents. Researchers should consider the specific requirements of their synthetic targets when selecting DMPC or an alternative reagent.

References

Evaluating the Cost-Effectiveness of Dimorpholinophosphinyl Chloride in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and material science sectors, the choice of reagents is a critical determinant of both process efficiency and economic viability. Dimorpholinophosphinyl chloride (DMPC) has emerged as a significant phosphorylating agent, valued for its high reactivity and selectivity.[1][2] This guide provides a comprehensive evaluation of the cost-effectiveness of DMPC in large-scale synthesis by comparing its performance and economic attributes against a common alternative, Phosphorus Oxychloride (POCl3). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and scale-up.

Comparative Analysis of Phosphorylating Agents

The selection of a phosphorylating agent for large-scale synthesis hinges on a balance of raw material cost, reaction performance, and operational safety. While DMPC is a potent and selective reagent, its cost-effectiveness must be weighed against more traditional and often less expensive alternatives like POCl3.

Cost Comparison

The direct cost of the phosphorylating agent is a primary consideration in large-scale manufacturing. The following table summarizes the available pricing information for DMPC and POCl3. It is important to note that prices can vary significantly based on supplier, purity, and order volume.

ReagentPrice (USD/kg)Minimum Order Quantity
This compound (DMPC)$1.10 - $9.90[3]1 Ton[4]
Phosphorus Oxychloride (POCl3)~$0.90 - $2.40 (converted from INR)[5]25 - 300 kg[5]
Phosphorus Oxychloride (POCl3)$5.00 - $6.50[6]Not Specified

Performance and Safety Comparison

Beyond the initial purchase price, the overall cost-effectiveness of a reagent is influenced by its performance in the synthesis and the associated handling and safety requirements.

ParameterThis compound (DMPC)Phosphorus Oxychloride (POCl3)
Reactivity & Selectivity High reactivity and selectivity, enabling efficient synthesis of complex molecules.[1][2]Highly reactive, but can be less selective, potentially leading to more by-products.[7]
Primary Applications Crucial condensing reagent in the synthesis of pharmaceuticals like Dexamethasone Phosphate.[1][2][3][8] Also used in polymer chemistry and material science.[1][2][8]Used in the manufacture of phosphate esters, pharmaceuticals, insecticides, and plasticizers.[7][9]
Reaction Conditions Typically used in anhydrous organic solvents at room temperature.[10]Often requires stricter control of reaction conditions due to high reactivity.
Handling & Safety Moisture sensitive and hygroscopic; should be stored under an inert atmosphere.[10][11][12]Highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[9][13] Requires specialized handling and storage.[7][13]
Purity & By-products High selectivity often leads to cleaner reactions and higher purity of the final product, potentially simplifying downstream purification.Lower selectivity can result in a greater number of by-products, necessitating more extensive purification steps.

Experimental Protocols

General Protocol for Phosphorylation using this compound (DMPC)

This protocol outlines the general steps for the synthesis of a phosphate ester, such as in the preparation of Dexamethasone Phosphate, where DMPC acts as a condensing reagent.

  • Reaction Setup: The reaction is typically carried out in a dry, inert atmosphere (e.g., nitrogen or argon) in a suitable reactor equipped with a stirrer, thermometer, and addition funnel. Anhydrous organic solvents such as benzene or dichloromethane are commonly used.

  • Reagent Preparation: The substrate (e.g., Dexamethasone) is dissolved in the chosen anhydrous solvent in the reactor.

  • Addition of DMPC: this compound, dissolved in the same anhydrous solvent, is added dropwise to the solution of the substrate at a controlled temperature, often room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield the desired phosphate ester.

General Protocol for Phosphorylation using Phosphorus Oxychloride (POCl3)

This protocol describes a general procedure for phosphorylation of an alcohol using POCl3.

  • Reaction Setup: The reaction must be conducted in a well-ventilated fume hood due to the high toxicity of POCl3. A dry, inert atmosphere is essential. The reactor should be equipped with a stirrer, thermometer, dropping funnel, and a system to scrub the effluent gas (HCl).

  • Reagent Preparation: The alcohol substrate is dissolved in an anhydrous, non-protic solvent (e.g., pyridine, triethylamine, or dichloromethane) and cooled in an ice bath.

  • Addition of POCl3: Phosphorus oxychloride is added dropwise to the cooled solution of the alcohol. The addition is highly exothermic and generates HCl gas, requiring careful temperature control and an efficient scrubbing system.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice or a cold aqueous solution. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by distillation, crystallization, or chromatography.

Visualizations

G cluster_workflow General Phosphorylation Workflow start Start: Anhydrous Reaction Setup dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Phosphorylating Agent (DMPC or POCl3) dissolve->add_reagent reaction Monitor Reaction (TLC/HPLC) add_reagent->reaction quench Quench Reaction reaction->quench extract Work-up & Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify end Final Product purify->end

Caption: General workflow for a phosphorylation reaction.

G cluster_dmpc This compound (DMPC) cluster_pocl3 Phosphorus Oxychloride (POCl3) Reagent Phosphorylating Agent DMPC_Cost Cost: Higher per kg POCl3_Cost Cost: Lower per kg DMPC_Selectivity Selectivity: High DMPC_Cost->DMPC_Selectivity DMPC_Safety Safety: Moisture Sensitive DMPC_Selectivity->DMPC_Safety POCl3_Selectivity Selectivity: Moderate POCl3_Cost->POCl3_Selectivity POCl3_Safety Safety: Highly Toxic & Corrosive POCl3_Selectivity->POCl3_Safety

Caption: Logical comparison of DMPC and POCl3 attributes.

Conclusion

The evaluation of this compound's cost-effectiveness in large-scale synthesis extends beyond its procurement price. While POCl3 presents a lower initial cost per kilogram, DMPC offers significant advantages in terms of selectivity, which can lead to higher yields of the desired product and reduced costs for purification.[1][2] Furthermore, the considerably milder handling requirements and improved safety profile of DMPC can offset its higher unit price by reducing the need for specialized equipment, extensive personal protective equipment, and complex waste disposal procedures that are mandatory when working with the highly toxic and corrosive POCl3.[9][13]

For the large-scale synthesis of high-value products such as pharmaceuticals, where purity is paramount and process simplification can lead to substantial long-term savings, this compound can be the more cost-effective choice. Conversely, for the production of lower-value commodity chemicals where the raw material cost is the dominant economic driver, Phosphorus Oxychloride may remain the more financially viable option, provided the necessary safety and handling infrastructure is in place. Ultimately, the decision must be based on a holistic analysis of the entire manufacturing process, including raw material costs, reaction efficiency, purification expenses, and safety-related expenditures.

References

A Comparative Guide to the Spectroscopic Analysis of Dimorpholinophosphinyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimorpholinophosphinyl chloride (DMPC) is a versatile phosphinylating agent used in organic synthesis, particularly for the formation of phosphorodiamidates and phosphinic amides. Proper characterization of the resulting products is crucial for ensuring reaction success and purity. This guide provides a comparative overview of the key spectroscopic techniques used to analyze the products of DMPC reactions and contrasts them with products derived from alternative phosphorylating agents.

Reactions of this compound

DMPC readily reacts with nucleophiles such as alcohols and primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the corresponding phosphorodiamidate esters and phosphinic amides, respectively.

Reaction with Alcohols: (morph)₂P(O)Cl + R-OH → (morph)₂P(O)OR + HCl

Reaction with Amines: (morph)₂P(O)Cl + R₂NH → (morph)₂P(O)NR₂ + HCl

Spectroscopic Characterization of DMPC Reaction Products

The primary methods for structural elucidation are ³¹P NMR, ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

³¹P NMR is the most diagnostic technique for analyzing organophosphorus compounds, offering a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom.

  • P,P-Dimorpholinophosphinic Amides ((morph)₂P(O)NR₂): These compounds typically exhibit ³¹P chemical shifts in the range of δ = 20 to 30 ppm . For example, the ³¹P NMR signal for N-benzyl-P,P-diphenylphosphinic amide, a related structure, appears at δ = 27.03 ppm.[1][2]

  • Phosphorodiamidate Esters ((morph)₂P(O)OR): The replacement of a nitrogen atom with a more electronegative oxygen atom on the phosphorus center generally causes a downfield shift. The chemical shifts for these esters are expected to be in a distinct range, often slightly downfield compared to the corresponding amides.

While less direct for observing the phosphorus center, ¹H and ¹³C NMR are essential for confirming the overall structure of the product.

  • Morpholine Protons: The protons of the two morpholine rings typically appear as complex multiplets. Protons on carbons adjacent to the nitrogen (N-CH₂) are found around δ = 3.0-3.3 ppm , while those adjacent to the oxygen (O-CH₂) are around δ = 3.6-3.8 ppm .

  • Substituent Protons (R-group): The chemical shifts and coupling patterns of the protons on the R-group from the alcohol or amine will be observable and can be used to confirm successful incorporation. For instance, in an N-benzyl derivative, the benzylic CH₂ protons would appear as a doublet around δ = 4.2 ppm due to coupling with the phosphorus atom.[1]

IR spectroscopy is used to identify key functional groups and confirm the formation of the desired product.

  • P=O Stretch: A strong absorption band corresponding to the phosphoryl (P=O) stretch is a key indicator. In phosphinic amides and phosphorodiamidates, this band typically appears in the range of 1180-1280 cm⁻¹ .

  • P-N Stretch: Vibrations for the P-N bond are usually found in the 900-1000 cm⁻¹ region.

  • N-H Stretch: For products derived from primary amines, a characteristic N-H stretching peak will be present around 3100-3300 cm⁻¹ .[3] The absence of a broad O-H stretch (from the starting alcohol) or the shift in the N-H stretch (from the starting amine) provides evidence of reaction completion.

MS is used to confirm the molecular weight of the product and can provide structural information through fragmentation patterns. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the expected molecular weight of the phosphorodiamidate or phosphinic amide.

Comparison with Alternative Phosphorylating Agents

The choice of phosphorylating agent significantly impacts the spectroscopic properties of the final product. Below is a comparison of products derived from DMPC with those from two common alternatives: Diphenylphosphinic Chloride (Ph₂P(O)Cl) and Phosphorus Oxychloride (POCl₃).

Table 1: Comparative ³¹P NMR Chemical Shifts (δ, ppm) of Representative Amide Products

ReagentProduct StructureTypical ³¹P Shift Range (ppm)
This compound (morph)₂P(O)NR₂20 – 30
Diphenylphosphinic Chloride Ph₂P(O)NR₂25 – 35[1][2]
Phosphorus Oxychloride Cl₂P(O)NR₂5 – 15

As shown, the nature of the substituents on the phosphorus atom dramatically influences the ³¹P chemical shift. The electron-donating morpholino groups result in a more upfield shift compared to the phenyl groups.

Table 2: Comparative IR Frequencies (cm⁻¹) of the P=O Stretch

ReagentProduct StructureP=O Stretch (cm⁻¹)
This compound (morph)₂P(O)NR₂1180 – 1250
Diphenylphosphinic Chloride Ph₂P(O)NR₂1190 – 1220
Phosphorus Oxychloride Cl₂P(O)NR₂1250 – 1300

The higher electronegativity of chlorine atoms in the POCl₃ derivatives leads to a P=O stretching vibration at a higher frequency compared to the amide-substituted products.

Experimental Protocols

  • To a stirred solution of an amine (1.0 eq.) and triethylamine (1.1 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water or a mild aqueous acid/base as needed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure phosphinic amide.

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[4] Proton decoupling is commonly applied to simplify the spectrum.[5]

  • IR Spectroscopy: For solid samples, prepare a KBr pellet or a Nujol mull. For liquid or soluble samples, a thin film can be prepared between salt plates (NaCl or KBr).[6]

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Visualizations

experimental_workflow reactants Reactants: DMPC, Nucleophile (Amine/Alcohol), Base (TEA) reaction Reaction (0°C to RT, DCM) reactants->reaction Mixing workup Aqueous Workup & Filtration reaction->workup Quenching purification Purification (Chromatography/ Recrystallization) workup->purification Crude Product analysis Spectroscopic Analysis purification->analysis Pure Product logical_relationship product Product (morph)₂P(O)-X (X = OR or NR₂) nmr31p ³¹P NMR product->nmr31p nmr1h ¹H NMR product->nmr1h ir IR Spectroscopy product->ir ms Mass Spec product->ms data_31p δ = 20-30 ppm (Characteristic Shift) nmr31p->data_31p Reveals data_1h Morpholine signals (δ ≈ 3-4 ppm) R-group signals nmr1h->data_1h Confirms data_ir Strong P=O stretch (≈1220 cm⁻¹) ir->data_ir Identifies data_ms Correct [M+H]⁺ peak ms->data_ms Verifies

References

Safety Operating Guide

Proper Disposal of Dimorpholinophosphinyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. Dimorpholinophosphinyl chloride, a valuable reagent in organic synthesis, requires specific procedures for its disposal due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step protocol for the safe disposal of small quantities of this compound in a laboratory setting.

Core Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosivity: It can cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1][2]

  • Water Reactivity: It reacts with moisture, including humidity in the air, to produce hazardous decomposition products.[2][3]

Due to these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Incompatible Materials

To prevent hazardous reactions, avoid contact between this compound and the following substances:

  • Acids[2]

  • Acid chlorides[2]

  • Acid anhydrides[2]

  • Oxidizing agents[2]

  • Water (uncontrolled contact)[3][4]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Step-by-Step Laboratory Disposal Protocol

For small quantities of residual this compound (typically < 5g), a controlled hydrolysis and neutralization procedure can be performed. For larger quantities, professional disposal through a licensed waste management company is mandatory.[2]

Objective: To safely hydrolyze and neutralize this compound into less hazardous, water-soluble phosphate salts that can be disposed of as aqueous waste, in accordance with local regulations.

Materials:

  • This compound waste

  • Crushed ice or an ice-water bath

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Large beaker (at least 5 times the volume of the NaOH solution)

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles

    • Face shield

    • Flame-resistant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization & Disposal PPE Don Appropriate PPE Setup Set up Reaction in Fume Hood PPE->Setup Cool Cool NaOH Solution Setup->Cool Add Slowly Add Waste to Cooled NaOH Cool->Add Stir Stir until Reaction is Complete Add->Stir Neutralize Neutralize with Acid (if necessary) Stir->Neutralize Dispose Dispose as Aqueous Waste Neutralize->Dispose

Caption: Workflow for the safe disposal of this compound.

Procedure:

  • Preparation:

    • Don all required PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.

    • Perform the entire procedure in a well-ventilated chemical fume hood.

    • Place a large beaker containing a magnetic stir bar on a stir plate within the fume hood.

    • Prepare a 50% excess of 2.5 M sodium hydroxide solution relative to the amount of this compound to be neutralized.

    • Cool the sodium hydroxide solution in the beaker using an ice-water bath.

  • Controlled Hydrolysis:

    • With vigorous stirring, slowly and carefully add the this compound waste to the cold sodium hydroxide solution. The addition should be dropwise for liquids or in very small portions for solids. This is a "reverse quench" where the reactive material is added to the quenching solution.

    • The reaction is exothermic; maintain the temperature of the solution below 25°C by adding more ice to the bath as needed.

    • Once the addition is complete, continue stirring the mixture until all the this compound has dissolved and the reaction has subsided. Allow the solution to slowly warm to room temperature.

  • Neutralization and Disposal:

    • Once the reaction is complete and the solution is at room temperature, check the pH of the solution using a pH meter or pH paper.

    • If the solution is still basic, it can be neutralized with a dilute acid (e.g., 1 M HCl) if required by your institution's waste disposal guidelines. Add the acid slowly as this can also generate heat.

    • The resulting neutralized aqueous solution can then be transferred to an appropriate aqueous waste container.

    • Consult your institution's specific guidelines for aqueous waste disposal. Do not pour down the drain unless explicitly permitted by local regulations.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Operational Guide for Handling Dimorpholinophosphinyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This document provides critical safety and logistical information for the use of Dimorpholinophosphinyl chloride, a corrosive organophosphorus compound. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation.[1] Due to the lack of specific occupational exposure limit data for this compound, stringent control measures and appropriate personal protective equipment are critical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat, and additional protective clothing as needed to prevent skin contact.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Table 2: Glove Selection Guidance

While specific breakthrough time data for this compound is not available, general guidance for selecting chemical-resistant gloves should be followed. It is crucial to inspect gloves prior to each use and dispose of contaminated gloves properly.[1]

Glove Material General Recommendation for Corrosive Chemicals
Nitrile Good resistance to a variety of chemicals.
Neoprene Excellent resistance to acids, caustics, and oils.
Butyl Rubber High permeation resistance to gases and vapors.
Viton® Excellent resistance to aromatic and chlorinated solvents.

Users should consult the glove manufacturer's specific chemical resistance guides for detailed information.

Detailed Protocol for Handling this compound in a Laboratory Setting

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Remove all flammable materials from the work area.

  • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sodium bicarbonate for neutralization).

2. Donning Personal Protective Equipment (PPE):

  • Don a lab coat, ensuring it is fully buttoned.

  • Wear long pants and closed-toe shoes.

  • Put on the appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Wear chemical safety goggles and a face shield.

  • If required by your risk assessment, don the appropriate respiratory protection.

3. Handling and Dispensing:

  • Before use, visually inspect the container for any signs of damage or leaks.

  • Handle the container with care to avoid dropping or impact.

  • Slowly and carefully open the container in the fume hood.

  • Use a clean, dry spatula or other appropriate tool to dispense the required amount of the solid compound. Avoid creating dust.[1]

  • If transferring to another container, ensure the receiving container is clean, dry, and properly labeled.

  • Close the primary container tightly immediately after use.

4. Post-Handling and Waste Disposal:

  • Decontaminate any equipment that has come into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Dispose of contaminated materials (e.g., weighing paper, pipette tips) in a designated, labeled hazardous waste container.

  • Used or contaminated this compound should be disposed of as hazardous waste through a licensed professional waste disposal service or a chemical incinerator.[1] Do not dispose of it down the drain.[1]

  • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE in the hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.